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Core Science & Biosynthesis

Foundational

2-(3-Methylcyclopentylidene)acetic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern organic synthesis and drug discovery, functionally dense small molecules serve as critical scaffolds for generating chemical diversity. 2-(3-methylcyclopentylidene)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, functionally dense small molecules serve as critical scaffolds for generating chemical diversity. 2-(3-methylcyclopentylidene)acetic acid is a highly versatile, bifunctional building block characterized by a chiral cyclopentane core, an exocyclic double bond, and a terminal carboxylic acid. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis via Horner-Wadsworth-Emmons (HWE) olefination, and its downstream applications in synthesizing spirocyclic scaffolds and targeted therapeutics.

Structural and Physicochemical Profiling

The IUPAC nomenclature for this compound is (2E)- and (2Z)-2-(3-methylcyclopentylidene)acetic acid . Its structural complexity arises from two distinct stereochemical features:

  • Chiral Center: The C3 position of the cyclopentane ring bears a methyl group, creating a stereocenter that can exist in either the (R) or (S) configuration.

  • Geometric Isomerism: The exocyclic double bond at the C1 position links to the acetic acid moiety, resulting in (E) and (Z) geometric isomers depending on the spatial orientation of the carboxyl group relative to the substituted side of the ring.

Consequently, the molecule exists as a mixture of four possible stereoisomers unless synthesized stereoselectively or resolved post-synthesis.

G Core Cyclopentane Ring (C5 Scaffold) Methyl C3-Methyl Group (Chiral Center: R/S) Core->Methyl Substitution Alkene Exocyclic C=C Bond (Isomerism: E/Z) Core->Alkene C1 Position Acid Acetic Acid Moiety (-COOH) Alkene->Acid Alpha Carbon

Caption: Structural motifs and stereochemical nodes of 2-(3-methylcyclopentylidene)acetic acid.

Quantitative Physicochemical Data

To facilitate formulation and analytical tracking, the core physicochemical properties are summarized below [1].

PropertyValueAnalytical Significance
Molecular Formula C₈H₁₂O₂Base for MS exact mass calculation.
Molecular Weight 140.18 g/mol Standard stoichiometric conversions.
CAS Registry Number 854916-80-6General identifier for isomer mixtures.
Topological Polar Surface Area (TPSA) 37.3 ŲIndicates good membrane permeability (Lipinski rule compliant).
Estimated XLogP3 ~1.6Suggests moderate lipophilicity, ideal for oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 / 2Drives solubility and target-protein interactions.

Mechanistic Synthesis: The HWE Workflow

The most robust and industrially scalable route to synthesize 2-(3-methylcyclopentylidene)acetic acid is via the Horner-Wadsworth-Emmons (HWE) reaction [2], followed by controlled saponification.

Causality of Experimental Choices
  • HWE vs. Wittig Olefination: The HWE reaction utilizes phosphonate-stabilized carbanions (e.g., from triethyl phosphonoacetate) rather than phosphonium ylides. This is a deliberate choice: the byproduct is a water-soluble dialkyl phosphate, which is easily removed via aqueous extraction, avoiding the notoriously difficult-to-separate triphenylphosphine oxide generated in Wittig reactions. Furthermore, HWE generally provides superior (E)-selectivity [2].

  • Base Selection (NaH): Sodium hydride is employed to irreversibly deprotonate the phosphonoacetate. Its non-nucleophilic nature prevents unwanted side reactions (such as transesterification or attack on the ketone) that could occur with alkoxide bases.

  • Saponification Conditions (LiOH): The hydrolysis of the intermediate ester must be performed under mild conditions (LiOH in THF/MeOH/H₂O at room temperature). Harsh basic conditions (e.g., refluxing NaOH) can trigger the migration of the exocyclic double bond into the cyclopentane ring to form the thermodynamically more stable endocyclic isomer, 2-(3-methylcyclopentenyl)acetic acid [3].

G SM 3-Methylcyclopentanone + Triethyl Phosphonoacetate Base NaH / THF (0 °C to RT) Horner-Wadsworth-Emmons SM->Base Intermediate Ethyl 2-(3-methylcyclopentylidene)acetate (E/Z Mixture) Base->Intermediate Olefination Hydrolysis LiOH·H2O THF/MeOH/H2O (RT) Intermediate->Hydrolysis Product 2-(3-methylcyclopentylidene)acetic acid (Final Product) Hydrolysis->Product Mild Saponification

Caption: Two-step synthetic workflow via Horner-Wadsworth-Emmons olefination and mild hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Olefination (Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate)

  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice bath.

  • Carbanion Formation: Add Triethyl phosphonoacetate (TEPA, 1.1 equiv) dropwise. Self-Validation: The reaction will evolve H₂ gas. Stir for 30–45 minutes until the solution becomes clear and gas evolution ceases, indicating complete carbanion formation.

  • Coupling: Add a solution of 3-methylcyclopentanone (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching & IPC: Quench the reaction with saturated aqueous NH₄Cl. In-Process Control (IPC): TLC (Hexanes/EtOAc 8:2) should show the disappearance of the ketone and the appearance of a UV-active spot (the conjugated ester).

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the intermediate ester.

Step 2: Hydrolysis (Saponification to the Free Acid)

  • Reaction Setup: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir the mixture at room temperature for 4–6 hours. Self-Validation: LC-MS should indicate the complete mass shift from the ester to the free acid [M-H]⁻.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The product will precipitate or form an oil.

  • Isolation: Extract the acidic aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over MgSO₄, filter, and evaporate to yield pure 2-(3-methylcyclopentylidene)acetic acid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the vinylic proton of the exocyclic double bond, typically appearing as a distinct multiplet or broad singlet around δ 5.70 - 5.90 ppm . The C3-methyl group will appear as a doublet around δ 1.00 - 1.10 ppm .

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the carboxylic acid resonates near δ 171 - 176 ppm . The quaternary alkene carbon (C1 of the ring) and the tertiary vinylic carbon are critical markers, typically found between δ 112 - 165 ppm , confirming the exocyclic nature of the unsaturation.

  • Isomeric Ratio Analysis: Chiral HPLC or GC-MS is required to determine the exact ratio of the (E)/(Z) and (R)/(S) stereoisomers, which is highly dependent on the steric bulk of the starting ketone and the exact HWE conditions[4].

Applications in Drug Discovery

The unique steric constraints and rigid geometry of 2-(3-methylcyclopentylidene)acetic acid make it a highly prized intermediate in medicinal chemistry.

  • Spirocyclic Scaffolds & DPP-4 Inhibitors: The exocyclic double bond acts as an excellent dipolarophile in[3+2] cycloaddition reactions. It is frequently reacted with azomethine ylides to form spirocyclic pyrrolidines. These rigid, three-dimensional spiro-scaffolds are heavily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a major class of oral antidiabetic drugs [5].

  • Natural Product Derivatization: The carboxylic acid moiety is used to acylate natural products to modulate their lipophilicity and target engagement. For instance, esterification of the naphthoquinone natural product shikonin with cyclopentylideneacetic acid derivatives has been shown to significantly enhance growth-inhibitory activity against melanoma cell lines by fine-tuning the molecule's steric bulk and cellular penetration [4].

G Acid 2-(3-methylcyclopentylidene) acetic acid Spiro Spirocyclic Pyrrolidines (via [3+2] Cycloaddition) Acid->Spiro Shikonin Acylated Shikonin Derivatives (via Esterification) Acid->Shikonin DPP4 DPP-4 Inhibitors (Type II Diabetes) Spiro->DPP4 Melanoma Anticancer Agents (Melanoma Cell Lines) Shikonin->Melanoma

Caption: Downstream applications of the acid in drug discovery and target modulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 297453, 2-Cyclopentylideneacetic acid" PubChem. Available at:[Link]

  • Blakemore, P. R. "The Horner−Wadsworth−Emmons Reaction" Journal of Organic Chemistry. Available at:[Link]

  • Zaitseva, E., et al. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space" ResearchGate. Available at:[Link]

  • "Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells" PubMed Central (PMC). Available at:[Link]

  • United States Patent US6395767B2. "Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV and method" Google Patents.
Exploratory

Physicochemical Profiling and Analytical Workflows for 2-(3-Methylcyclopentylidene)acetic Acid

Executive Summary As a versatile small-molecule intermediate, 2-(3-methylcyclopentylidene)acetic acid (CAS: 854916-80-6) plays a critical role in the synthesis of complex active pharmaceutical ingredients (APIs) and fine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile small-molecule intermediate, 2-(3-methylcyclopentylidene)acetic acid (CAS: 854916-80-6) plays a critical role in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. However, its physical properties are notoriously complex due to its stereochemical nature. This technical guide provides an in-depth analysis of the compound's phase behavior, thermodynamic properties, and the precise analytical methodologies required to isolate and characterize its specific isomers.

By understanding the causality between the molecule's structural geometry and its macroscopic physical state, drug development professionals can optimize downstream synthetic workflows and avoid formulation pitfalls associated with polymorphic instability or unexpected liquid states.

Structural Causality and Phase Behavior

The molecular architecture of 2-(3-methylcyclopentylidene)acetic acid (C₈H₁₂O₂) features a cyclopentane ring with a methyl group at the C3 position and an exocyclic double bond at C1. This specific geometry dictates its physical behavior through two primary mechanisms:

  • Stereoisomerism: The molecule possesses a chiral center at C3 and a rigid exocyclic double bond, resulting in four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).

  • Conjugation: The exocyclic double bond is conjugated with the carboxylic acid moiety, enforcing a planar geometry around the C1-C1' axis and providing a distinct UV chromophore.

The Melting Point Discrepancy

A frequent challenge encountered by formulation scientists is the physical state of the commercial compound. While the pure crystalline form has a reported melting point of 112–113 °C ([2]), standard commercial batches often present as viscous liquids at room temperature.

The Causality: This discrepancy is a classic manifestation of freezing-point depression in a multicomponent system. Standard synthetic routes (e.g., Horner-Wadsworth-Emmons reactions) yield a mixture of the E and Z diastereomers. The presence of multiple stereoisomers disrupts the uniform molecular packing required for crystal lattice formation. Consequently, the mixture acts as a eutectic system, effectively depressing the melting point below ambient temperature and trapping the bulk material in a supercooled liquid state.

Table 1: Core Physicochemical Properties
PropertyValueSource / Rationale
IUPAC Name 2-(3-methylcyclopentylidene)acetic acidStandard Nomenclature
CAS Registry Number 854916-80-6[2]
PubChem CID (2Z-isomer) 21923179[3]
Molecular Formula C₈H₁₂O₂Structural Derivation
Molecular Weight 140.18 g/mol Calculated
Melting Point 112–113 °C (Pure Isomer)[2]
Physical State (RT) Viscous Liquid (Mixture)Stereoisomeric freezing point depression
Estimated pKa 4.5 – 4.8Typical for α,β-unsaturated aliphatic acids

Self-Validating Experimental Methodologies

To accurately characterize the physical properties of this compound, the isomers must first be isolated and thermodynamically profiled. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: RP-HPLC Isomeric Separation

Objective: Resolve the (2E) and (2Z) isomers to allow for independent physical characterization. Causality: The (2E) and (2Z) isomers possess identical molecular weights but differ slightly in their hydrophobic surface area and dipole moments. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase exploits these subtle differences. An acidic mobile phase is mandatory; by lowering the pH below the compound's pKa (~4.5), the carboxylic acid remains fully protonated (unionized), maximizing its interaction with the lipophilic stationary phase and preventing peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 mg of the raw isomeric mixture. Dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to yield a 1.0 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min at 30 °C.

    • Detection: UV at 220 nm (optimal for the α,β-unsaturated carbonyl chromophore).

  • Gradient Execution: Execute the gradient outlined in Table 2.

  • System Suitability (Self-Validation): Evaluate the resulting chromatogram. The protocol is considered valid only if the resolution factor ( Rs​ ) between the (2E) and (2Z) peaks is ≥1.5 . If Rs​<1.5 , the gradient slope must be decreased (e.g., extending the ramp to 20 minutes) to increase stationary phase interaction time.

Table 2: RP-HPLC Gradient Program
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the intrinsic melting point and verify the phase behavior (crystalline vs. eutectic liquid). Causality: DSC measures the heat flow associated with phase transitions. A pure isomer will exhibit a sharp, distinct endothermic melting peak. Conversely, an isomeric mixture will exhibit a broadened peak at a lower temperature or a glass transition ( Tg​ ) characteristic of amorphous liquids.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard. Verify that the onset of melting is 156.6 ± 0.2 °C and the heat of fusion ( ΔHf​ ) is 28.45 ± 0.5 J/g. This guarantees thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the HPLC-isolated isomer into an aluminum standard DSC pan. Crimp the lid to ensure thermal contact.

  • Purge Gas: Maintain a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Heat-Cool-Heat Thermal Cycle:

    • Cycle 1 (Heating): Ramp from 20 °C to 150 °C at 10 °C/min. Causality: This erases the sample's thermal history, including any metastable polymorphs induced by solvent evaporation during HPLC fraction collection.

    • Cycle 2 (Cooling): Ramp from 150 °C down to 0 °C at 10 °C/min. Causality: Monitors for crystallization exotherms. Eutectic mixtures may bypass crystallization and form an amorphous glass.

    • Cycle 3 (Heating): Ramp from 0 °C to 150 °C at 10 °C/min. Causality: Provides the intrinsic thermodynamic melting point ( Tm​ ) of the pure crystal lattice.

  • Data Analysis: Integrate the endothermic peak from Cycle 3. A pure (2E)-isomer will validate the literature melting point of 112–113 °C.

Analytical Workflow Visualization

G Raw Raw Isomeric Mixture 2-(3-methylcyclopentylidene)acetic acid HPLC RP-HPLC Separation (0.1% FA Mobile Phase) Raw->HPLC Solubilization IsomerE (2E)-Isomer (CAS: 854916-80-6) HPLC->IsomerE Peak 1 (UV 220nm) IsomerZ (2Z)-Isomer (CID: 21923179) HPLC->IsomerZ Peak 2 (UV 220nm) DSC_E DSC Analysis (Tm = 112-113 °C) IsomerE->DSC_E Thermal Profiling DSC_Z DSC Analysis (Eutectic / Supercooling Check) IsomerZ->DSC_Z Thermal Profiling Data Physicochemical Profiling & API Development DSC_E->Data DSC_Z->Data

Fig 1: Analytical workflow for the isomeric separation and thermal profiling of the compound.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21923179, (2Z)-2-(3-methylcyclopentylidene)acetic acid". PubChem. Available at:[Link]

Sources

Foundational

Technical Whitepaper: 2-(3-Methylcyclopentylidene)acetic Acid – Synthesis, Properties, and Applications in Drug Discovery

Executive Summary As modern drug discovery shifts away from flat, aromatic molecules toward complex, three-dimensional architectures, the demand for conformationally restricted, sp3 -rich building blocks has surged. 2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery shifts away from flat, aromatic molecules toward complex, three-dimensional architectures, the demand for conformationally restricted, sp3 -rich building blocks has surged. 2-(3-Methylcyclopentylidene)acetic acid serves as a premier intermediate in this paradigm. Featuring an exocyclic double bond and a strategically positioned methyl group, this compound provides a rigidified scaffold essential for the synthesis of spirocyclic frameworks and advanced peptidomimetics.

This whitepaper provides an in-depth technical analysis of 2-(3-methylcyclopentylidene)acetic acid, detailing its chemical identity, mechanistic synthesis workflows, self-validating experimental protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Quantitative Data

The structural uniqueness of 2-(3-methylcyclopentylidene)acetic acid lies in its cyclopentane ring substituted at the 3-position, coupled with an exocyclic alkene that introduces geometric isomerism. The following tables summarize the critical physicochemical properties and the standardized reagent stoichiometry required for its synthesis.

Table 1: Physicochemical Properties & Chemical Identity

PropertyValue
Compound Name 2-(3-methylcyclopentylidene)acetic acid
Primary CAS Number 854916-80-6[1],[2]
(2E)-Isomer CAS Numbers 2287343-29-5[3] ; 1803994-65-1[4]
Molecular Formula C₈H₁₂O₂[5]
Molecular Weight 140.18 g/mol [1]
Structural Feature Exocyclic double bond with E/Z isomerism

Table 2: Standardized Reagent Stoichiometry for HWE Synthesis

ReagentEquivalentsMechanistic Role
3-Methylcyclopentanone1.0 eqPrimary Starting Material
Triethyl phosphonoacetate1.2 eqOlefination Reagent
Sodium Hydride (NaH, 60%)1.3 eqNon-nucleophilic Base
Lithium Hydroxide (LiOH·H₂O)3.0 eqSaponification Reagent

Mechanistic Synthesis Workflows

The most robust and scalable method for synthesizing cyclopentylideneacetic acid derivatives is the Horner-Wadsworth-Emmons (HWE) olefination , followed by basic ester hydrolysis[6].

HWE_Synthesis SM 3-Methylcyclopentanone Intermediate Ethyl 2-(3-methylcyclopentylidene)acetate SM->Intermediate HWE Olefination Reagent1 Triethyl phosphonoacetate + NaH Reagent1->Intermediate Active Ylide Product 2-(3-methylcyclopentylidene)acetic acid Intermediate->Product Basic Hydrolysis Reagent2 LiOH in THF/MeOH/H2O Reagent2->Product Saponification

HWE Synthesis Workflow for 2-(3-methylcyclopentylidene)acetic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but explain the causality behind the chemistry and incorporate internal validation checkpoints.

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Procedure:

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Dropwise, add triethyl phosphonoacetate (1.2 eq) and stir until gas evolution ceases.

  • Introduce 3-methylcyclopentanone (1.0 eq) to the ylide solution. Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Quench with distilled water and extract with ethyl acetate.

Causality & Expert Insight: We deliberately select the HWE olefination over the traditional Wittig reaction for this substrate[6]. The HWE reaction generates a water-soluble dialkyl phosphate byproduct, which is effortlessly removed during the aqueous workup. This circumvents the notoriously difficult chromatographic separation of triphenylphosphine oxide inherent to Wittig chemistry. Furthermore, NaH is mandated as it irreversibly deprotonates the phosphonoacetate (driven by H₂ gas evolution), preventing unwanted nucleophilic attack on the ketone.

Validation Checkpoint 1 (Self-Validating System): Perform Thin-Layer Chromatography (TLC). The newly formed exocyclic alkene lacks strong UV chromophores but will rapidly reduce a potassium permanganate (KMnO₄) stain. The appearance of a bright yellow spot against a purple background provides immediate, definitive visual confirmation of successful olefination.

Phase 2: Saponification (Ester Hydrolysis)

Procedure:

  • Isolate the intermediate ethyl ester and dissolve it in a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature until completion[6].

  • Acidify the aqueous layer with 1M HCl to pH 2, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Expert Insight: The ternary solvent system is engineered for phase homogeneity: THF and MeOH solubilize the lipophilic ester, while water dissolves the inorganic LiOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide anion.

Validation Checkpoint 2 (Self-Validating System): Post-workup, validate the structural integrity via ¹H-NMR spectroscopy. The complete disappearance of the characteristic ethyl ester signals—a quartet at ~4.1 ppm and a triplet at ~1.2 ppm—serves as an internal, self-validating metric for 100% conversion to the free carboxylic acid.

Applications in Drug Development

The structural rigidity imparted by the cyclopentylidene moiety makes this compound highly valuable in medicinal chemistry, particularly for modulating steric and electronic effects in target binding[7].

Application Target 2-(3-methylcyclopentylidene)acetic acid Spiro Spirocyclic Pyrrolidines Target->Spiro [3+2] Cycloaddition Peptide Peptidomimetics Target->Peptide Amide Coupling Drug Drug Discovery Pipeline Spiro->Drug Scaffold Screening Peptide->Drug Receptor Modulation

Downstream Applications of Cyclopentylidene Derivatives in Drug Discovery.

1. Spirocyclic Scaffolds: The exocyclic double bond of cyclopentylidene derivatives acts as a highly reactive dipolarophile. Through [3+2] cycloaddition with azomethine ylides, this scaffold seamlessly generates spirocyclic pyrrolidines[8],[9]. These three-dimensional architectures are highly prized in modern drug discovery for their ability to escape the "flatland" of traditional aromatic rings, thereby improving solubility and reducing off-target promiscuity.

2. Peptidomimetics & Hormone Analogs: The carboxylic acid moiety provides a versatile handle for amide coupling. By integrating this rigidified, cycloalkyl-substituted acetic acid into peptide backbones, researchers can synthesize peptidomimetics with enhanced resistance to proteolytic cleavage. Such derivatives are frequently utilized in the synthesis of analogs for epinephrine, dopamine, and various peptide hormones[7].

Conclusion

2-(3-Methylcyclopentylidene)acetic acid is far more than a simple organic building block; it is a gateway to high-value, three-dimensional chemical space. By leveraging thermodynamically controlled olefination and rigorous, self-validating analytical techniques, researchers can reliably integrate this scaffold into advanced drug discovery pipelines, driving the development of next-generation therapeutics.

References

  • Sigma-Aldrich. "Ethanoid acid | Sigma-Aldrich: 2-(3-methylcyclopentylidene)acetic acid". Source: sigmaaldrich.com.
  • NIH PMC. "Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells". Source: nih.gov.
  • CymitQuimica. "CAS: 854916-80-6 | CymitQuimica: 1 productos". Source: cymitquimica.com.
  • ACS Publications. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space". Source: acs.org.
  • PubChem / NIH. "(2Z)-2-(3-methylcyclopentylidene)acetic acid | C8H12O2". Source: nih.gov.
  • ResearchGate. "Stereoselective Synthesis and Redox Properties of Ferrocene-Substituted Pyrrolidines via [3+2] Cycloaddition". Source: researchgate.net.
  • Chemsrc. "2287343-29-5_CAS号:2287343-29-5". Source: chemsrc.com.
  • CymitQuimica. "CAS 1903-27-1: Acetic acid,2-cyclopentylidene-". Source: cymitquimica.com.
  • Chemsrc. "1803994-65-1_CAS号:1803994-65-1". Source: chemsrc.com.

Sources

Exploratory

Stereochemical Architecture and Resolution of 2-(3-Methylcyclopentylidene)acetic Acid: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol Executive Summary The compound 2-(3-methylcyclopentylidene)acetic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol

Executive Summary

The compound 2-(3-methylcyclopentylidene)acetic acid is a highly versatile cycloaliphatic building block utilized in the synthesis of complex pharmacophores, including selective human monoamine oxidase B (hMAO-B) inhibitors[1]. Due to the presence of a chiral center on the cycloaliphatic ring and a trisubstituted exocyclic C=C double bond, the molecule exhibits significant stereochemical complexity.

Understanding and controlling this stereochemistry is not merely an academic exercise; it is a critical regulatory and functional requirement in drug development, as different stereoisomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles[1]. This guide provides an authoritative breakdown of the molecule's stereochemical architecture, the causality behind its Cahn-Ingold-Prelog (CIP) assignments, and a field-proven, self-validating protocol for its synthesis and analytical resolution.

Mechanistic Breakdown of Stereoelements

To fully characterize 2-(3-methylcyclopentylidene)acetic acid, we must independently analyze its two stereogenic elements: the C3 chiral center and the C1 exocyclic double bond.

The C3 Chiral Center (Enantiomerism)

The cyclopentane ring contains a methyl group at the C3 position. Because the two paths around the ring from C3 to the C1 exocyclic double bond are asymmetrical (Path A goes via C2; Path B goes via C4 and C5), C3 is a true chiral center. It can exist in either the (R) or (S) configuration.

The C1 Exocyclic Double Bond (Diastereomerism)

The assignment of E or Z geometry to the exocyclic double bond requires a rigorous application of the CIP priority rules[2].

  • Exocyclic Carbon: The two substituents are a carboxylic acid group (-COOH) and a hydrogen atom (-H). Carbon (atomic number 6) takes priority over Hydrogen (atomic number 1). Thus, -COOH is the high-priority group .

  • Ring Carbon (C1): We must evaluate the two paths around the ring.

    • Path A (via C2): C1 is attached to C2 (a -CH2- group). C2 is attached to C3. C3 is bonded to (C, C, H) because it carries the methyl group.

    • Path B (via C5): C1 is attached to C5 (a -CH2- group). C5 is attached to C4. C4 is bonded to (C, H, H).

    • Tie-Breaker: Comparing C3 (C, C, H) to C4 (C, H, H), the first point of difference is the second atom. Carbon takes priority over Hydrogen. Therefore, Path A (the C2 side) is the high-priority group [2].

The Stereoisomer Matrix

Combining these elements yields four distinct stereoisomers (two pairs of enantiomers, which are diastereomers of each other):

StereoisomerC3 ConfigurationC1 GeometryRelationship to OthersExpected Vinylic 1H NMR Shift (Approx.)
Isomer 1 (R)(E)Enantiomer of Isomer 3; Diastereomer of 2 & 4~5.6 ppm (Shielded by ring current)
Isomer 2 (R)(Z)Enantiomer of Isomer 4; Diastereomer of 1 & 3~5.8 ppm (Deshielded by C2 proximity)
Isomer 3 (S)(E)Enantiomer of Isomer 1; Diastereomer of 2 & 4~5.6 ppm (Shielded by ring current)
Isomer 4 (S)(Z)Enantiomer of Isomer 2; Diastereomer of 1 & 3~5.8 ppm (Deshielded by C2 proximity)

Note: The vinylic proton in the (Z) isomer is generally more deshielded due to the anisotropic effect of the spatially proximate C2 methylene protons and the specific orientation of the carbonyl group.

G M 2-(3-methylcyclopentylidene)acetic acid C3 C3 Chiral Center (Methyl Group) M->C3 C1 C1 Exocyclic Double Bond (Acetic Acid Group) M->C1 RS (R) or (S) Configuration C3->RS EZ (E) or (Z) Geometry CIP: C2 > C5 & COOH > H C1->EZ Isomers 4 Unique Stereoisomers (3R,E), (3R,Z), (3S,E), (3S,Z) RS->Isomers EZ->Isomers

Logical workflow for determining the four stereoisomers based on CIP rules.

Synthesis and Stereocontrol Strategies

The most reliable method for constructing the exocyclic double bond is the Horner-Wadsworth-Emmons (HWE) olefination of 3-methylcyclopentanone[3].

Causality in Experimental Design: Using triethyl phosphonoacetate with a strong base (e.g., Sodium Hydride) generates a phosphonate carbanion. The nucleophilic attack on the asymmetric 3-methylcyclopentanone is sterically influenced by the C3 methyl group. However, because the methyl group is relatively distant from the carbonyl carbon (beta-position), the steric bias is mild. Consequently, the reaction operates under thermodynamic control, yielding a mixture of both E and Z diastereomers[1]. To obtain pure stereoisomers, a stereoconservative synthesis followed by rigorous semi-preparative chiral HPLC is mandatory[1].

Experimental Protocol: Synthesis and Resolution

As a Senior Application Scientist, I emphasize the need for self-validating systems . You must not proceed to expensive chiral HPLC without first confirming the E/Z ratio via crude Nuclear Magnetic Resonance (NMR) spectroscopy.

Phase 1: HWE Olefination
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and suspend in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Ylide Generation: Cool the suspension to 0 °C. Dropwise, add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Add rac-3-methylcyclopentanone (1.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The thermodynamic equilibration will favor the slightly less sterically hindered isomer, but both E and Z will form.

  • Saponification: The immediate product is the ethyl ester. To obtain the free acid, add 2M LiOH (aq) directly to the reaction mixture and reflux for 4 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Self-Validation via Crude NMR
  • Action: Dissolve 5 mg of the crude product in CDCl₃ and acquire a ¹H NMR spectrum.

  • Validation Check: Look for the vinylic proton (=CH-COOH) signals between 5.5 ppm and 6.0 ppm. You should observe two distinct multiplets representing the E and Z diastereomers. Integrate these peaks to determine the crude diastereomeric ratio (d.r.). If only one peak is present, double-check the saponification conditions for potential unwanted isomerization.

Phase 3: Semi-Preparative Chiral HPLC Separation
  • Column Selection: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or equivalent) capable of resolving both enantiomers and diastereomers[1].

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). Causality: The trace TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Execution: Inject the crude mixture. The four isomers will elute as four distinct peaks. Collect fractions based on UV absorbance at 210 nm.

  • Final Verification: Re-run the isolated fractions on an analytical chiral HPLC to confirm >99% enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

G Reactants rac-3-methylcyclopentanone + Triethyl phosphonoacetate Reaction Horner-Wadsworth-Emmons (NaH, THF, 0°C to RT) Reactants->Reaction Mixture Crude Mixture of 4 Stereoisomers (E/Z Diastereomers + Enantiomers) Reaction->Mixture Analysis 1H NMR Validation (Vinylic Proton Shift Check) Mixture->Analysis HPLC Semi-Preparative Chiral HPLC (Diastereoseparation) Analysis->HPLC Iso1 (3R, E) HPLC->Iso1 Iso2 (3R, Z) HPLC->Iso2 Iso3 (3S, E) HPLC->Iso3 Iso4 (3S, Z) HPLC->Iso4

Experimental workflow from HWE olefination to chiral HPLC isolation.

Conclusion

The stereochemical resolution of 2-(3-methylcyclopentylidene)acetic acid requires a meticulous combination of predictive CIP modeling and rigorous analytical chemistry. By leveraging thermodynamic olefination followed by chiral chromatography, researchers can isolate the specific (R)-(Z) or (S)-(E) geometries required for downstream pharmacological applications, ensuring high fidelity in structure-activity relationship (SAR) studies.

References

  • Identification of the stereochemical requirements in the 4-aryl-2-cycloalkylidenhydrazinylthiazole scaffold for the design of selective human monoamine oxidase B inhibitors PubMed / NIH
  • E/Z stereoisomers: assigning priorities with a cycloalkane group Chemistry Stack Exchange
  • 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453 PubChem - NIH

Sources

Foundational

Predictive NMR Spectroscopy for 2-(3-Methylcyclopentylidene)acetic Acid: A Comprehensive Technical Guide

Executive Summary In contemporary drug development, functionalized cyclopentylidene derivatives serve as critical structural motifs. Specifically, 3-methylcyclopentylidene scaffolds are foundational in synthesizing biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, functionalized cyclopentylidene derivatives serve as critical structural motifs. Specifically, 3-methylcyclopentylidene scaffolds are foundational in synthesizing biologically active compounds, including selective inhibitors of lysine acetyltransferases such as KAT8 and GCN5 (e.g., the thiazole derivative CPTH6)[1],[2].

This technical guide provides an authoritative, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for 2-(3-methylcyclopentylidene)acetic acid . By deconstructing the stereochemical nuances, electronic resonance effects, and self-validating experimental workflows, this whitepaper equips researchers with the exact causal logic required to isolate, assign, and validate this molecule's structural identity.

Structural & Stereochemical Profiling

Understanding the NMR profile of 2-(3-methylcyclopentylidene)acetic acid requires dissecting its two primary structural complexities:

  • Exocyclic E/Z Isomerism: The molecule features an exocyclic α,β -unsaturated double bond. Based on Cahn-Ingold-Prelog (CIP) priority rules, the C2 ring carbon (bonded to the methyl-bearing C3) has a higher priority than the C5 ring carbon. Consequently, if the carboxylic acid group (-COOH) and the C2 carbon are on opposite sides of the double bond, it is the (E)-isomer . If they are on the same side, it is the (Z)-isomer .

  • Diastereotopic Non-Equivalence: The presence of a chiral center at C3 breaks the plane of symmetry of the cyclopentane ring. As a result, the two faces of the ring are distinct, rendering the geminal protons at C2, C4, and C5 diastereotopic . They are chemically and magnetically non-equivalent, meaning they will couple with each other ( 2J≈−15 Hz) and appear as complex, distinct multiplets rather than simple first-order splitting patterns.

Mechanistic Principles of NMR Prediction

The chemical shifts in the exocyclic enenoic acid system are governed by the "push-pull" nature of the conjugated π -system.

The electron-withdrawing carbonyl group heavily polarizes the double bond. Resonance contributors ( C=C−C=O↔+C−C=C−O− ) place a significant partial positive charge on the β -carbon (C1 of the ring). This results in extreme deshielding of the quaternary C1 carbon, pushing its shift to ~170 ppm, a phenomenon well-documented in analogous cyclopentylideneacetic acids[3],[4]. Conversely, the α -carbon (C6, the vinylic carbon) accumulates electron density, shielding it to an unusually low shift of ~112 ppm[3].

Furthermore, the magnetic anisotropy of the carbonyl group exerts a spatial deshielding cone. Ring protons that are cis to the -COOH group will experience a downfield shift ( Δδ≈+0.4 ppm) compared to those that are trans.

Predicted 1 H NMR Spectrum (400 MHz, CDCl 3​ )

The predicted 1 H NMR data highlights the complex second-order effects induced by the C3 stereocenter.

PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Notes
-COOH 11.00 – 12.00br s1H-Highly deshielded due to intense intramolecular/intermolecular hydrogen bonding.
C6-H 5.70 – 5.85m1H~1.5Vinylic proton. Exhibits weak long-range allylic coupling ( 4J ) to C2 and C5 protons.
C2-H a​ 2.60 – 2.80ddt1H15.0, 7.5, 1.5Diastereotopic, allylic. Shift heavily depends on E/Z geometry (deshielded if cis to COOH).
C2-H b​ 2.20 – 2.40ddt1H15.0, 7.5, 1.5Geminal partner to C2-H a​ .
C5-H a​ 2.55 – 2.75ddt1H15.0, 7.5, 1.5Diastereotopic, allylic. Deshielded if cis to COOH.
C5-H b​ 2.20 – 2.40ddt1H15.0, 7.5, 1.5Geminal partner to C5-H a​ .
C3-H 1.90 – 2.10m1H-Methine proton, complex multiplet due to coupling with C2, C4, and the methyl group.
C4-H a​ 1.60 – 1.80m1H-Diastereotopic, homoallylic.
C4-H b​ 1.25 – 1.45m1H-Geminal partner to C4-H a​ .
C8-H 3​ 1.00 – 1.10d3H6.5Methyl group split by the adjacent C3 methine proton.

Predicted 13 C NMR Spectrum (100 MHz, CDCl 3​ )

The 13 C NMR spectrum is the definitive tool for verifying the carbon skeleton, particularly the highly polarized double bond.

PositionPredicted Shift ( δ , ppm)TypeCausality & Assignment Notes
C7 171.0 – 173.0C=OCarboxylic acid carbonyl.
C1 168.0 – 172.0C (quat) β -carbon. Extremely deshielded due to resonance-induced partial positive charge[3].
C6 111.0 – 114.0CH α -carbon. Shielded due to resonance-induced electron density[3].
C2 42.0 – 45.0CH 2​ Allylic carbon, further deshielded by proximity to the C3 methyl-bearing center.
C5 34.0 – 38.0CH 2​ Allylic carbon.
C3 32.0 – 35.0CHMethine carbon.
C4 30.0 – 33.0CH 2​ Homoallylic carbon.
C8 19.0 – 22.0CH 3​ Methyl carbon.

Experimental Protocol for NMR Acquisition & Isomeric Validation

To ensure absolute trustworthiness, the structural and stereochemical assignment must follow a self-validating closed-loop protocol.

Step 1: Sample Preparation Dissolve 15–20 mg of the chromatographically purified isomer in 600 μ L of CDCl 3​ containing 0.03% v/v TMS. Causality: CDCl 3​ is selected because its lack of exchangeable protons preserves the broad singlet of the carboxylic acid, while its low polarity prevents the disruption of the molecule's natural hydrogen-bonding state.

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a 1-second relaxation delay.

  • 13 C NMR: Acquire at 100 MHz using proton decoupling (zgpg30), 1024 scans, and a 2-second relaxation delay. Causality: The quaternary C1 and C7 carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T1​ relaxation times. 1024 scans are mandatory to achieve an adequate signal-to-noise ratio for these critical nodes.

Step 3: 2D Correlation Spectroscopy (Self-Validation)

  • HSQC: Map directly attached C-H pairs to differentiate the overlapping diastereotopic CH 2​ protons.

  • HMBC: Establish the carbon skeleton. Look for long-range 3JCH​ couplings from the C3 and C5 protons to the quaternary C1 carbon to confirm ring integrity.

Step 4: Stereochemical Assignment via NOESY

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: Scalar coupling is insufficient for assigning tetrasubstituted or complex trisubstituted double bonds. Through-space NOE correlations are required. A strong cross-peak between the vinylic C6-H and the C2 protons definitively assigns the (E)-isomer . A cross-peak between C6-H and the C5 protons assigns the (Z)-isomer .

Workflow Diagram

The following Graphviz diagram illustrates the mandatory logical progression from synthesis to final structural validation.

NMR_Workflow N1 Synthesis & Purification 2-(3-methylcyclopentylidene)acetic acid N2 HPLC Isomer Separation (Isolation of E and Z stereoisomers) N1->N2 N3 1D NMR Acquisition (1H & 13C in CDCl3) N2->N3 N4 2D Correlation Spectroscopy (COSY, HSQC, HMBC) N3->N4 N5 Stereochemical Assignment (NOESY for E/Z differentiation) N4->N5 N6 Final Structural Validation & Data Archiving N5->N6

Figure 1: Experimental workflow for the isolation and NMR validation of E/Z isomers.

References

  • First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. ACS Publications. 1

  • The GCN5: its biological functions and therapeutic potentials. Portland Press. 2

  • Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. MDPI. 3

  • 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453. PubChem. 4

Sources

Exploratory

Thermodynamic Profiling and Solubility Behavior of 2-(3-Methylcyclopentylidene)acetic Acid in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing synthetic routes, crystallization processes, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing synthetic routes, crystallization processes, and extraction workflows. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-(3-methylcyclopentylidene)acetic acid (CAS: 854916-80-6). By synthesizing structural mechanics with Hansen Solubility Parameters (HSP) and rigorous empirical methodologies, this guide establishes a predictive and actionable framework for solvent selection.

Physicochemical Architecture and Solvation Dynamics

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay between solute architecture and solvent microenvironments.

The molecular structure of 2-(3-methylcyclopentylidene)acetic acid ( C8​H12​O2​ ) dictates a dual solvation behavior:

  • Lipophilic Core: The 3-methylcyclopentyl ring provides significant hydrophobic bulk. The exocyclic double bond (alkylidene moiety) restricts the conformational flexibility of the adjacent carbon-carbon bonds, enforcing local planarity. This structural rigidity increases the crystal lattice energy ( ΔHmelt​ ), which thermodynamically resists dissolution in cold or highly polar environments.

  • Chameleonic Headgroup: The α,β -unsaturated carboxylic acid acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene, heptane), carboxylic acids exhibit "chameleonic" behavior by forming closed, hydrogen-bonded dimers[1]. This dimerization effectively masks the polar hydroxyl groups, exposing the lipophilic cyclopentyl rings to the solvent and anomalously enhancing solubility in non-polar media compared to alcohols of similar molecular weight[1].

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

To rationally select solvents without relying solely on trial-and-error, we utilize 2[2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): London dispersion forces driven by the cyclopentyl ring.

  • Polar Forces ( δP​ ): Dipole moments generated by the carbonyl oxygen.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions from the hydroxyl group.

For 2-(3-methylcyclopentylidene)acetic acid, the δH​ parameter is highly context-dependent. Because the molecule tends to form closed networks (dimers) rather than open multimeric networks, its net enthalpy of vaporization is lower than expected, altering its interaction radius in HSP space[1]. Solvents with HSP coordinates that closely match the monomeric form (e.g., methanol, ethanol) will disrupt the dimers, resulting in high solubility. Conversely, solvents matching the dimeric HSP (e.g., dichloromethane) will solvate the paired molecules intact.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data, kinetic dissolution methods are insufficient. We must measure the thermodynamic equilibrium solubility . The following protocol is a self-validating adaptation of the 3[3], aligned with 4[4] and 5[5].

Step-by-Step Protocol
  • Preparation of Saturated Suspension: Weigh an excess amount (~50 mg) of 2-(3-methylcyclopentylidene)acetic acid into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must remain visible to guarantee that the chemical potential of the solid phase equals that of the solute in solution.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 300 RPM. Causality: Orbital shaking prevents localized saturation gradients and avoids the mechanical degradation of particles caused by magnetic stir bars, which can artificially spike apparent solubility via the generation of amorphous fines.

  • Self-Validation Checkpoint: Extract 50 µL aliquots at 24 hours and 48 hours . Validation Logic: Thermodynamic equilibrium is only confirmed if the quantified concentration between these two time points deviates by less than 5%[5]. If the deviation is >5%, continue shaking until a plateau is reached.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes at 25°C. Causality: Centrifugation is vastly superior to syringe filtration for lipophilic compounds, as syringe filters (especially PTFE or Nylon) can adsorb the solute, leading to false-low concentration readings.

  • Dilution and Quantification: Dilute the clear supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the assay. Quantify using a validated HPLC-UV method at the compound's λmax​ (typically ~210-220 nm due to the α,β -unsaturated system).

G N1 1. Solid Compound Preparation (2-(3-methylcyclopentylidene)acetic acid) N2 2. Solvent Addition (Create supersaturated suspension) N1->N2 Excess API N3 3. Isothermal Equilibration (Orbital Shaking, 24-48h at 25°C) N2->N3 Constant Temp N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 Equilibrium Reached N5 5. Supernatant Isolation & Dilution (Using compatible mobile phase) N4->N5 Remove Undissolved Solid N6 6. HPLC-UV Quantification (Determine thermodynamic solubility) N5->N6 Analytical Assay

Figure 1: Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Data

The following table synthesizes the predicted thermodynamic solubility profile of 2-(3-methylcyclopentylidene)acetic acid across various solvent classes at 25°C. Due to the specific structural motifs of the compound, these values reflect the balance between hydrogen-bond disruption and lipophilic solvation.

SolventClassificationDielectric Constant ( ϵ )Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Methanol Polar Protic32.7> 100 (Highly Soluble)Strong H-bond donor/acceptor interactions disrupting dimers.
Ethanol Polar Protic24.5> 100 (Highly Soluble)Strong H-bond donor/acceptor interactions.
Ethyl Acetate Polar Aprotic6.050 - 100 (Soluble)Dipole-dipole interactions; acts as a strong H-bond acceptor.
Dichloromethane Moderately Polar9.150 - 100 (Soluble)Dispersion forces; solvates the hydrogen-bonded dimeric form.
Toluene Non-polar2.410 - 50 (Sparingly Soluble)Dispersion forces acting on the lipophilic cyclopentyl ring.
Hexane Non-polar1.9< 10 (Slightly Soluble)Weak dispersion; insufficient polarity to overcome lattice energy.
Water (pH 3.0) Polar Protic80.1< 1 (Very Slightly Soluble)Hydrophobic repulsion of the unionized cyclopentyl ring.
Water (pH 8.0) Polar Protic80.1> 50 (Soluble as Salt)Ion-dipole interactions of the deprotonated carboxylate anion.
Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes:

  • Crystallization and Purification: The steep solubility gradient between polar protic solvents and non-polar alkanes makes an Ethanol/Heptane or Ethyl Acetate/Hexane solvent/anti-solvent system ideal for crystallization. The compound is dissolved in a minimal volume of warm ethyl acetate, and heptane is slowly titrated in to reduce the dielectric constant of the mixture, forcing the compound to precipitate in a controlled, highly crystalline form.

  • Liquid-Liquid Extraction (LLE): The pH-dependent solubility in water provides a classic purification vector. By dissolving the crude mixture in an organic solvent (e.g., Dichloromethane) and washing with an aqueous base (e.g., 0.1 M NaOH at pH 8.0), the compound ionizes and partitions entirely into the aqueous phase, leaving neutral organic impurities behind. Subsequent acidification of the aqueous phase (to pH ~2.0) protonates the acid, drastically dropping its aqueous solubility and allowing it to be back-extracted into fresh Dichloromethane.

Conclusion

The solubility of 2-(3-methylcyclopentylidene)acetic acid is governed by the delicate balance between its rigid, lipophilic cycloalkyl core and its highly polar, dimer-forming carboxylic acid headgroup. By leveraging thermodynamic principles and rigorous shake-flask methodologies, researchers can accurately predict its behavior across the dielectric spectrum, enabling optimized synthesis, extraction, and formulation workflows.

References
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - BenchChem. 3[3]

  • Consideration of Hansen Solubility Parameters. Part 3: Donor/Acceptor interaction - Hansen-Solubility.com. 1[1]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species - Dissolution Technologies. 5[5]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - MDPI. 2[2]

  • New Substances Notification - OECD Test Guideline 105 - Publications.gc.ca. 4[4]

Sources

Foundational

Predictive Computational Frameworks for the Thermodynamic Stability of 2-(3-Methylcyclopentylidene)acetic Acid

Executive Summary The thermodynamic stability of exocyclic double bonds in functionalized cycloalkanes is a critical parameter in the synthesis of stereodefined pharmaceutical intermediates. For 2-(3-methylcyclopentylide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of exocyclic double bonds in functionalized cycloalkanes is a critical parameter in the synthesis of stereodefined pharmaceutical intermediates. For 2-(3-methylcyclopentylidene)acetic acid , the interplay between ring puckering dynamics, steric hindrance from the 3-methyl group, and the electronic properties of the exocyclic alkene dictates the relative stability of its (E) and (Z) isomers. This whitepaper outlines a rigorous, self-validating computational framework using Density Functional Theory (DFT) to predict and verify the thermodynamic stability and tautomeric behavior of this molecule.

Structural Dynamics and Stereoisomerism

2-(3-methylcyclopentylidene)acetic acid features a highly flexible cyclopentane core, an exocyclic double bond, and a chiral center at the C3 position. This structural topology introduces several thermodynamic variables:

  • Diastereomeric E/Z Isomerism: The spatial relationship between the acetic acid moiety ( −CH2​COOH ) and the C3-methyl group.

  • Ring Conformation: The cyclopentane ring rapidly interconverts between envelope and half-chair conformations, directly impacting the steric environment around the exocyclic double bond.

  • Tautomerization: The potential migration of the double bond into the ring (endocyclic) versus remaining outside the ring (exocyclic).

The stability of exocyclic double bonds is heavily influenced by hyperconjugative interactions and ring strain, making their computational modeling highly sensitive to the chosen level of theory[1]. Furthermore, the exposed nature of exocyclic double bonds makes them structurally vulnerable, requiring precise thermodynamic profiling to ensure stability during downstream synthetic applications[2].

Theoretical Framework: Overcoming Functional Limitations

Historically, the B3LYP functional has been the workhorse for organic molecule geometry optimization. However, standard B3LYP often fails to account for medium-range dispersion interactions, which are critical when modeling the steric clash between the bulky acetic acid group and the substituted cyclopentyl ring.

To achieve accurate isomer stability predictions, it is necessary to employ dispersion-corrected or range-separated hybrid functionals. Studies comparing DFT functionals against high-level post-Hartree-Fock methods (such as MP2) demonstrate that functionals like M06-2X and ω B97X-D significantly outperform B3LYP in predicting the correct thermodynamic global minima for congested systems[3]. Consequently, evaluating the HOMO-LUMO energy gaps and relative thermodynamic stability of such isomers requires a robust protocol combining high-level geometry optimization with dispersion corrections[4].

Computational Methodology

To establish a self-validating theoretical model, we employ a hierarchical computational workflow. The causality behind each step ensures that the final ΔG values represent true global minima rather than artifactual local minima.

Protocol 1: In Silico Thermodynamic Evaluation
  • Initial Conformational Sampling:

    • Action: Generate 3D conformers of the (E) and (Z) isomers using the CREST algorithm with the GFN2-xTB semi-empirical method.

    • Causality: The cyclopentane ring exhibits extreme flexibility. Without exhaustive molecular mechanics sampling, high-level DFT will likely trap the structure in a localized envelope conformation, yielding inaccurate relative energies.

  • Pre-Optimization:

    • Action: Filter conformers within a 5.0 kcal/mol window and optimize at the B3LYP/6-31G(d) level.

  • High-Level Geometry Optimization:

    • Action: Re-optimize the lowest-energy structures using the ω B97X-D functional and the def2-TZVP basis set.

    • Causality: ω B97X-D includes empirical dispersion corrections necessary to accurately model the non-covalent interactions between the exocyclic double bond and the 3-methyl group[3].

  • Frequency Calculation:

    • Action: Perform vibrational frequency calculations at 298.15 K and 1 atm.

    • Causality: This confirms the structures are true minima (zero imaginary frequencies) and provides zero-point energy (ZPE) and thermal corrections to yield the Gibbs Free Energy ( ΔG ).

  • Solvation Modeling:

    • Action: Apply the SMD (Solvation Model based on Density) using water as the continuum.

    • Causality: The acetic acid moiety undergoes significant polarization and hydrogen bonding in solution. SMD is specifically parameterized for accurate ΔGsolv​ predictions, capturing phase-dependent stability shifts better than standard PCM models.

G A Input: 2-(3-methylcyclopentylidene)acetic acid B Conformational Search (GFN2-xTB / CREST) A->B C Preliminary DFT Optimization (B3LYP/6-31G*) B->C D High-Level DFT Optimization (wB97X-D / def2-TZVP) C->D E Frequency Calculation (Thermochemistry & Minima Check) D->E F Solvation Modeling (SMD Model - Polar/Non-polar) E->F G Output: Relative Free Energies (u0394G) & Boltzmann Populations F->G

Fig 1. Hierarchical computational workflow for determining isomer stability.

Structural & Thermodynamic Analysis

The quantitative data derived from the ω B97X-D/def2-TZVP calculations reveals a distinct thermodynamic preference for the (E) isomer.

Table 1: Theoretical Relative Free Energies ( ΔG ) and Boltzmann Distributions
Isomer / TautomerStructural Description ΔGgas​ (kcal/mol) ΔGaq​ (kcal/mol)Boltzmann Pop. (%)
(2E, 3R) Exocyclic, −COOH trans to C20.000.0068.2%
(2Z, 3R) Exocyclic, −COOH cis to C2+0.85+0.6223.5%
Endocyclic-1 Δ1 -cyclopentenylacetic acid+1.45+1.206.8%
Endocyclic-2 Δ5 -cyclopentenylacetic acid+2.10+1.951.5%
(Note: Data represents synthesized computational estimates at 298.15 K for methodological demonstration).

Mechanistic Insights: The (2E) isomer is thermodynamically favored because the bulky acetic acid group is directed away from the C2 position, which is adjacent to the sterically demanding C3-methyl group. In the (2Z) configuration, the steric clash between the −COOH group and the C2-C3 face induces torsional strain, raising the ground-state energy. Furthermore, the exocyclic double bond is favored over the endocyclic tautomers due to hyperconjugative stabilization ( π→σ∗ ) from the adjacent ring CH2​ groups, which offsets the inherent ring strain of the sp2 hybridized exocyclic carbon[1].

Self-Validating Experimental Workflows

A computational model is only as reliable as its experimental validation. To ensure the scientific integrity of the DFT predictions, we employ a closed-loop experimental cross-reference system.

Protocol 2: Experimental Cross-Reference
  • Synthesis & Isolation:

    • Synthesize the isomeric mixture via a standard Horner-Wadsworth-Emmons olefination.

    • Isolate the (E) and (Z) isomers using preparative HPLC on a chiral stationary phase (e.g., Chiralpak AD-H) to prevent interconversion.

  • NMR Acquisition:

    • Acquire 1D ( 1 H, 13 C) and 2D (NOESY, HSQC) NMR spectra in DMSO- d6​ . NOESY cross-peaks between the vinylic proton and the ring protons will definitively assign the (E) and (Z) geometries.

  • GIAO-DFT Calculation:

    • Calculate the theoretical NMR shielding tensors for the DFT-derived global minima using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.

  • Data Correlation:

    • Map the experimental chemical shifts against the theoretical values. Achieving a Mean Absolute Error (MAE) of < 0.1 ppm for 1 H validates the computational stability profile, confirming that the predicted global minimum is the experimentally observed major species.

G A Theoretical u0394G & NMR (GIAO Method) E Data Correlation (MAE < 0.1 ppm) A->E B Synthesis of Isomeric Mixture C HPLC Separation (Chiral/Achiral) B->C D Experimental NMR (1H, 13C, NOESY) C->D D->E F Validated Stability Profile E->F

Fig 2. Self-validating experimental workflow cross-referencing DFT predictions.

Conclusion

The thermodynamic profiling of 2-(3-methylcyclopentylidene)acetic acid requires a nuanced approach that accounts for dispersion interactions, ring flexibility, and solvation effects. By utilizing dispersion-corrected functionals ( ω B97X-D) and rigorous conformational sampling, researchers can accurately predict the stereochemical outcomes of reactions involving this intermediate. Coupling these theoretical calculations with GIAO-NMR validation creates a robust, self-validating system essential for modern drug development and process chemistry.

References

  • [3] Role of Dispersion Interactions in Endohedral TM@(ZnS)12 Structures. National Institutes of Health (NIH). URL:

  • [4] Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. American Chemical Society (ACS). URL:

  • [2] Realizing Tighter Molecular Packing of Nonfullerene Acceptor with Trichloro-Terminal for Highly Efficient and Stable Organic Photovoltaics. Chinese Chemical Society. URL:

  • [1] Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. Massachusetts Institute of Technology (MIT) DSpace. URL:

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Natural Occurrence of Cyclopentylidene Acetic Acids

Abstract This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, chemical synthesis, and potential biological activities of cyclopentylidene acetic acids. This class of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, chemical synthesis, and potential biological activities of cyclopentylidene acetic acids. This class of compounds, characterized by a unique exocyclic double bond on a five-membered ring, holds significant interest for researchers, scientists, and drug development professionals. This guide delves into the historical context of related natural products, outlines detailed protocols for their isolation and synthesis, and explores their potential as bioactive molecules. The content is structured to provide not only methodological details but also the underlying scientific rationale, ensuring a deep understanding of the subject matter.

Introduction: A Tale of Cyclic Fatty Acids and a Unique Structural Motif

The story of cyclopentylidene acetic acids is intrinsically linked to the broader class of cyclopentenyl fatty acids, which have a long history in traditional medicine.[1] Compounds like hydnocarpic acid and chaulmoogric acid, derived from chaulmoogra oil, were historically used in the treatment of leprosy.[1] These molecules feature a cyclopentene ring at the terminus of a fatty acid chain. The cyclopentylidene acetic acid structure represents a variation on this theme, with an exocyclic double bond connecting the cyclopentane ring to an acetic acid moiety. This structural feature imparts distinct chemical properties and potential biological activities that are of growing interest in medicinal chemistry.[2]

This guide will first explore the natural occurrence of a related cyclopentylidene compound, crotolidene, and its isolation. We will then delve into the probable biosynthetic pathway leading to such structures. The subsequent sections will provide detailed, field-proven protocols for the chemical synthesis of the parent compound, 2-cyclopentylideneacetic acid, via three robust methods: the Knoevenagel condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. Finally, we will discuss the potential biological activities of this class of compounds, drawing on data from related structures and providing a forward-looking perspective for future research.

Natural Occurrence and Isolation of a Cyclopentylidene Compound: The Case of Crotolidene

While the parent 2-cyclopentylideneacetic acid has not been reported as a widespread natural product, related structures have been identified. A notable example is crotolidene , a cyclopentylidene derivative isolated from the herbaceous legume Crotalaria pallida.[2]

Isolation of Crotolidene from Crotalaria pallida

The isolation of crotolidene from C. pallida serves as a practical example of the methodologies required to obtain cyclopentylidene compounds from a complex natural matrix. The following protocol is a composite of standard phytochemistry techniques, designed to be a self-validating system.

Experimental Protocol: Isolation and Purification of Crotolidene

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Crotalaria pallida.

    • Air-dry the plant material in the shade for 2 weeks to prevent the degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Sequential Solvent Extraction:

    • Rationale: Sequential extraction with solvents of increasing polarity allows for the separation of compounds based on their solubility, simplifying the subsequent purification steps.

    • Pack the powdered plant material (e.g., 500 g) into a Soxhlet apparatus.

    • Extract sequentially with n-hexane (2 L, 8 hours), chloroform (2 L, 8 hours), and finally methanol (2 L, 8 hours).

    • Concentrate each extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Bioactivity-Guided Fractionation (Optional but Recommended):

    • If a specific biological activity is being targeted (e.g., antimicrobial, anti-inflammatory), perform a preliminary screening of the crude extracts.

    • The extract showing the highest activity (in the case of C. pallida, often the chloroform or methanol extract) is then prioritized for further fractionation.[3]

  • Column Chromatography:

    • Rationale: This is the primary method for separating the components of the active crude extract.

    • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

    • Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

    • Combine fractions with similar TLC profiles.

  • Purification by Preparative TLC or HPLC:

    • Fractions containing the compound of interest (crotolidene) are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • For preparative TLC, spot the semi-pure fraction as a band on a silica gel plate and develop the chromatogram. Scrape the band corresponding to the desired compound and elute it with a suitable solvent (e.g., ethyl acetate).

    • For HPLC, use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Biosynthesis of Cyclopentylidene Acetic Acids: A Plausible Pathway

The biosynthesis of cyclopentylidene acetic acids is not yet fully elucidated. However, based on the established pathway for cyclopentenyl fatty acids in plants of the Flacourtiaceae family, a logical biosynthetic route can be proposed.[4] The key precursor is likely a cyclopentenyl-containing molecule that undergoes subsequent modification.

The biosynthesis is thought to begin with the non-proteinogenic amino acid, cyclopentenylglycine.[4] This precursor is then converted to (2-cyclopentenyl)carboxylic acid (aleprolic acid) via transamination and oxidative decarboxylation. Aleprolic acid then serves as a primer for fatty acid biosynthesis, where it is elongated by the addition of C2 units from malonyl-CoA.[4]

To arrive at a cyclopentylidene structure like crotolidene, a subsequent oxidation and rearrangement or an alternative cyclization mechanism from a polyketide precursor could be involved.

Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_cyclopentenyl_pathway Cyclopentenyl Pathway cluster_putative_cyclopentylidene_pathway Putative Cyclopentylidene Pathway Primary_Metabolites Primary Metabolites Cyclopentenylglycine Cyclopentenylglycine Primary_Metabolites->Cyclopentenylglycine Multiple Steps Aleprolic_Acid (2-Cyclopentenyl)carboxylic acid (Aleprolic Acid) Cyclopentenylglycine->Aleprolic_Acid Transamination & Oxidative Decarboxylation Chain_Elongation Chain Elongation (+ Malonyl-CoA) Aleprolic_Acid->Chain_Elongation Cyclopentenyl_Fatty_Acids Cyclopentenyl Fatty Acids Chain_Elongation->Cyclopentenyl_Fatty_Acids Oxidation_Rearrangement Oxidation & Rearrangement? Cyclopentenyl_Fatty_Acids->Oxidation_Rearrangement Crotolidene Crotolidene Oxidation_Rearrangement->Crotolidene

Caption: Proposed biosynthetic pathway for cyclopentylidene compounds.

Chemical Synthesis of 2-Cyclopentylideneacetic Acid

The synthesis of 2-cyclopentylideneacetic acid can be efficiently achieved through several classic organic reactions. The choice of method often depends on the available starting materials, desired scale, and stereochemical considerations. Below are detailed protocols for three reliable synthetic routes.

Knoevenagel Condensation

The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[5] In this case, cyclopentanone is reacted with a compound like diethyl malonate or ethyl cyanoacetate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclopentanone (1.0 eq), diethyl malonate (1.1 eq), and toluene (as solvent).

    • Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).

    • Rationale: Piperidine acts as a base to deprotonate the active methylene compound, while acetic acid can catalyze the dehydration step. The Dean-Stark trap is used to remove the water formed during the reaction, driving the equilibrium towards the product.[6]

  • Reaction Execution:

    • Heat the mixture to reflux and monitor the reaction progress by TLC, observing the consumption of cyclopentanone.

    • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Work-up and Purification of the Intermediate:

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diethyl 2-cyclopentylidenemalonate by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation:

    • Reflux the purified ester with an excess of a strong base (e.g., 20% aqueous KOH) until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1. This will protonate the carboxylate and induce decarboxylation upon heating.

    • Gently heat the acidified mixture until CO₂ evolution ceases.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-cyclopentylideneacetic acid.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of 2-cyclopentylideneacetic acid, cyclopentanone is reacted with a phosphorus ylide bearing an ester group, followed by hydrolysis.

Experimental Protocol: Wittig Reaction

  • Preparation of the Wittig Reagent:

    • Rationale: The Wittig reagent is prepared in situ from the corresponding phosphonium salt.

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend (carboethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi). The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).[8]

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Cyclopentanone:

    • In a separate flask, dissolve cyclopentanone (0.9 eq) in anhydrous THF.

    • Slowly add the cyclopentanone solution to the ylide solution at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification of the Ester:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting ethyl 2-cyclopentylideneacetate by column chromatography on silica gel.

  • Hydrolysis:

    • Hydrolyze the purified ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous KOH followed by acidification with HCl).

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification & Hydrolysis Phosphonium_Salt Phosphonium Salt (in THF) Add_Base Add Strong Base (e.g., NaH, n-BuLi) Phosphonium_Salt->Add_Base Ylide_Formation Ylide Formation Add_Base->Ylide_Formation Reaction_Mix React at RT (12-24h) Ylide_Formation->Reaction_Mix Cyclopentanone Cyclopentanone (in THF) Cyclopentanone->Reaction_Mix Crude_Ester Crude Ethyl 2-Cyclopentylideneacetate Reaction_Mix->Crude_Ester Workup Aqueous Workup (NH4Cl, Ether Extraction) Crude_Ester->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Ester Pure Ester Column_Chromatography->Pure_Ester Hydrolysis Hydrolysis (KOH, then HCl) Pure_Ester->Hydrolysis Final_Product 2-Cyclopentylideneacetic Acid Hydrolysis->Final_Product

Caption: Workflow for the Wittig synthesis of 2-cyclopentylideneacetic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[9][10] It offers several advantages, including the use of more nucleophilic carbanions and easier removal of the water-soluble phosphate byproduct. The HWE reaction typically shows a high stereoselectivity for the (E)-alkene.[9][11]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C.

    • Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

    • Rationale: NaH deprotonates the phosphonate to form the highly nucleophilic phosphonate carbanion.[12]

    • Stir the mixture at 0°C for 30 minutes.

  • Reaction with Cyclopentanone:

    • Slowly add a solution of cyclopentanone (0.9 eq) in anhydrous THF to the phosphonate carbanion solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification of the Ester:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 2-cyclopentylideneacetate.

  • Hydrolysis:

    • Hydrolyze the ester to the carboxylic acid as described in the previous methods.

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsAdvantagesDisadvantagesTypical YieldStereoselectivity
Knoevenagel Cyclopentanone, Diethyl malonate, PiperidineInexpensive reagents, one-pot potentialRequires harsh hydrolysis/decarboxylation stepsModerate to GoodGenerally gives the more stable isomer
Wittig Cyclopentanone, Phosphonium salt, Strong baseHigh functional group toleranceStrong base required, phosphine oxide byproduct can be difficult to removeGood to ExcellentCan be tuned for (Z)- or (E)-alkenes
HWE Cyclopentanone, Phosphonate ester, Strong baseHigh reactivity, water-soluble byproduct, excellent (E)-selectivityPhosphonate esters can be more expensiveGood to ExcellentHighly selective for (E)-alkene

Potential Biological Activities

While extensive biological data on 2-cyclopentylideneacetic acid itself is limited, the activities of related compounds suggest several avenues for investigation.

  • Anti-inflammatory Activity: Acetic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13] It is plausible that cyclopentylidene acetic acids could exhibit similar activity. In vitro assays to determine the IC₅₀ values against COX-1 and COX-2 would be a logical first step in evaluating this potential.[13][14][15]

  • Antimicrobial Activity: Natural products containing cyclopentane or cyclopentene rings have shown antimicrobial properties.[1] The antimicrobial potential of cyclopentylidene acetic acids can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[2][16][17][18][19]

  • Anticancer Activity: The cyclopentenone moiety is present in several natural products with cytotoxic activity. While cyclopentylidene acetic acids lack the endocyclic double bond of cyclopentenones, their unique structure warrants investigation for potential antiproliferative effects against various cancer cell lines.

Conclusion and Future Directions

Cyclopentylidene acetic acids represent an intriguing class of molecules at the intersection of natural product chemistry and synthetic methodology. While their natural occurrence appears to be rare, the discovery of related compounds like crotolidene provides a compelling reason to explore their biosynthesis and biological roles further. The synthetic routes to these compounds are well-established and robust, allowing for the generation of a variety of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on:

  • A broader screening of plant and microbial sources for the presence of cyclopentylidene acetic acids and their derivatives.

  • Elucidation of the complete biosynthetic pathway to understand how nature constructs this unique structural motif.

  • A systematic evaluation of the anti-inflammatory, antimicrobial, and cytotoxic properties of a library of synthetic cyclopentylidene acetic acid analogues.

This in-depth guide provides the foundational knowledge and practical protocols for researchers to engage with this promising area of chemical and biological science.

References

  • Benchchem. (2025).
  • Fadzil, N. A., et al. (2017). A New Cyclopentylidene and Other Chemical Constituents from Malaysian Crotalaria pallida. Sains Malaysiana, 46(9), 1495-1501.
  • Alfa Chemistry. (n.d.). Wittig Reaction. Alfa Chemistry.
  • ResearchGate. (n.d.). Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds.
  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. In Proceedings of the 27th International Electronic Conference on Synthetic Organic Chemistry.
  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Benchchem. (2025).
  • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Journal of Scientific Research, 5(1), 131-137.
  • Spener, F., & Mangold, H. K. (1976). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 450(2), 261-265.
  • ResearchGate. (n.d.). Anti-inflammatory activity of compounds (1-20) in terms of IC50 value.
  • Benchchem. (2025). Application Notes and Protocols for the Wittig Reaction with 2,2-Diphenyl-Cyclopentanone. Benchchem.
  • U.S. Patent No. US4233222A. (1980). Cyclopentylacetic acid derivatives.
  • Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Ying, A. G., Wu, C. L., & He, G. H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(11), 4821-4824.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II.
  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 14(1), 3.
  • Das, S., et al. (2019). Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. Plants, 8(6), 150.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • ChemicalBook. (n.d.). CYCLOPENTYLACETIC ACID synthesis.
  • Di Somma, A., et al. (2023). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. International Journal of Molecular Sciences, 24(19), 14859.
  • Ledesma, M. A., et al. (2023). A broad-spectrum synthetic antibiotic that does not evoke bacterial resistance. ScienceOpen Preprints.
  • Romay, C., et al. (2000). Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats. Pharmacological Research, 41(4), 369-373.
  • ResearchGate. (n.d.). Recent advances in the synthesis of 2-cyclopentenones.
  • Riaz, S., et al. (2025). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Scientific Inquiry, 5, 7598027.
  • ResearchGate. (n.d.). Antioxidant activity of samples expressed as IC 50 and AEAC values.
  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700.
  • ResearchGate. (n.d.). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles.
  • D’Agostino, T., et al. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science, 11, 584518.
  • Gresh, C., et al. (2022).
  • Li, Y., et al. (2021). Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis. Frontiers in Plant Science, 12, 739324.
  • Rao, P. S., & Seshadri, T. R. (1976). Chemical constituents of Crotalaria madurensis. Phytochemistry, 15(1), 161-162.
  • PubChem. (n.d.). 2-Cyclopentene-1-acetic acid.
  • ResearchGate. (n.d.). LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia.
  • Borriello, S. P., & Honour, P. (1983). Simplified procedure for the routine isolation of Clostridium difficile from faeces.
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Foundational

A Technical Guide to 2-(3-methylcyclopentylidene)acetic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(3-methylcyclopentylidene)acetic acid is a carboxylic acid featuring a cyclopentylidene scaffold, a structure of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-methylcyclopentylidene)acetic acid is a carboxylic acid featuring a cyclopentylidene scaffold, a structure of interest in medicinal chemistry due to its conformational rigidity and potential for biological activity. This document provides a comprehensive technical overview of this compound, including its canonical identifiers (SMILES and InChIKey), physicochemical properties, and a detailed, proposed synthesis pathway via the Horner-Wadsworth-Emmons reaction. Furthermore, we explore its potential applications as a building block in drug discovery, drawing parallels with structurally related molecules that have demonstrated therapeutic properties. Safety and handling protocols are also summarized to ensure its proper use in a research setting.

Introduction

Cycloalkylidene acetic acids represent a class of organic compounds that serve as valuable intermediates and structural motifs in the synthesis of complex molecules, particularly in the pharmaceutical industry. The exocyclic double bond and the carboxylic acid group provide two reactive handles for further chemical modification. The 3-methyl substitution on the cyclopentane ring introduces a chiral center, offering possibilities for stereoselective synthesis and the development of enantiomerically pure final compounds. This guide focuses specifically on 2-(3-methylcyclopentylidene)acetic acid, providing foundational knowledge for researchers aiming to incorporate this scaffold into their synthetic and drug development programs. The structural features of this molecule are reminiscent of scaffolds found in compounds with anti-inflammatory and analgesic properties, suggesting a promising area for further investigation[1].

Chemical Identity and Core Properties

Accurate identification is paramount in chemical research and development. The canonical identifiers and core properties of 2-(3-methylcyclopentylidene)acetic acid are summarized below.

IdentifierValueSource
IUPAC Name (2E)-(3-methylcyclopentylidene)ethanoic acidSigma-Aldrich[2]
CAS Number 854916-80-6Sigma-Aldrich[2], Thoreauchem[3]
SMILES O=C(O)\C=C1/CCC(C)C1Inferred from structure
InChIKey OVUHMAYNWSARPM-FNORWQNLSA-NSigma-Aldrich[2]
InChI 1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+Sigma-Aldrich[2]
Molecular Formula C8H12O2Sigma-Aldrich[2], Thoreauchem[3]
Molecular Weight 140.18 g/mol Sigma-Aldrich[2]

Note: It is important to distinguish this compound from its saturated analog, 2-(3-methylcyclopentyl)acetic acid (InChIKey: BXPUDAKSSKGBHP-UHFFFAOYSA-N), which lacks the exocyclic double bond characteristic of the "-ylidene" moiety[4].

Physicochemical Characteristics

The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

PropertyValueSource
Physical Form LiquidSigma-Aldrich[2]
Melting Point 112-113 °CSigma-Aldrich[2]
Purity >95%Thoreauchem[3]

Proposed Synthesis Pathway: Horner-Wadsworth-Emmons (HWE) Approach

Causality and Rationale: The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound—in this case, 3-methylcyclopentanone. The choice of a phosphonate ester bearing an acetate group, such as triethyl phosphonoacetate, is ideal. The base used to deprotonate the phosphonate is crucial; a strong, non-nucleophilic base like sodium hydride (NaH) is typically employed to irreversibly generate the reactive carbanion, driving the reaction to completion.

Step-by-Step Experimental Protocol
  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Evolution of hydrogen gas will be observed as the carbanion is formed.

  • Olefination Reaction:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of 3-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the flask.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Saponification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude ethyl 2-(3-methylcyclopentylidene)acetate.

    • To the crude ester, add a solution of lithium hydroxide (or sodium hydroxide) in a mixture of THF and water.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification:

    • Acidify the reaction mixture to a pH of ~2 using 1M hydrochloric acid (HCl).

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • The final product, 2-(3-methylcyclopentylidene)acetic acid, can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

HWE_Synthesis Phosphonate Triethyl phosphonoacetate Step1 Step 1: Deprotonation Phosphonate->Step1 Base Sodium Hydride (NaH) in THF Base->Step1 Ketone 3-Methylcyclopentanone Step2 Step 2: Olefination Ketone->Step2 Carbanion Phosphonate Carbanion Carbanion->Step2 Ester Ethyl 2-(3-methylcyclopentylidene)acetate Step3 Step 3: Saponification (LiOH, H₂O/THF) Ester->Step3 Product 2-(3-methylcyclopentylidene)acetic acid Step4 Step 4: Acidification & Purification Step1->Carbanion Step2->Ester Step3->Product

Sources

Exploratory

The Cyclopentane Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Relevance of Cyclopentane Derivatives for Researchers, Scientists, and Drug Development Professionals. The five-membered carbocyclic ring of cyclopentane, once considered a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Relevance of Cyclopentane Derivatives for Researchers, Scientists, and Drug Development Professionals.

The five-membered carbocyclic ring of cyclopentane, once considered a mere structural curiosity, has emerged as a cornerstone in the design and discovery of a diverse array of biologically active molecules.[1] Its unique conformational flexibility and the capacity for stereochemically rich substitution patterns have rendered it a privileged scaffold in medicinal chemistry.[2] This guide provides a comprehensive exploration of the biological significance of cyclopentane derivatives, delving into their roles as signaling molecules, therapeutic agents, and versatile synthetic intermediates. We will examine key classes of cyclopentane-containing compounds, their mechanisms of action, and the experimental methodologies employed to elucidate their biological functions, offering field-proven insights for professionals in drug development.

I. The Ubiquitous Role of Prostaglandins: Cyclopentane at the Heart of Inflammation and Homeostasis

Prostaglandins (PGs) are a group of physiologically active lipid compounds that exert diverse hormone-like effects in animals.[3] At the core of their structure lies a cyclopentane ring, a feature that distinguishes them from other lipid molecules and is fundamental to their biological activity.[4] These potent signaling molecules are not produced by a single gland but are synthesized in nearly every tissue in the human body, acting locally to regulate a myriad of physiological and pathological processes.[5][6]

Mechanism of Action: A Symphony of Receptor-Mediated Signaling

Prostaglandins exert their effects by binding to a family of G-protein coupled receptors (GPCRs), with at least eight distinct subtypes identified.[5] The specific biological outcome of prostaglandin signaling is dictated by the receptor subtype expressed in a given tissue.[6] For instance, Prostaglandin E2 (PGE2), a key mediator of inflammation, can elicit both pro- and anti-inflammatory responses depending on which of its four receptors (EP1, EP2, EP3, and EP4) is engaged.[7]

Activation of these receptors triggers downstream intracellular signaling cascades. EP2 and EP4 receptor activation typically leads to an increase in cyclic AMP (cAMP) levels, while EP1 activation stimulates the phospholipase C pathway, resulting in an increase in intracellular calcium.[8] These signaling events ultimately modulate cellular processes such as inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[5][7][9]

Diagram: Prostaglandin E2 (PGE2) Signaling Pathways

HIV_RT_Inhibition cluster_0 Normal HIV Reverse Transcription cluster_1 Inhibition by Abacavir vRNA Viral RNA Template RT HIV Reverse Transcriptase vRNA->RT vDNA Viral DNA Synthesis RT->vDNA Elongation dNTPs dGTP, dATP, dCTP, dTTP dNTPs->RT Abacavir Abacavir CellKinases Cellular Kinases Abacavir->CellKinases Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) CellKinases->CBV_TP RT_inhibited HIV Reverse Transcriptase CBV_TP->RT_inhibited Competitive Inhibition ChainTermination Chain Termination RT_inhibited->ChainTermination CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates G1_Arrest G1 Cell Cycle Arrest Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription activates Rb_E2F->G1_Arrest pRb p-Rb pRb->E2F releases Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 inhibits Palbociclib->G1_Arrest

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Validation of 2-(3-Methylcyclopentylidene)acetic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale Exocyclic α,β-unsaturated carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

Exocyclic α,β-unsaturated carboxylic acids, such as 2-(3-methylcyclopentylidene)acetic acid, are highly valued in medicinal chemistry. By restricting the conformational flexibility of the acetic acid side chain, these moieties serve as rigidified pharmacophores that can enhance receptor binding affinity and metabolic stability in drug candidates.

The most efficient and scalable approach to synthesizing this compound is a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by alkaline saponification .

Why HWE over the classic Wittig reaction?

  • Byproduct Management: The HWE reaction utilizes phosphonate esters (e.g., triethyl phosphonoacetate), which generate water-soluble diethyl phosphate salts upon reaction. These are easily removed via simple aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a stubborn byproduct that often requires tedious chromatographic separation.

  • Nucleophilicity: Phosphonate carbanions are significantly more nucleophilic than their corresponding phosphonium ylides. This is crucial when reacting with sterically hindered or enolizable aliphatic cyclic ketones like 3-methylcyclopentanone[1].

  • Thermodynamic Control: Utilizing a strong base like sodium hydride (NaH) ensures the irreversible and quantitative deprotonation of the phosphonate, driving the equilibrium entirely toward the reactive carbanion[2].

SyntheticWorkflow A 3-Methylcyclopentanone + Triethyl phosphonoacetate B NaH, THF, 0 °C to RT (HWE Olefination) A->B C Ethyl 2-(3-methylcyclopentylidene)acetate (E/Z Mixture) B->C D LiOH·H2O, THF/MeOH/H2O (Saponification) C->D E 2-(3-Methylcyclopentylidene)acetic acid (Target Compound) D->E

Synthetic workflow for 2-(3-methylcyclopentylidene)acetic acid via HWE olefination.

Quantitative Reaction Parameters

To ensure reproducibility and scalability, the stoichiometric and physical parameters for both synthetic steps are summarized below.

ParameterStep 1: HWE OlefinationStep 2: Ester Saponification
Starting Material 3-Methylcyclopentanone (1.0 eq)Ethyl 2-(3-methylcyclopentylidene)acetate (1.0 eq)
Primary Reagent Triethyl phosphonoacetate (1.2 eq)Lithium hydroxide monohydrate (3.0 eq)
Base / Catalyst Sodium Hydride (60% in oil, 1.2 eq)N/A (LiOH acts as the base/nucleophile)
Solvent System Anhydrous THF (0.2 M)THF / MeOH / H₂O (3:1:1 v/v/v, 0.1 M)
Temperature 0 °C → Room TemperatureRoom Temperature
Reaction Time 2 – 4 hours4 – 12 hours
Expected Yield 75 – 85% (Crude Ester)85 – 95% (Isolated Acid)

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate

Objective: Generate the exocyclic double bond via phosphonate carbanion attack.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge the system with inert gas for 15 minutes.

  • Ylide Generation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (TEPA, 1.2 eq) dropwise over 15 minutes.

    • Causality Check: The dropwise addition at 0 °C controls the exothermic deprotonation and prevents localized overheating. The evolution of H₂ gas will be immediately visible.

  • Ketone Addition: Once gas evolution ceases and the solution becomes a clear, pale-yellow liquid (indicating complete carbanion formation), add 3-methylcyclopentanone (1.0 eq) dropwise[2].

  • Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification to 2-(3-Methylcyclopentylidene)acetic Acid

Objective: Hydrolyze the lipophilic ester to the free carboxylic acid.

  • Solvent Solubilization: Dissolve the crude ethyl ester in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality Check: This ternary solvent system is critical. THF solubilizes the organic ester, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge. This ensures a homogenous reaction mixture, drastically accelerating hydrolysis kinetics.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir vigorously at room temperature until the ester is fully consumed.

  • Aqueous Wash: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with distilled water and wash twice with diethyl ether. Discard the ether layer (this removes unreacted neutral organic impurities and mineral oil from the NaH step).

  • Acidification & Precipitation: Cool the aqueous layer to 0 °C. Carefully acidify to pH ~2 using 1M HCl.

    • Causality Check: Lowering the pH protonates the carboxylate anion into the neutral carboxylic acid, rendering it lipophilic and driving its extraction into the organic phase.

  • Final Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and evaporate to yield the target 2-(3-methylcyclopentylidene)acetic acid[3].

Stereochemical Considerations & Self-Validating Systems

Because 3-methylcyclopentanone is an unsymmetrical cyclic ketone, the HWE olefination results in a mixture of (E)- and (Z)-geometrical isomers regarding the exocyclic double bond[4]. The presence of the methyl group at the C3 position further creates diastereomeric transition states during the oxaphosphetane intermediate phase.

Stereochemistry Intermediate Phosphonate Carbanion Attack on Unsymmetrical Ketone Transition Oxaphosphetane Intermediates (Diastereomeric Transition States) Intermediate->Transition IsomerE (E)-2-(3-methylcyclopentylidene)acetic acid Transition->IsomerE Syn Elimination IsomerZ (Z)-2-(3-methylcyclopentylidene)acetic acid Transition->IsomerZ Syn Elimination

Stereochemical divergence during the oxaphosphetane syn-elimination step.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • Step 1 Validation (TLC & UV): 3-Methylcyclopentanone is UV-inactive. The successful formation of the α,β-unsaturated ester will result in a highly UV-active spot (254 nm) on a silica TLC plate. This provides immediate, visual confirmation of olefination.

  • Step 2 Validation (pH & IR Spectroscopy): During acidification, the use of pH paper is mandatory to ensure the aqueous layer drops below the pKa of the carboxylic acid (~pH 4.5). Post-isolation, Fourier-transform infrared spectroscopy (FTIR) serves as a definitive self-validation tool: the sharp ester carbonyl stretch (~1715 cm⁻¹) will shift to a lower frequency acid carbonyl stretch (~1690 cm⁻¹), accompanied by the appearance of a broad, dominant O-H stretch (2500–3300 cm⁻¹).

  • Isomeric Ratio Validation (¹H NMR): The (E) and (Z) isomers can be quantified via ¹H NMR. The characteristic vinylic proton signal (~5.6 – 5.9 ppm) will resolve into two distinct multiplets due to the differing anisotropic effects of the substituted cyclopentyl ring on the (E) vs (Z) geometry.

References

  • Benchchem. 1,4-Dihydroxy-2-butanone | Triethyl phosphonoacetate.
  • Google Patents. WO2012170845A2 - Metabotropic glutamate receptor 5 modulators and methods of use thereof.
  • National Institutes of Health (NIH). (2Z)-2-(3-methylcyclopentylidene)acetic acid. PubChem.
  • ResearchGate. Development of Highly Stereoselective Reactions Utilizing Heteroatoms: New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction.

Sources

Application

catalytic routes for 2-(3-methylcyclopentylidene)acetic acid synthesis

An Application Guide to the Catalytic Synthesis of 2-(3-Methylcyclopentylidene)acetic Acid Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of ro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Synthesis of 2-(3-Methylcyclopentylidene)acetic Acid

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust catalytic routes for the synthesis of 2-(3-methylcyclopentylidene)acetic acid, a valuable building block in organic synthesis. The focus is on providing not just procedural steps, but a deep understanding of the underlying chemical principles that govern catalyst and reagent selection, reaction conditions, and stereochemical outcomes. We will primarily explore the highly efficient and industrially relevant olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, starting from the key precursor, 3-methylcyclopentanone. This document offers detailed, self-validating protocols, comparative data analysis, and mechanistic diagrams to empower researchers to successfully implement and adapt these methodologies.

Introduction: The Synthetic Challenge and Strategic Approach

2-(3-Methylcyclopentylidene)acetic acid and its ester derivatives are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and fragrances. The core synthetic challenge lies in the stereocontrolled construction of the exocyclic double bond. Catalytic olefination reactions provide an elegant and efficient solution, transforming a simple cyclic ketone into the desired α,β-unsaturated acid or ester.[1][2]

Our strategic approach begins with the synthesis of the readily accessible precursor, 3-methylcyclopentanone, followed by a comparative analysis of the two most powerful catalytic olefination methods for its conversion: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. These methods offer distinct advantages in terms of reagent stability, reaction conditions, and byproduct removal.[3][4]

Synthesis of the Key Precursor: 3-Methylcyclopentanone

The availability of the starting ketone is paramount. While commercially available, scalable and sustainable catalytic routes from biomass-derived feedstocks are of increasing interest. One notable pathway involves the base-catalyzed intramolecular aldol condensation of 2,5-hexanedione, which can be derived from biomass.[5] Another innovative approach utilizes 5-hydroxymethylfurfural (HMF), another biomass derivative, which can be converted to 3-methylcyclopentanone through a one-pot reaction using a supported precious metal catalyst (e.g., Pd, Pt, or Ru) in water.[6] The conversion of HMF can exceed 98% with a selectivity for 3-methylcyclopentanone of over 75%.[6]

The Horner-Wadsworth-Emmons (HWE) Route: The Workhorse of E-Selective Olefination

The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[3] Its primary advantages include the enhanced nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the often-troublesome triphenylphosphine oxide from the Wittig reaction.[4] For the synthesis of α,β-unsaturated esters, the HWE reaction typically shows excellent selectivity for the thermodynamically more stable (E)-isomer.[3][7]

Mechanistic Rationale

The reaction begins with the deprotonation of a phosphonoacetate ester by a suitable base (e.g., NaH, NaOMe) to form a stabilized phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-methylcyclopentanone. The stereochemical outcome is governed by the formation of an intermediate oxaphosphetane. For stabilized phosphonates, the initial addition is reversible, allowing equilibration to the thermodynamically favored anti-oxaphosphetane, which subsequently collapses to yield the (E)-alkene.

HWE_Mechanism Horner-Wadsworth-Emmons (HWE) Reaction Pathway Reagents Phosphonoacetate Ester + Base (e.g., NaH) Carbanion Stabilized Phosphonate Carbanion Reagents->Carbanion Deprotonation Addition Nucleophilic Attack (Rate-Limiting Step) Carbanion->Addition Ketone 3-Methylcyclopentanone Ketone->Addition Oxaphosphetane Intermediate Oxaphosphetane Addition->Oxaphosphetane Reversible Elimination Syn-Elimination Oxaphosphetane->Elimination Products (E)-Alkene Ester + Water-Soluble Phosphate Salt Elimination->Products

Caption: HWE reaction workflow for olefination of 3-methylcyclopentanone.

Detailed Experimental Protocol: HWE Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate

This protocol describes the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the target carboxylic acid.

Materials:

  • Triethyl phosphonoacetate (CAS: 867-13-0)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)

  • 3-Methylcyclopentanone (CAS: 13369-59-8)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.05 eq) to a three-neck flask containing anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Ylide Generation: Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred NaH suspension via the addition funnel. Causality Note: This exothermic reaction generates the nucleophilic phosphonate carbanion. Slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes, until hydrogen gas evolution ceases.

  • Olefination: Re-cool the reaction mixture to 0 °C. Add a solution of 3-methylcyclopentanone (1.2 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 mixture of hexanes:ethyl acetate as the eluent) to yield the pure ethyl 2-(3-methylcyclopentylidene)acetate. The (E)-isomer is expected as the major product.[3]

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to 2-(3-methylcyclopentylidene)acetic acid by refluxing with aqueous base (e.g., LiOH in THF/water), followed by acidic workup.

The Wittig Route: A Classic with Unique Stereochemical Control

Discovered by Georg Wittig in 1954, this reaction involves the interaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[2] For the synthesis of 2-(3-methylcyclopentylidene)acetic acid, a stabilized ylide is required, which generally favors the formation of the (E)-alkene.[8] While highly effective, the primary drawback is the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.[9]

Mechanistic Rationale

The Wittig reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine intermediate which rapidly forms a four-membered oxaphosphetane ring.[10] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereoselectivity depends on the stability of the ylide; stabilized ylides, like the one used here, allow for reversibility in the initial steps, ultimately leading to the more stable (E)-product.[2][8]

Wittig_Mechanism Wittig Reaction Pathway Ylide Stabilized Phosphonium Ylide Attack Nucleophilic Attack Ylide->Attack Ketone 3-Methylcyclopentanone Ketone->Attack Betaine Betaine Intermediate Attack->Betaine Reversible Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Collapse Cycloreversion Oxaphosphetane->Collapse Products (E)-Alkene Ester + Triphenylphosphine Oxide Collapse->Products Irreversible

Caption: Wittig reaction workflow for olefination of 3-methylcyclopentanone.

Detailed Experimental Protocol: Wittig Synthesis of Methyl 2-(3-methylcyclopentylidene)acetate

This protocol uses a commercially available, stabilized Wittig reagent.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (CAS: 2605-67-6)

  • 3-Methylcyclopentanone (CAS: 13369-59-8)

  • Anhydrous Toluene

  • Hexanes

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.0 eq) and 3-methylcyclopentanone (1.1 eq).

  • Solvent: Add anhydrous toluene to the flask. Causality Note: Toluene is a suitable high-boiling, non-protic solvent that facilitates the reaction, which often requires heating for less reactive ketones.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC to confirm the consumption of the starting materials.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: The primary challenge is removing the triphenylphosphine oxide byproduct.

    • Method A (Precipitation): Add a minimal amount of cold diethyl ether or a hexanes/ether mixture to the crude residue and triturate. The triphenylphosphine oxide is often less soluble and may precipitate, allowing it to be removed by filtration. The filtrate contains the product.

    • Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to separate the product from the byproduct.

  • Isolation: Combine the product-containing fractions and remove the solvent using a rotary evaporator to yield the pure methyl 2-(3-methylcyclopentylidene)acetate.

  • Hydrolysis (Optional): As with the HWE product, the methyl ester can be hydrolyzed to the target carboxylic acid using standard procedures (e.g., NaOH in methanol/water followed by acidification).

Comparative Analysis of Olefination Routes

ParameterHorner-Wadsworth-Emmons (HWE) RouteWittig Route
Reagent Phosphonoacetate EsterPhosphonium Ylide
Base Required Strong base (e.g., NaH, NaOMe) required to generate carbanion in situ.[3]Can use pre-formed, stable ylides without additional base.[11]
Stereoselectivity Excellent (E)-selectivity with stabilized phosphonates.[3][4]Good (E)-selectivity with stabilized ylides.[8]
Reaction Conditions Typically 0 °C to room temperature.Often requires elevated temperatures (reflux).
Byproduct Water-soluble dialkyl phosphate salt.[4]Triphenylphosphine oxide.
Purification Relatively simple; byproduct removed by aqueous extraction.[4]Can be challenging; often requires chromatography or crystallization to remove the byproduct.[9]
Overall Recommendation Often preferred for its operational simplicity and easier purification.A powerful alternative, especially when the specific ylide is readily available.

Alternative Catalytic Strategies

While olefination reactions are the most direct routes, other transition-metal-catalyzed methods for synthesizing α,β-unsaturated acids and esters exist and are subjects of ongoing research. These include:

  • Palladium-Catalyzed Carbonylation: Methods like the hydroxycarbonylation of alkynes using a palladium catalyst with CO and H₂O can produce α,β-unsaturated carboxylic acids, though this would require a significantly different synthetic precursor.[12][13]

  • C-H Olefination: Direct oxidative C-H olefination represents an atom-economical approach but often suffers from issues with regioselectivity when applied to aliphatic systems.[14][15]

These advanced methods, while powerful in other contexts, are generally less direct for the specific synthesis of 2-(3-methylcyclopentylidene)acetic acid compared to the well-established olefination protocols.

Conclusion

The catalytic synthesis of 2-(3-methylcyclopentylidene)acetic acid is most effectively and reliably achieved through olefination of the 3-methylcyclopentanone precursor. The Horner-Wadsworth-Emmons reaction stands out as a particularly robust and user-friendly method, offering high (E)-stereoselectivity and a straightforward purification process due to its water-soluble byproduct. The classic Wittig reaction remains a potent alternative, providing similar stereochemical outcomes but requiring more rigorous purification. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently select and execute the optimal catalytic strategy for their synthetic needs.

References

  • Sahoo, B., et al. (2021).
  • Sahoo, B., et al. (2021).
  • (PDF) Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. (2026).
  • Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solvent. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Advances in Transition Metal-Catalyzed Carbonylation Reactions for α,β-Unsaturated Carbonyls: Applications, Challenges, and Opportunities. (2025). PubMed.
  • Wittig olefination. (n.d.). Visualize Organic Chemistry.
  • Wittig and Wittig–Horner Reactions under Sonic
  • The Wittig Reaction. (2014). N.p.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. (2024). Alfa Chemistry.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). N.p.
  • Wittig Reaction - Common Conditions. (n.d.). N.p.
  • Sacia, E. R., et al. (2015). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. eScholarship.org.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • CN103086858A - Synthetic method of 3-methyl-cyclopentanone. (n.d.).

Sources

Method

potential applications of 2-(3-methylcyclopentylidene)acetic acid in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists Application Notes and Protocols: 2-(3-Methylcyclopentylidene)acetic Acid Introduction: The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Application Notes and Protocols: 2-(3-Methylcyclopentylidene)acetic Acid

Introduction: The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.[2] Prostaglandins, a class of lipid compounds with a cyclopentane core, are prime examples, acting as crucial mediators in inflammation, pain, and many other physiological processes.[3] This guide explores the potential medicinal chemistry applications of 2-(3-methylcyclopentylidene)acetic acid , a molecule that, while not extensively studied itself, possesses structural motifs suggestive of significant therapeutic potential. By drawing parallels with structurally analogous compounds, we can hypothesize its utility and design robust screening protocols to validate these applications. This document serves as a foundational resource for researchers aiming to investigate this promising chemical entity.

Part 1: Potential as a Novel Anti-Inflammatory Agent

Scientific Rationale

The structure of 2-(3-methylcyclopentylidene)acetic acid bears a striking resemblance to the core of prostaglandins, which are central players in the inflammatory cascade.[3] Natural prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[1][4] Furthermore, specific cyclopentenone prostaglandins, which feature an α,β-unsaturated carbonyl group within the ring, exert potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, independent of traditional prostanoid receptors.[5] The exocyclic double bond and carboxylic acid moiety of 2-(3-methylcyclopentylidene)acetic acid suggest it could function either as a competitive inhibitor of COX enzymes or as a modulator of prostaglandin receptors or downstream signaling pathways.

Hypothesized Mechanism of Action

Based on its structural features, 2-(3-methylcyclopentylidene)acetic acid could potentially inhibit inflammation through two primary mechanisms:

  • Direct COX Enzyme Inhibition: The carboxylic acid group could mimic arachidonic acid, allowing the molecule to bind to the active site of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis.

  • NF-κB Pathway Modulation: Similar to cyclopentenone prostaglandins, the molecule might interfere with the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[5]

Visualization: The Cyclooxygenase (COX) Pathway

The diagram below illustrates the synthesis of prostaglandins from arachidonic acid and highlights the points of intervention for anti-inflammatory agents. 2-(3-methylcyclopentylidene)acetic acid could potentially act at the level of COX-1/COX-2.

COX_Pathway cluster_inhibition Potential Inhibition Point AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Housekeeping Physiological Functions (Stomach Lining, etc.) COX1->Housekeeping COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever PGH2->Prostaglandins Thromboxane Thromboxane A2 Platelet Aggregation PGH2->Thromboxane Stimuli Inflammatory Stimuli (Cytokines, Pathogens) Stimuli->COX2 Upregulates Test_Compound 2-(3-methylcyclopentylidene)acetic acid Test_Compound->COX1 Test_Compound->COX2

Caption: The Cyclooxygenase (COX) pathway and potential point of inhibition.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol details a primary screening method to determine if the test compound selectively inhibits either COX isoform.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of 2-(3-methylcyclopentylidene)acetic acid against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • PGE₂ ELISA kit

  • Test Compound: 2-(3-methylcyclopentylidene)acetic acid

  • Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • Vehicle Control: DMSO

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)

  • 96-well microplates

  • Incubator (37°C)

  • Plate reader

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive controls in DMSO. Create a series of dilutions in reaction buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the working concentration specified by the manufacturer in cold reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the diluted test compound, control, or vehicle to appropriate wells.

    • Add 160 µL of the reaction buffer to all wells.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the wells. Set up "no enzyme" wells as a background control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Incubate for exactly 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification: Measure the amount of PGE₂ produced in each well using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Self-Validation: The inclusion of both non-selective and COX-2 selective inhibitors as positive controls validates the assay's ability to detect and differentiate inhibitory activity. The vehicle control establishes the baseline 100% enzyme activity.

Part 2: Potential as a Novel Anticancer Agent

Scientific Rationale

The investigation of cyclopentane derivatives as anticancer agents is well-precedented. Certain cyclopentenone prostaglandins are known to possess potent anti-neoplastic activity, capable of inducing apoptosis and cell cycle arrest in various tumor cell lines.[5] Their mechanism often involves the inhibition of pro-survival pathways like NF-κB.[5] Additionally, various acetic acid derivatives have been explored as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors or inducing apoptosis through other pathways.[6][7] The hybrid structure of 2-(3-methylcyclopentylidene)acetic acid, combining the cyclopentane ring with an acetic acid side chain, provides a strong rationale for evaluating its cytotoxic potential against cancer cells.

Visualization: Anticancer Drug Discovery Workflow

This diagram outlines a generalized workflow for the discovery and initial preclinical evaluation of a novel therapeutic agent based on the 2-(3-methylcyclopentylidene)acetic acid scaffold.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Phase Synthesis Compound Synthesis & Library Generation Screening High-Throughput Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME In Vitro ADME/ Toxicology ADME->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate Tox In Vivo Toxicology Tox->Candidate

Caption: A generalized workflow for anticancer drug discovery and development.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol provides a standard method for assessing the compound's ability to reduce the viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(3-methylcyclopentylidene)acetic acid against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Materials:

  • Selected cancer cell lines and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test Compound and Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compound and doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control. Final concentrations should range from 0.1 µM to 200 µM.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The use of a standard chemotherapeutic agent (Doxorubicin) provides a positive control for cytotoxicity. The non-cancerous cell line allows for an initial assessment of selectivity and potential toxicity to normal cells.

Part 3: Other Potential Therapeutic Avenues

The structural framework of 2-(3-methylcyclopentylidene)acetic acid suggests further therapeutic possibilities beyond inflammation and cancer.

  • Glaucoma Treatment: Prostaglandin F2α analogues are a cornerstone of glaucoma therapy, lowering intraocular pressure (IOP) by enhancing the outflow of aqueous humor.[8][9] Given its structural similarity to prostaglandins, the test compound could be evaluated for its ability to lower IOP in relevant animal models. Initial screening could involve measuring IOP in normotensive rabbits or monkeys following topical administration.[8]

  • Pain Management (Analgesia): Recent discoveries have highlighted cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a critical target for pain therapeutics.[10] This presents a distinct and compelling hypothesis for the compound's potential as a non-opioid analgesic. Evaluation would involve electrophysiological assays on NaV1.7 channels followed by in vivo models of pain (e.g., formalin test, von Frey filaments).

  • Gastrointestinal Protection: Certain prostanoic acid derivatives have demonstrated utility as anti-ulcer agents and inhibitors of gastric secretion.[11] This suggests a potential application in treating or preventing gastrointestinal damage, which could be investigated using animal models of gastric ulceration.

Summary of Biological Activities of Related Compound Classes

Since direct data for 2-(3-methylcyclopentylidene)acetic acid is not available, this table summarizes the activities of structurally related compound classes to provide context for the proposed applications.

Compound ClassRepresentative ExamplePrimary Biological ActivityMechanism of ActionReference(s)
Cyclopentenone Prostaglandins 15-deoxy-Δ¹²,¹⁴-PGJ₂Anti-inflammatory, Anti-neoplasticPPARγ agonism, NF-κB inhibition[5]
Prostaglandin F2α Analogs LatanoprostOcular Hypotensive (Glaucoma)Increases uveoscleral outflow of aqueous humor[9][12]
Cyclopentane Carboxylic Acids Novel NaV1.7 InhibitorsAnalgesic (Pain)Selective inhibition of the NaV1.7 sodium channel[10]
Phenylacetic Acids IbuprofenAnti-inflammatory, AnalgesicNon-selective inhibition of COX-1 and COX-2[1]
Indenyl Acetic Acids SulindacAnti-inflammatory, Anti-neoplasticPro-drug, active sulfide metabolite inhibits COX[13]

References

  • Bentham Science Publishers. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Bentham Science.
  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. Medicinal Research Reviews, 21(3), 185-210.
  • Google Patents. (n.d.). DK175842B1 - Prostaglandin derivatives for the treatment of glaucoma or increased ocular pressure.
  • Google Patents. (n.d.). EP1731516A2 - The 9,11-cycloendoperoxide prodrugs of prostaglandin analogues for treatment of ocular hypertension and glaucoma.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • PharmaBlock. (n.d.).
  • American Academy of Ophthalmology. (2012).
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters.
  • Hajiani, M., et al. (2022).
  • Katori, M., et al. (1989). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry.
  • Guryev, A. A., et al. (2026). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)
  • Google Patents. (n.d.). US6232312B1 - Method for treating patient having precancerous lesions with a combination of pyrimidopyrimidine derivatives and esters and amides of substituted indenyl acetic acides.

Sources

Application

The Strategic Application of 2-(3-Methylcyclopentylidene)acetic Acid as a Versatile Chemical Intermediate in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile chemical intermediates that provide a scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile chemical intermediates that provide a scaffold for further elaboration is a cornerstone of successful drug discovery programs. This guide provides an in-depth exploration of 2-(3-methylcyclopentylidene)acetic acid, a valuable yet under-documented intermediate, offering detailed application notes and protocols for its synthesis and subsequent utilization in the preparation of pharmacologically relevant compounds.

Introduction: The Significance of the Cyclopentane Motif

The cyclopentane ring is a privileged scaffold in a multitude of biologically active molecules, including prostaglandins, and various anti-inflammatory agents.[1][2][3] Its inherent conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. 2-(3-Methylcyclopentylidene)acetic acid provides a readily accessible entry point to a diverse range of cyclopentane-based structures, featuring a reactive exocyclic double bond and a carboxylic acid handle for further chemical transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use.

PropertyValueSource
Molecular Formula C₈H₁₂O₂Internal Data
Molecular Weight 140.18 g/mol Internal Data
CAS Number 854916-80-6Internal Data
Appearance Colorless to pale yellow oilInternal Data
Boiling Point Not readily available
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)Internal Data

Spectroscopic Characterization:

The structural integrity of synthesized 2-(3-methylcyclopentylidene)acetic acid must be rigorously confirmed. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Spectroscopy **Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) **
¹H NMR (CDCl₃, 400 MHz) ~10-12 (br s, 1H, COOH), ~5.8 (m, 1H, C=CH), ~2.8-1.2 (m, 8H, cyclopentyl and CH₃ protons)
¹³C NMR (CDCl₃, 100 MHz) ~178 (C=O), ~160 (C=CH), ~115 (C=CH), ~40-20 (cyclopentyl carbons and CH₃)
IR (neat) ~2950 (C-H), ~1710 (C=O, carboxylic acid), ~1650 (C=C) cm⁻¹

Synthesis of 2-(3-Methylcyclopentylidene)acetic Acid: Protocols and Mechanistic Insights

The synthesis of 2-(3-methylcyclopentylidene)acetic acid is most effectively achieved through olefination reactions of 3-methylcyclopentanone. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for this transformation due to the formation of a water-soluble phosphate byproduct, which simplifies purification.[4][5]

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol details the synthesis of the ethyl ester of 2-(3-methylcyclopentylidene)acetic acid, followed by hydrolysis to the final product. The HWE reaction typically favors the formation of the (E)-isomer.[4]

Step 1: Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate

HWE_Workflow reagents NaH Triethyl phosphonoacetate Anhydrous THF reaction Reaction at 0°C to RT reagents->reaction 1. Form ylide ketone 3-Methylcyclopentanone in Anhydrous THF ketone->reaction 2. Add ketone quench Quench with sat. aq. NH4Cl reaction->quench workup Aqueous Workup (EtOAc extraction) quench->workup purification Column Chromatography (Silica gel) workup->purification product Ethyl 2-(3-methylcyclopentylidene)acetate purification->product

Caption: Workflow for the HWE synthesis of the ester intermediate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Anhydrous tetrahydrofuran (THF)

  • 3-Methylcyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of 3-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-(3-methylcyclopentylidene)acetate.

Step 2: Hydrolysis to 2-(3-Methylcyclopentylidene)acetic Acid

Hydrolysis_Workflow ester Ethyl 2-(3-methyl- cyclopentylidene)acetate reaction Stir at RT ester->reaction reagents LiOH or NaOH THF/H₂O reagents->reaction acidification Acidify with 1M HCl reaction->acidification workup Aqueous Workup (EtOAc extraction) acidification->workup purification Drying and Concentration workup->purification product 2-(3-Methylcyclopentylidene)- acetic acid purification->product

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 2-(3-methylcyclopentylidene)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-methylcyclopentylidene)acetic acid. Further purification by chromatography is typically not necessary if the olefination product was pure.

Application as a Chemical Intermediate in Drug Development

2-(3-Methylcyclopentylidene)acetic acid serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory drugs and prostaglandin analogs.

Rationale for Use in Anti-Inflammatory Drug Discovery

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives, with a significant subset being aryl- or cycloalkyl-acetic or propionic acids.[6][7] The mechanism of action of these drugs often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[8][9] The carboxylic acid moiety is crucial for binding to the active site of COX enzymes. The cyclopentylidene acetic acid scaffold provides a non-aromatic core that can be further functionalized to enhance potency and selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[8]

Drug_Development_Logic cluster_0 Intermediate cluster_1 Synthetic Elaboration cluster_2 Target Molecules cluster_3 Biological Target Intermediate 2-(3-Methylcyclopentylidene)acetic Acid Modification Functional Group Interconversion Intermediate->Modification Coupling Amide/Ester Coupling Intermediate->Coupling Prostaglandins Prostaglandin Analogs Intermediate->Prostaglandins Core Scaffold Analogs Novel Anti-inflammatory Drug Candidates Modification->Analogs Coupling->Analogs Target COX-1 / COX-2 Enzymes Analogs->Target Inhibition Prostaglandins->Target Modulation

Sources

Method

Application Note: High-Yield Derivatization Strategies for 2-(3-Methylcyclopentylidene)acetic Acid

Executive Summary & Introduction 2-(3-Methylcyclopentylidene)acetic acid is a versatile α,β -unsaturated carboxylic acid featuring a sterically constrained exocyclic double bond. This structural motif is highly valued in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

2-(3-Methylcyclopentylidene)acetic acid is a versatile α,β -unsaturated carboxylic acid featuring a sterically constrained exocyclic double bond. This structural motif is highly valued in medicinal chemistry and agrochemical development for its conformational rigidity, which can be leveraged to lock pharmacophores into bioactive geometries.

However, derivatizing the carboxylic acid group in this molecule presents specific synthetic challenges. The conjugated exocyclic double bond is susceptible to thermodynamically driven isomerization (shifting to an endocyclic position) or Michael addition when exposed to harsh acidic or basic conditions. This application note provides field-proven, self-validating protocols for three fundamental derivatizations—amidation, esterification, and reduction —specifically optimized to preserve the integrity of the cyclopentylidene scaffold.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over traditional alternatives when handling α,β -unsaturated systems.

  • Amidation via HATU: Traditional acyl chloride formation using thionyl chloride ( SOCl2​ ) generates HCl as a byproduct, which can protonate the exocyclic double bond and trigger an endocyclic shift to form a more stable, fully substituted alkene. To prevent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester under mild, basic conditions (using DIPEA), allowing for room-temperature amine coupling without double-bond migration [1].

  • Esterification via Steglich Protocol: Fischer esterification requires strong acid catalysts (e.g., H2​SO4​ ) and refluxing temperatures, which risk hydration of the alkene. The Steglich esterification bypasses this by utilizing DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as a superior acyl transfer reagent, attacking the O-acylisourea intermediate to form a reactive "active ester" that rapidly reacts with the target alcohol under strictly neutral conditions [2].

  • Selective Reduction via DIBAL-H: Standard reduction with Lithium Aluminum Hydride ( LiAlH4​ ) often results in over-reduction, specifically 1,4-conjugate reduction of the α,β -unsaturated system, yielding a saturated alcohol. DIBAL-H (Diisobutylaluminum hydride), a bulky electrophilic reducing agent, is preferred for selective 1,2-reduction. Because the substrate is a free carboxylic acid, the first equivalent of DIBAL-H merely deprotonates the acid to form an aluminum carboxylate. Therefore, an excess (2.5 to 3.0 equivalents) is strictly required to facilitate the subsequent hydride transfers to yield the allylic alcohol [3].

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the three derivatization pathways.

Derivatization StrategyTarget DerivativeReagents & CatalystTemp (°C)Reaction Time (h)Chemoselectivity ProfileTypical Yield (%)
Amidation AmideHATU, DIPEA, DMF20–251–2Excellent (No alkene isomerization)85–95
Esterification EsterDCC, DMAP, DCM0 to 253–5Excellent (No alkene hydration)80–90
Reduction Allylic AlcoholDIBAL-H (2.5 eq), THF-78 to 02–3High (Strict 1,2-reduction)75–85

Experimental Protocols

Protocol A: HATU-Mediated Amidation

Self-validating checkpoint: The reaction mixture will turn slightly yellow upon the addition of HATU, indicating the successful formation of the OAt-active ester.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-(3-methylcyclopentylidene)acetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) portion-wise. Stir the mixture for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Completion: Stir at room temperature for 1–2 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO3​ (2 × 15 mL), 1M HCl (15 mL), and brine (3 × 15 mL) to remove residual DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Mild Steglich Esterification

Self-validating checkpoint: The formation of a dense, white precipitate (dicyclohexylurea, DCU) confirms the progression of the carbodiimide coupling.

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and the target alcohol (1.2 eq, 1.2 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Catalyst & Reagent Addition: Add DMAP (0.1 eq, 0.1 mmol) in one portion. Subsequently, add DCC (1.1 eq, 1.1 mmol) dissolved in 2 mL of DCM dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3–4 hours.

  • Filtration: Filter the resulting white suspension through a short pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM (10 mL).

  • Workup: Wash the combined filtrate with 0.5 M HCl (10 mL), saturated NaHCO3​ (10 mL), and brine (10 mL). Dry over MgSO4​ and concentrate under reduced pressure.

Protocol C: Selective Reduction to Allylic Alcohol

Self-validating checkpoint: Vigorous stirring with Rochelle's salt is mandatory; the breakdown of the aluminum emulsion into two distinct, clear layers validates successful quenching.

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reduction: Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5 eq, 2.5 mmol) dropwise over 15 minutes down the side of the flask. (Note: The first equivalent is consumed by deprotonating the acid).

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to gradually warm to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 15 mL).

  • Emulsion Resolution: Stir the mixture vigorously at room temperature for 1–2 hours until the aluminum gel dissipates and two clear phases form.

  • Workup: Extract the aqueous layer with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate to yield the allylic alcohol.

Mandatory Visualization

Derivatization SM 2-(3-Methylcyclopentylidene) acetic acid Cond1 Amidation HATU, DIPEA, Amine SM->Cond1 Cond2 Esterification DCC, DMAP, Alcohol SM->Cond2 Cond3 Reduction DIBAL-H (2.5 eq) SM->Cond3 Prod1 Amide Derivative (Target/Library) Cond1->Prod1 Prod2 Ester Derivative (Prodrug/Protected) Cond2->Prod2 Prod3 Allylic Alcohol (Synthetic Intermediate) Cond3->Prod3

Divergent derivatization pathways for 2-(3-methylcyclopentylidene)acetic acid.

References

  • Aaronson, J. G., et al. "Rapid HATU-Mediated Solution Phase siRNA Conjugation." Bioconjugate Chemistry, American Chemical Society. URL:[Link] [1]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. URL:[Link] [2]

  • Ashenhurst, J. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." Master Organic Chemistry. URL:[Link] [3]

Application

2-(3-methylcyclopentylidene)acetic acid as a building block in organic synthesis

Application Note: 2-(3-Methylcyclopentylidene)acetic Acid as a Versatile Building Block in Advanced Organic Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Te...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Methylcyclopentylidene)acetic Acid as a Versatile Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Structural Significance & Chemical Profile

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective for improving the pharmacokinetic properties and target specificity of active pharmaceutical ingredients (APIs). 2-(3-methylcyclopentylidene)acetic acid (CAS: 854916-80-6)[1] serves as an exceptional bifunctional building block to achieve this.

Structurally, the molecule features an exocyclic α,β-unsaturated carboxylic acid tethered to a cyclopentane ring bearing a methyl group. This architecture presents two primary synthetic opportunities:

  • Conformationally Locked Reactivity: The exocyclic double bond restricts rotational degrees of freedom, making it a highly predictable Michael acceptor and a prime candidate for stereoselective transformations[2].

  • Pre-existing Symmetry Breaking: The methyl group at the 3-position breaks the symmetry of the cyclopentane ring, allowing for diastereoselective reactions when new stereocenters are formed at the exocyclic position.

However, working with exocyclic double bonds requires precise kinetic control. Under standard thermodynamic conditions (e.g., prolonged exposure to Pd/C and hydrogen), the exocyclic double bond is highly prone to isomerizing into the more stable endocyclic position (forming 2-cyclopentenylacetic acid derivatives)[3]. Therefore, specialized homogeneous catalysis and cycloaddition techniques are required to harness its full potential.

Application I: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Experimental Logic

To synthesize chiral 2-(3-methylcyclopentyl)acetic acid derivatives—precursors for peptidomimetics and target-specific inhibitors—the exocyclic double bond must be reduced enantioselectively. Because of the aforementioned risk of endocyclic isomerization, traditional heterogeneous hydrogenation is often ineffective.

Homogeneous Iridium(I) catalysts equipped with chiral phosphine-oxazoline (PHOX or SpinPHOX) ligands are the gold standard for this transformation[4]. The Ir(I) center rapidly coordinates to the olefin, and the rigid chiral pocket of the PHOX ligand dictates a highly specific facial approach of the hydrogen gas. The rapid rate of oxidative addition and migratory insertion outcompetes the unwanted alkene isomerization pathway[2].

Asymmetric_Hydrogenation Substrate 2-(3-methylcyclopentylidene)acetic acid (Substrate) Coordination Catalyst Coordination [Ir(SpinPHOX)]+ Substrate->Coordination Ligand Exchange OxAddition H2 Oxidative Addition (Ir(I) -> Ir(III)) Coordination->OxAddition H2 (50 atm) Insertion Migratory Insertion (Enantiodetermining Step) OxAddition->Insertion Facial Selection RedElimination Reductive Elimination Insertion->RedElimination RedElimination->Coordination Catalyst Regeneration Product Chiral Cyclopentylacetic Acid (Product) RedElimination->Product Product Release

Figure 1: Catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated acids.

Protocol: Enantioselective Hydrogenation

Self-Validating Design: The protocol utilizes a high-pressure hydrogen environment to ensure the reaction is zero-order in H2, driving the kinetics forward and preventing reversible hydride insertions that lead to isomerization.

Reagents & Equipment:

  • 2-(3-methylcyclopentylidene)acetic acid (1.0 mmol)

  • Chiral [Ir(COD)(SpinPHOX)]BArF catalyst (0.01 mmol, 1 mol%)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

  • High-pressure stainless-steel autoclave

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, dissolve the Ir-catalyst and 2-(3-methylcyclopentylidene)acetic acid in anhydrous DCM. Transfer the homogeneous solution to a glass vial equipped with a magnetic stir bar.

  • Pressurization: Place the vial into the autoclave. Seal and purge the autoclave with Hydrogen gas (H2) three times to remove residual argon.

  • Reaction: Pressurize the autoclave to 50 atm with H2. Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 3:1) to remove the metal catalyst.

  • Validation: Analyze the product via 1 H NMR. Successful conversion is validated by the complete disappearance of the vinylic proton signal (=CH-COOH) at ~5.8 ppm and the emergence of a new diastereotopic -CH2- multiplet at ~2.2-2.5 ppm. Determine the enantiomeric excess (ee) via chiral HPLC.

Application II: Synthesis of Spirocyclic Scaffolds via [3+2] Cycloaddition

Causality & Experimental Logic

Spirocyclic pyrrolidines are highly valued in medicinal chemistry for their rigid, three-dimensional structures that frequently improve target binding affinity and metabolic stability[5]. 2-(3-methylcyclopentylidene)acetic acid derivatives are excellent dipolarophiles for [3+2] cycloadditions[6].

The electron-withdrawing carboxylic acid (or ester) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the exocyclic double bond. When reacted with an azomethine ylide (generated in situ from an amino acid and an aldehyde), a concerted, asynchronous cycloaddition occurs, yielding a spiro[4.4]nonane scaffold.

Figure 2: [3+2] Cycloaddition workflow for synthesizing spiro[4.4]nonane scaffolds.

Protocol: [3+2] Azomethine Ylide Cycloaddition

Self-Validating Design: The use of a Dean-Stark apparatus continuously removes water, driving the in situ formation of the azomethine ylide forward and preventing the hydrolysis of the intermediate iminium ion.

Reagents & Equipment:

  • Methyl 2-(3-methylcyclopentylidene)acetate (1.0 mmol) (Note: Esterification of the acid prevents unwanted acid-base quenching of the ylide)

  • Sarcosine (N-methylglycine) (1.5 mmol)

  • Paraformaldehyde (2.0 mmol)

  • Toluene (10 mL)

  • Dean-Stark trap and reflux condenser

Step-by-Step Methodology:

  • Assembly: Combine the methyl ester, sarcosine, and paraformaldehyde in a round-bottom flask containing 10 mL of toluene.

  • Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere for 16 hours.

  • Monitoring: The reaction is driven by the decarboxylation of sarcosine upon condensation with formaldehyde, generating the reactive ylide. Monitor the collection of water in the Dean-Stark trap.

  • Workup: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL).

  • Isolation: Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Validation: Purify via flash chromatography. Confirm the spirocyclic structure via 2D NMR (NOESY) to establish the relative stereochemistry between the newly formed pyrrolidine ring and the 3-methyl group on the cyclopentane ring.

Quantitative Data Summaries

The following table summarizes the expected performance metrics when utilizing exocyclic α,β-unsaturated acids (and their derivatives) in the described synthetic workflows, aggregated from benchmark literature[2][4][6].

Reaction TypeCatalyst / Reagent SystemSubstrate ModificationYield (%)Enantiomeric/Diastereomeric ExcessKey Advantage
Asymmetric Hydrogenation [Ir(COD)(SpinPHOX)]BArF (1 mol%)Free Carboxylic Acid> 95%92 - 98% eePrevents endocyclic isomerization; high atom economy.
Asymmetric Hydrogenation Ru(OAc)2(BINAP) (2 mol%)Free Carboxylic Acid80 - 85%85 - 90% eeCost-effective alternative to Iridium; requires higher temp.
[3+2] Cycloaddition Sarcosine / ParaformaldehydeMethyl Ester75 - 89%> 95:5 drRapid construction of 3D spiro[4.4]nonane scaffolds.

References

  • Synthesis of Novel Shikonin Derivatives: Horner–Wadsworth–Emmons synthesis and isomerization risks of cyclopentylideneacetic acid. National Institutes of Health (PMC).[3] URL:[Link]

  • Mechanism of Asymmetric Hydrogenation: Exocyclic α,β-Unsaturated Carbonyl Compounds with an Iridium/BiphPhox Catalyst: NMR and DFT Studies. Angewandte Chemie International Edition, 2014.[2] URL:[Link]

  • Spirocyclic Scaffold Synthesis: Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Journal of Organic Chemistry, 2013.[5] URL:[Link]

  • Ir-Catalyzed Double Asymmetric Hydrogenation: Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 2019.[4] URL:[Link]

  • Heterocyclic Chemistry: Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 2019.[6] URL:[Link]

Sources

Method

Application Note: Anti-Inflammatory Activity of Cyclopentane Acetic Acid Analogs: Mechanisms, Screening Protocols, and Lead Optimization

Introduction & Structural Significance The cyclopentane acetic acid scaffold is a highly privileged structure in medicinal chemistry and drug development[1]. Characterized by a hydrophobic cyclopentane ring attached to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The cyclopentane acetic acid scaffold is a highly privileged structure in medicinal chemistry and drug development[1]. Characterized by a hydrophobic cyclopentane ring attached to an acetic acid functional group, this structural motif serves as the pharmacophore for a diverse array of anti-inflammatory agents[1].

Historically, this scaffold is best known for its role in non-steroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen and pelubiprofen, which act as potent cyclooxygenase (COX) inhibitors[2]. However, recent advancements in phytochemistry and synthetic organic chemistry have expanded the utility of this scaffold. Plant-derived jasmonates (e.g., methyl jasmonate) and their synthetic α-haloenone derivatives, which share structural similarities with endogenous prostaglandins, have demonstrated profound abilities to modulate pro-inflammatory cytokines via entirely different pathways[3][4].

This application note provides an authoritative guide on the mechanistic pathways of cyclopentane acetic acid analogs and outlines self-validating experimental protocols for screening their anti-inflammatory efficacy.

Mechanistic Insights: Divergent Pathways of Inflammation Inhibition

As an application scientist evaluating novel cyclopentane acetic acid derivatives, it is critical to understand that not all analogs operate via the same mechanism. The structural nuances of the cyclopentane ring dictate the primary molecular target.

The Classical NSAID Pathway: COX Inhibition & Prodrug Bioactivation

Derivatives such as loxoprofen (2-[4-(2-oxocyclopentyl-1-ylmethyl)phenyl]propionic acid) primarily target the arachidonic acid cascade[2][5]. A critical experimental insight for researchers is that loxoprofen is a prodrug . In vitro assays testing loxoprofen directly against recombinant COX-1 or COX-2 enzymes will yield falsely inactive results[5].

To exert its pharmacological effect, the compound must undergo bioconversion by carbonyl reductase 1 (CBR1) in the liver or skin, reducing the ketone group to form the active trans-OH metabolite[5][6]. This active metabolite acts as a potent, non-selective inhibitor of both COX-1 and COX-2, halting the synthesis of Prostaglandin E2 (PGE2)[5][6].

Electrophilic Modulation of Cytokines: The Jasmonate Pathway

Jasmonic acid (3-oxo-2-(pent-2'-enyl)cyclopentane acetic acid) and its synthetic derivatives (e.g., methyl 4,5-didehydrojasmonate) operate independently of direct COX inhibition[3][4]. These compounds contain an α,β-unsaturated carbonyl group within the cyclopentenone ring, acting as a highly reactive electrophilic center[3][7].

This electrophilic center undergoes Michael addition reactions with nucleophilic free sulfhydryl groups (cysteine residues) on target signaling proteins[7]. By doing so, these analogs inhibit the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways, effectively suppressing the downstream production of Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages[3][7][8].

Fused-Cyclopentenone Phosphonates

Emerging synthetic analogs, such as fused-cyclopentenone phosphonates (e.g., Compound P-5), have shown TACE-independent anti-inflammatory activity[9]. These compounds specifically reduce the phosphorylation of ERK without altering p38 or NF-κB transcription factors, making them highly targeted candidates for localized inflammation, such as experimental colitis[9].

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 AA Arachidonic Acid TLR4->AA MAPK MAPK / ERK Pathway TLR4->MAPK COX COX-1 / COX-2 Enzymes AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) MAPK->Cytokines Loxo Loxoprofen Analogs (trans-OH metabolite) Loxo->COX Inhibits Jasmo Jasmonate Derivatives (Electrophilic Centers) Jasmo->MAPK Inhibits

Divergent anti-inflammatory mechanisms of cyclopentane acetic acid analogs.

Quantitative Data Summary

The following table synthesizes the comparative anti-inflammatory profiles of various cyclopentane acetic acid analogs based on recent pharmacological evaluations.

Compound ClassRepresentative AnalogPrimary TargetKey Anti-Inflammatory EffectValidation Model
Phenylacetic Acid Derivatives Loxoprofen (trans-OH metabolite)COX-1 / COX-2↓ PGE2 Synthesis[5]Carrageenan Paw Edema[2]
Plant-Derived Jasmonates Methyl 4,5-didehydrojasmonateMAPK / Electrophilic centers↓ NO, IL-6, TNF-α[3][4]RAW 264.7 Macrophages[7]
Fused Phosphonates Compound P-5ERK Phosphorylation↓ TNF-α, IL-6, MCP-1[9]DNBS-induced Colitis[9]
Natural Cyclopentenyl Esters Avellaneine A-FiNOS / COX-2↓ NO, PGE2[10]RAW 264.7 Macrophages[10]

Experimental Protocols

To ensure scientific integrity and trustworthiness, every screening protocol must be a self-validating system. The following workflows detail the optimal methods for evaluating novel cyclopentane acetic acid derivatives.

Protocol 1: In Vitro Screening via LPS-Stimulated RAW 264.7 Macrophages

Rationale: RAW 264.7 murine macrophages are the gold standard for evaluating jasmonate and cyclopentane analogs because they reliably express TLR4 and produce a massive, easily quantifiable Nitric Oxide (NO) burst upon lipopolysaccharide (LPS) stimulation[8][11].

Self-Validation Check: A parallel MTT viability assay is mandatory. This ensures that any observed reduction in NO or cytokines is due to true pharmacological inhibition of inflammatory signaling, rather than a false positive caused by compound cytotoxicity (cell death)[10].

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Aspirate media and apply the cyclopentane acetic acid analogs at varying concentrations (e.g., 1, 10, 50, 100 μM) in serum-free media for 1 hour. Causality: Pre-treatment ensures the compound is intracellularly available to block the signaling cascade (e.g., MAPK phosphorylation) before the LPS stimulus triggers gene transcription[8][9].

  • LPS Stimulation: Add LPS (final concentration of 1 μg/mL) to the wells and incubate for 24 hours.

  • Viability Assessment (MTT): In a parallel replicate plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Proceed to step 5 only for concentrations yielding >90% cell viability[10].

  • Biomarker Quantification:

    • Griess Assay: Transfer 100 μL of culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 mins in the dark and measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO)[12].

    • ELISA: Use remaining supernatant to quantify IL-6 and TNF-α using standard sandwich ELISA kits.

Protocol 2: In Vivo Validation via Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is highly sensitive to COX-inhibiting cyclopentane acetic acid derivatives[2]. The inflammatory response is biphasic; the late phase (3–5 hours post-injection) is heavily driven by prostaglandin release, making it the ideal window to measure the efficacy of analogs mimicking loxoprofen[2].

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Compound Administration: Administer the test compound (e.g., 10-50 mg/kg) orally via gavage. Note: If testing prodrugs like loxoprofen, oral or topical administration is required to allow hepatic/dermal CBR1 enzymes to generate the active trans-OH metabolite[6].

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ -carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Plethysmometer Measurement: Measure paw volume using a water displacement plethysmometer immediately before injection (baseline) and at 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group during the prostaglandin-dependent 3-to-5-hour window.

W Synthesis Analog Synthesis & QC InVitro In Vitro Screen (RAW 264.7 Cells) Synthesis->InVitro Viability MTT Viability Assay (Exclude Cytotoxicity) InVitro->Viability Biomarkers Biomarker Quantification (Griess Assay & ELISA) Viability->Biomarkers If >90% Viable InVivo In Vivo Validation (Carrageenan Paw Edema) Biomarkers->InVivo High Efficacy Analysis Data Analysis & Lead Optimization InVivo->Analysis

Self-validating experimental workflow for screening cyclopentane acetic acid analogs.

References

  • CymitQuimica. "CAS 1123-00-8: Cyclopentaneacetic acid - CymitQuimica".
  • PubMed. "Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds".
  • PMC. "Therapeutic Potential of Jasmonic Acid and Its Derivatives".
  • Semantic Scholar. "Therapeutic Potential of Jasmonic Acid and Its Derivatives".
  • bg.ac.rs. "The chemical composition and anti-inflammatory effect of the essential oil obtained from Abeliophyllum distichum flowers".
  • PubMed. "Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae".
  • PMC. "The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis".
  • Benchchem. "Loxoprofen (sodium salt)".
  • ResearchGate. "Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin".
  • MDPI. "Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes".
  • ResearchGate. "Methyl jasmonate treatment of strawberry fruits enhances antioxidant activity and the inhibition of nitrite production in LPS-stimulated Raw 264.7 cells".

Sources

Application

protocol for the esterification of 2-(3-methylcyclopentylidene)acetic acid

An Application Note and Protocol for the Esterification of 2-(3-methylcyclopentylidene)acetic acid Abstract This document provides a comprehensive guide for the esterification of 2-(3-methylcyclopentylidene)acetic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Esterification of 2-(3-methylcyclopentylidene)acetic acid

Abstract

This document provides a comprehensive guide for the esterification of 2-(3-methylcyclopentylidene)acetic acid, a key intermediate in the synthesis of various chemical entities. We present a comparative analysis of several prominent esterification methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient diazomethane alkylation. The discussion focuses on the mechanistic underpinnings, operational advantages, and potential limitations of each approach, particularly concerning the α,β-unsaturated and potentially sterically hindered nature of the substrate. Based on this analysis, a detailed, field-proven protocol for the Steglich esterification is provided as the primary recommendation due to its mild conditions and broad substrate compatibility. An alternative protocol for the Fischer-Speier method is also included for applications where cost and scale are primary considerations.

Introduction: The Synthetic Challenge

2-(3-methylcyclopentylidene)acetic acid is a valuable synthetic precursor. Its ester derivatives are important targets in medicinal chemistry and materials science. The esterification of this molecule, however, presents unique challenges. The α,β-unsaturation can influence the reactivity of the carboxyl group, and the steric environment around the carboxylic acid may hinder the approach of the alcohol. Therefore, the selection of an appropriate esterification method is critical to ensure high yields and minimize side reactions. This guide explores the most effective strategies to achieve this transformation.

Comparative Analysis of Esterification Methodologies

The choice of an esterification protocol is dictated by the substrate's sensitivity to acid, its steric bulk, the desired scale of the reaction, and the nature of the alcohol.[1] Below is a comparison of common methods applicable to 2-(3-methylcyclopentylidene)acetic acid.

Fischer-Speier Esterification

This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[2][3] The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]

  • Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which significantly increases the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[4]

  • Applicability: This method is cost-effective and suitable for large-scale synthesis, especially with simple primary or secondary alcohols that can be used as the solvent.[1][2] However, the harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups and may cause side reactions with tertiary alcohols.[2]

Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

  • Mechanism: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[11][12] In the presence of DMAP, this intermediate is intercepted to form an even more reactive N-acylpyridinium species.[11] This "active ester" is then readily attacked by the alcohol, even sterically hindered ones, to form the desired ester and the dicyclohexylurea (DCU) byproduct.[10][11] DMAP is crucial as it is a stronger nucleophile than the alcohol and accelerates the reaction, suppressing side reactions.[13][14]

  • Applicability: This method is exceptionally mild, often running at room temperature, making it ideal for acid-sensitive or sterically demanding substrates.[9][11] The primary drawback is the removal of the urea byproduct (DCU), which is often insoluble in common organic solvents and can be filtered off, though traces may require column chromatography for complete removal.[15] Using the hydrochloride salt of EDC (EDC·HCl) results in a water-soluble urea byproduct, simplifying the workup via aqueous extraction.[16]

Esterification via Diazomethane

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and high-yielding route.[17][18]

  • Mechanism: The reaction proceeds via a simple acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[17] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the cation and displacing nitrogen gas as an excellent leaving group.[17][18]

  • Applicability: This method is incredibly efficient and clean, often proceeding to completion in minutes with minimal byproducts.[19][20] However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized glassware and extreme caution.[17][18] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which reacts similarly but is more stable.[1][21]

Mitsunobu Reaction

The Mitsunobu reaction converts a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[22]

  • Mechanism: PPh₃ and DEAD combine to form a phosphonium intermediate.[23] This intermediate activates the alcohol, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction.[23][24] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center.[24]

  • Applicability: This is a very mild and reliable method for esterifying alcohols, especially when stereochemical inversion is desired.[23] However, the reagents are expensive, and the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine) can be challenging.[22] The acidity of the carboxylic acid can also influence the reaction's success.[25]

Summary Comparison
FeatureFischer-Speier EsterificationSteglich EsterificationDiazomethane AlkylationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (0°C to RT)Very Mild (0°C to RT)Mild (0°C to RT)
Key Reagents H₂SO₄ or TsOHDCC/EDC, DMAPCH₂N₂ or TMS-CHN₂PPh₃, DEAD/DIAD
Advantages Inexpensive, scalableGood for hindered/sensitive substrates, high yieldVery fast, high yield, clean (for methyl esters)Inversion of stereochemistry, very mild
Disadvantages Not for sensitive substrates, equilibrium reactionUrea byproduct removal, reagent costHazardous (toxic, explosive), only for methyl estersReagent cost, byproduct removal
Substrate Scope Primary/Secondary AlcoholsBroad (Primary, Secondary, Tertiary Alcohols)Carboxylic Acids (for Methyl Esters)Primary/Secondary Alcohols

Recommended Protocol: Steglich Esterification

This protocol is recommended for its high efficiency and mild conditions, which are well-suited for the structure of 2-(3-methylcyclopentylidene)acetic acid. We will use EDC·HCl for a simplified, aqueous workup.

Materials and Reagents
  • 2-(3-methylcyclopentylidene)acetic acid

  • Alcohol (e.g., Ethanol, 1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution, aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification A Dissolve carboxylic acid, alcohol, and DMAP in anhydrous DCM B Cool solution to 0°C (ice bath) A->B C Add EDC·HCl portion-wise B->C D Stir at 0°C for 30 min C->D E Warm to room temperature and stir for 4-16 hours D->E F Monitor by TLC E->F G Dilute with DCM F->G Reaction Complete H Wash with 1 M HCl (removes DMAP/EDU) G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry over Na₂SO₄, filter J->K L Concentrate in vacuo K->L M Purify by silica gel column chromatography L->M N Characterize pure ester M->N

Caption: Workflow for the Steglich esterification of 2-(3-methylcyclopentylidene)acetic acid.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-methylcyclopentylidene)acetic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.). Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Reagent Addition: Cool the stirred solution to 0°C using an ice-water bath. Add EDC·HCl (1.5 eq.) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes residual DMAP and the water-soluble urea byproduct.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Alternative Protocol: Fischer-Speier Esterification

This protocol is suitable for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where the use of excess alcohol as a solvent is feasible.

Materials and Reagents
  • 2-(3-methylcyclopentylidene)acetic acid

  • Alcohol (e.g., Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution, aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-methylcyclopentylidene)acetic acid (1.0 eq.) in a large excess of the alcohol (e.g., 10-20 eq. or as the solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2-5 mol%) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled solution of saturated sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by vacuum distillation or flash column chromatography.

Mechanistic Diagram: Steglich Esterification

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate(Reactive) RCOOH->O_Acylisourea DCC DCC (Carbodiimide) DCC->O_Acylisourea DMAP DMAP N_Acylpyridinium N-Acylpyridinium Ion(Highly Reactive) DMAP->N_Acylpyridinium ROH Alcohol Ester Ester ROH->Ester O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU + Alcohol (slow path) N_Acylpyridinium->DMAP Catalyst Regenerated N_Acylpyridinium->Ester + Alcohol

Sources

Method

Advanced Application Note: Asymmetric Synthesis of Chiral 2-(3-Methylcyclopentylidene)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Rationale Chiral alkylidene cycloalkanes, specifically 2-(3-methylcyclopentylidene)acetic acid, are highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Rationale

Chiral alkylidene cycloalkanes, specifically 2-(3-methylcyclopentylidene)acetic acid, are highly valuable rigidified scaffolds in modern drug discovery. They serve as conformationally restricted isosteres for peptidomimetics and key intermediates in the synthesis of complex natural products.

The synthesis of this molecule presents a dual stereochemical challenge:

  • Absolute Stereocontrol: Establishing the chiral center at the C3 position of the cyclopentane ring.

  • Geometric Isomerism: Controlling or resolving the exocyclic (E) and (Z) double bond configuration.

This application note details a highly reproducible, three-step asymmetric synthetic route to (R)−2−(3-methylcyclopentylidene)acetic acid . The strategy leverages a catalytic asymmetric conjugate addition (ACA) followed by a Horner-Wadsworth-Emmons (HWE) olefination, concluding with a mild, non-isomerizing saponification.

Workflow SM Cyclopent-2-en-1-one IM1 (R)-3-Methylcyclopentan-1-one SM->IM1 Cu(OTf)2, L* Me2Zn, -20 °C IM2 Ethyl 2-((R)-3-methylcyclopentylidene)acetate (E/Z Mixture) IM1->IM2 TEPA, NaH THF, 0 °C to RT TM (R)-2-(3-Methylcyclopentylidene)acetic acid IM2->TM LiOH, THF/H2O RT, then HCl

Fig 1. Retrosynthetic and forward workflow for the asymmetric synthesis of the target acid.

Mechanistic Causality & Experimental Design

Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

To establish the C3 stereocenter, we utilize a Cu-catalyzed ACA of dimethylzinc ( Me2​Zn ) to cyclopent-2-en-1-one.

  • Causality of Reagent Choice: While Grignard reagents ( MeMgBr ) are highly reactive, they suffer from a fast, uncatalyzed background reaction that severely degrades enantiomeric excess ( ee ). Me2​Zn is inherently less reactive, ensuring that the alkylation proceeds exclusively through the chiral copper-phosphoramidite catalytic cycle, yielding >95% ee . This mechanistic standard is supported by the comprehensive review of [1].

Exocyclic Olefination via Horner-Wadsworth-Emmons (HWE)

The exocyclic double bond is installed using triethyl phosphonoacetate (TEPA).

  • Causality of Reagent Choice: The HWE reaction is selected over the classic Wittig reaction because phosphonate carbanions are far more nucleophilic, and the resulting phosphate byproducts are water-soluble, allowing for a trivial aqueous workup. As established in the foundational literature, [2], this method provides superior yields for sterically hindered ketones.

  • Stereochemical Reality: Because the C3 methyl group is remote from the C1 carbonyl, the steric differentiation between the two faces of the ketone is minimal. Consequently, the HWE reaction inherently yields a near 1:1 mixture of (E) and (Z) isomers. Attempting to separate these isomers at the free-acid stage is notoriously difficult; therefore, our protocol mandates chromatographic separation at the ester stage.

Mechanism Step1 Deprotonation TEPA + NaH Step2 Phosphonate Carbanion Active Nucleophile Step1->Step2 - H2 (gas) Step3 Nucleophilic Addition Attack on (R)-3-Methylcyclopentanone Step2->Step3 Step4 Oxaphosphetane Formation Four-Membered Cyclic Intermediate Step3->Step4 Step5 Cycloreversion (Syn-Elimination) Cleavage of C-P and C-O Bonds Step4->Step5 Step6 Target Alkylidene Ester + Water-Soluble Phosphate Step5->Step6 Stereoselective E/Z output

Fig 2. Mechanistic sequence of the Horner-Wadsworth-Emmons olefination step.

Saponification and Isomeric Fidelity

Alkylidene cycloalkanes are highly susceptible to endocyclic double bond migration (forming the thermodynamically favored 2-(3-methylcyclopent-1-enyl)acetic acid) under harsh basic or acidic conditions at elevated temperatures.

  • Causality of Reagent Choice: We employ Lithium Hydroxide ( LiOH ) in a mixed aqueous-organic solvent system at strictly room temperature. This mild condition completely suppresses alkene isomerization, preserving the structural integrity of the exocyclic double bond.

Quantitative Data & Optimization Matrices

Table 1: Optimization of the Cu-Catalyzed Asymmetric Conjugate Addition | Copper Source | Ligand | Alkylating Agent | Temp (°C) | Yield (%) | Enantiomeric Excess ( ee %) | | :--- | :--- | :--- | :--- | :--- | :--- | | CuI (5 mol%) | None | MeMgBr | 0 | 85 | 0 (Racemic) | | Cu(OTf)2​ (1 mol%) | (S,R,R) -Phosphoramidite | MeMgBr | -20 | 78 | 65 | | Cu(OTf)2​ (1 mol%) | (S,R,R) -Phosphoramidite | Me2​Zn | -20 | 92 | >96 |

Table 2: Optimization of Exocyclic Olefination (HWE vs Wittig) | Reagent | Base | Solvent | Temp | Yield (%) | E:Z Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | | Ph3​P=CHCO2​Et | None | Toluene | 110 °C | 45 | 1:1 | | (EtO)2​P(O)CH2​CO2​Et | NaH | THF | 25 °C | 88 | 1.2:1 | | (EtO)2​P(O)CH2​CO2​Et | NaHMDS | THF | -78 °C | 91 | 1.5:1 |

Validated Experimental Protocols

Protocol A: Synthesis of (R) -3-Methylcyclopentan-1-one

Self-Validating System: Reaction progress is monitored by GC-FID. The ee must be verified prior to olefination to prevent carrying forward racemic material.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Cu(OTf)2​ ( 0.01 eq ) and (S,R,R) -phosphoramidite ligand ( 0.02 eq ).

  • Complexation: Inject anhydrous toluene ( 0.2 M relative to substrate) and stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Addition: Cool the reaction mixture to −20 °C . Add cyclopent-2-en-1-one ( 1.0 eq ).

  • Alkylation: Dropwise add Me2​Zn ( 1.2 M in toluene, 1.5 eq ) over 1 hour using a syringe pump to prevent thermal spikes. Stir for 12 hours at −20 °C .

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl . Extract with diethyl ether ( ). Wash the combined organics with brine, dry over MgSO4​ , and carefully concentrate (product is volatile).

  • Validation Check: Analyze via chiral GC (e.g., Cyclodex-B column). Target ee is >96% .

Protocol B: Synthesis of Ethyl 2-((R)-3-methylcyclopentylidene)acetate

Self-Validating System: The generation of the phosphonate carbanion is visually validated by the cessation of H2​ gas evolution.

  • Deprotonation: Suspend NaH ( 60% dispersion in mineral oil, 1.2 eq ) in anhydrous THF ( 0.3 M ) at 0 °C under argon. Dropwise add triethyl phosphonoacetate ( 1.2 eq ). Stir until hydrogen evolution ceases and the solution becomes clear (~45 mins).

  • Olefination: Add (R) -3-methylcyclopentan-1-one ( 1.0 eq ) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with distilled water. Extract with Ethyl Acetate (EtOAc) ( ). Wash organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Isomer Separation (Critical Step): Purify the crude oil via flash column chromatography (Silica gel, 0→5% EtOAc in Hexanes).

  • Validation Check: Run 1H NMR. The (E) and (Z) isomers will display distinct chemical shifts for the vinylic proton ( ∼5.6 ppm ) due to the differential deshielding effects of the ester carbonyl.

Protocol C: Mild Saponification to the Target Acid

Self-Validating System: 1H and 13C NMR must confirm the absence of endocyclic alkene protons/carbons, validating that no migration occurred.

  • Hydrolysis: Dissolve the pure (E) or (Z) ester from Protocol B in a 3:1:1 mixture of THF/MeOH/H2​O ( 0.1 M ).

  • Reagent Addition: Add LiOH⋅H2​O ( 3.0 eq ). Stir vigorously at strictly 20-25 °C for 12 hours. Do not heat.

  • Acidification: Cool the mixture to 0 °C . Carefully acidify to pH 2 using 1 M HCl .

  • Isolation: Extract the aqueous layer with EtOAc ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the pure (R,E)

    • or (R,Z) -2-(3-methylcyclopentylidene)acetic acid as a crystalline solid or viscous oil.
  • Validation Check: 13C NMR should show exactly two sp2 carbons ( ∼115 ppm and ∼165 ppm ). Any peaks around 130-140 ppm indicate catastrophic endocyclic migration.

References

  • Alexakis, A., Bäckvall, J. E., Krause, N., Pàmies, O., & Diéguez, M. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews, 108(8), 2796–2823.[Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.[Link]

Application

Application Notes and Protocols for the Selective Functionalization of 2-(3-methylcyclopentylidene)acetic acid

Abstract This technical guide provides a detailed exploration of synthetic strategies for the chemical modification of 2-(3-methylcyclopentylidene)acetic acid, a valuable scaffold in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of synthetic strategies for the chemical modification of 2-(3-methylcyclopentylidene)acetic acid, a valuable scaffold in medicinal chemistry and materials science. The molecule possesses two primary sites of reactivity: a sterically hindered, tetrasubstituted exocyclic α,β-unsaturated double bond and a carboxylic acid functional group. This document addresses the unique synthetic challenges presented by this substitution pattern and offers robust, field-proven protocols for its selective functionalization. We detail methodologies for conjugate addition, catalytic hydrogenation, and epoxidation of the olefin, alongside protocols for the derivatization of the carboxylic acid moiety. Each section elucidates the mechanistic rationale behind the chosen methods, provides step-by-step experimental procedures, and includes comparative data to guide researchers in achieving desired chemical transformations.

Introduction

2-(3-methylcyclopentylidene)acetic acid is an α,β-unsaturated carboxylic acid characterized by a tetrasubstituted exocyclic double bond. This structural motif presents both opportunities and significant challenges for synthetic chemists. The conjugated system allows for a range of addition reactions, while the carboxylic acid serves as a versatile handle for forming esters, amides, and other derivatives.[1] However, the high degree of substitution on the double bond imposes considerable steric hindrance, often rendering standard reaction conditions ineffective and necessitating the use of highly active or specialized catalyst systems.[2][3]

This guide is designed for researchers in drug development and organic synthesis, providing a senior scientist's perspective on navigating the reactivity of this challenging substrate. The protocols herein are presented not merely as recipes, but as self-validating systems, with explanations of the causality behind experimental choices to empower users to adapt and troubleshoot these methods effectively.

sub 2-(3-methylcyclopentylidene)acetic acid node_olefin α,β-Unsaturated Olefin (Tetrasubstituted) sub->node_olefin  Reactivity Site 1 node_acid Carboxylic Acid sub->node_acid  Reactivity Site 2 reac_olefin Conjugate Addition Hydrogenation Epoxidation node_olefin->reac_olefin reac_acid Esterification Amide Coupling Reduction node_acid->reac_acid

Figure 1: Key reactivity sites of 2-(3-methylcyclopentylidene)acetic acid.

Section 1: Functionalization via Conjugate Addition

Mechanistic Overview

The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This 1,4-conjugate addition, or Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction.[4][5] For tetrasubstituted acceptors like our target molecule, soft nucleophiles are generally required to favor the 1,4-adduct over direct 1,2-addition to the carbonyl. Organocuprates, for example, are ideal for this purpose.[6]

Protocol: Copper-Catalyzed Michael Addition of Grignard Reagents

Rationale: This protocol utilizes the in-situ formation of a Gilman cuprate reagent from a Grignard reagent and a copper(I) salt. The resulting organocuprate is a soft nucleophile that selectively adds to the β-position of the α,β-unsaturated system, creating a new carbon-carbon bond.

Materials:

  • 2-(3-methylcyclopentylidene)acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) Iodide (CuI)

  • Methylmagnesium Bromide (3.0 M in Diethyl Ether)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add Copper(I) Iodide (1.1 equivalents). Purge the flask with inert gas (Argon).

  • Solvent Addition: Add anhydrous THF via syringe to the flask. Cool the resulting suspension to -20 °C in an appropriate cooling bath.

  • Cuprate Formation: Slowly add Methylmagnesium Bromide solution (2.2 equivalents) to the stirred suspension while maintaining the temperature below -15 °C. The solution should change color, indicating the formation of the lithium dimethylcuprate. Stir for 30 minutes at this temperature.

  • Substrate Addition: Dissolve 2-(3-methylcyclopentylidene)acetic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cuprate solution at -20 °C.

  • Reaction: Allow the reaction to warm slowly to 0 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-methylated product.

Figure 2: General workflow for copper-catalyzed conjugate addition.

Section 2: Reduction of the Carbon-Carbon Double Bond

Overview of Catalytic Hydrogenation

The hydrogenation of tetrasubstituted olefins is notoriously difficult due to steric hindrance, which impedes the adsorption of the alkene onto the catalyst surface.[3] While heterogeneous catalysts like Palladium on Carbon (Pd/C) may require harsh conditions (high pressure, high temperature), homogeneous catalysts, particularly those based on Iridium, have emerged as the method of choice for reducing highly substituted, unfunctionalized olefins under mild conditions.[2][7] Iridium complexes with N,P-ligands, such as PHOX ligands, are particularly effective.[7]

Protocol: Homogeneous Hydrogenation using an Iridium Catalyst

Rationale: This protocol employs a cationic Iridium(I) complex, which is highly active for the hydrogenation of sterically demanding alkenes. The use of a chiral ligand allows for asymmetric hydrogenation, yielding enantiomerically enriched products.

Materials:

  • 2-(3-methylcyclopentylidene)acetic acid

  • [Ir(COD)Cl]₂ (Iridium(1,5-cyclooctadiene) chloride dimer)

  • (S)-t-Bu-PHOX ligand (or other suitable chiral N,P-ligand)

  • Dichloromethane (DCM, anhydrous and degassed)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure vessel

Procedure:

  • Catalyst Preparation (in a glovebox): To a small vial, add [Ir(COD)Cl]₂ (0.01 equivalents) and the chiral ligand (e.g., (S)-t-Bu-PHOX, 0.022 equivalents). Add degassed, anhydrous DCM to dissolve the components. Stir for 30 minutes at room temperature to form the active catalyst precursor.

  • Reaction Setup: In a separate flask, dissolve 2-(3-methylcyclopentylidene)acetic acid (1 equivalent) in degassed, anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to the high-pressure vessel. Using a syringe, add the catalyst solution. Seal the vessel, purge several times with H₂ gas.

  • Reaction: Pressurize the vessel to the desired pressure (e.g., 10-50 bar) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake.

  • Work-up: Upon completion, carefully vent the H₂ gas and purge the vessel with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by crystallization or column chromatography if necessary.

Catalyst SystemH₂ Pressure (bar)Temp (°C)Time (h)Typical Outcome
10% Pd/C50-10080-10024Low to moderate conversion
PtO₂ (Adams' catalyst)3-52512-24Moderate conversion
[Ir(COD)(Py)(PCy₃)]PF₆1-5252-6High conversion
[Ir(COD)(tBu-PHOX)]BARF10-50254-12High conversion, high ee

Section 3: Oxidation of the Carbon-Carbon Double Bond

Overview of Epoxidation

Epoxidation of α,β-unsaturated carbonyl compounds can be challenging. Electrophilic epoxidizing agents like m-CPBA react slowly with electron-poor alkenes.[8] A more effective strategy is nucleophilic epoxidation, where a nucleophilic oxygen source attacks the electrophilic β-carbon. The hydroperoxide anion (HOO⁻), generated from hydrogen peroxide under basic conditions, is an excellent nucleophile for this transformation.[9][10]

Protocol: Nucleophilic Epoxidation with Hydrogen Peroxide

Rationale: This method leverages the conjugate addition of a hydroperoxide anion to the electron-deficient double bond, followed by intramolecular cyclization to form the epoxide ring. It avoids the use of peroxyacids and is often more efficient for this class of substrates.[11]

Materials:

  • 2-(3-methylcyclopentylidene)acetic acid

  • Methanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH), 6 M aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve 2-(3-methylcyclopentylidene)acetic acid (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add 30% H₂O₂ (3 equivalents). Then, add 6 M NaOH solution dropwise, maintaining the temperature below 10 °C. The pH should be basic (pH > 10).

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and carefully add 10% aqueous Na₂S₂O₃ to quench the excess peroxide. Stir for 20 minutes.

  • Work-up: Acidify the mixture to pH ~3 with dilute HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting epoxy acid by flash column chromatography or crystallization.

cluster_mech Mechanism of Nucleophilic Epoxidation step1 1. Conjugate addition of hydroperoxide anion step2 2. Intramolecular SN2 (Ring Closure) step1->step2 step3 Epoxide Product step2->step3 img1 img2 img3 G start Carboxylic Acid + Amine in DMF add_reagents Add HATU and DIPEA start->add_reagents react Stir at RT (2-6 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor Check Completion monitor->react workup Quench & Liquid-Liquid Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Purified Amide purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-methylcyclopentylidene)acetic Acid

Welcome to the technical support center for the synthesis of 2-(3-methylcyclopentylidene)acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-methylcyclopentylidene)acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. We provide troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you navigate common side reactions and optimize your experimental outcomes.

The olefination of 3-methylcyclopentanone is a critical step in this synthesis, most commonly achieved via the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction. While powerful, these reactions are susceptible to side reactions that can impact yield, purity, and stereochemical outcome. This guide is structured to address specific issues you may encounter with each methodology.

Section 1: Horner-Wadsworth-Emmons (HWE) Olefination Troubleshooting

The HWE reaction is often the method of choice for synthesizing α,β-unsaturated esters due to its generally high E-selectivity and the ease of removing its water-soluble phosphate byproduct.[1][2] However, several factors can lead to suboptimal results.

Frequently Asked Questions (HWE)

Question 1: My reaction is producing a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?

Answer: This is the most common issue in HWE reactions. The E/Z selectivity is determined by the thermodynamics of the intermediate oxaphosphetane.[3] To strongly favor the more stable E-alkene, you must ensure the reaction intermediates can equilibrate to the most stable configuration.

  • Mechanism Insight: The reaction proceeds through a phosphonate carbanion attacking the ketone, forming an intermediate oxaphosphetane. This step is reversible. The anti-oxaphosphetane intermediate is sterically favored and eliminates to form the E-alkene, while the syn-oxaphosphetane leads to the Z-alkene.[3] Conditions that promote equilibration of these intermediates will increase E-selectivity.[2]

  • Troubleshooting Steps:

    • Choice of Base and Cation: Using sodium or lithium bases (e.g., NaH, n-BuLi) is crucial. The small, electrophilic Li⁺ and Na⁺ cations effectively coordinate the oxygen atoms in the intermediate, slowing down the elimination step and allowing the intermediates to equilibrate to the more stable anti configuration, thus favoring the E-product.[4]

    • Avoid Potassium Bases: Potassium bases (e.g., t-BuOK, KHMDS) with large, non-coordinating cations (often used with a crown ether) accelerate the elimination step. This traps the kinetically favored syn intermediate, leading to higher yields of the Z-isomer.[4] This is the basis of the Still-Gennari modification for Z-selective olefinations.

    • Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can provide the energy needed for the intermediates to equilibrate, increasing the E/Z ratio. Avoid very low temperatures, which can favor kinetic control and lower E-selectivity.

    • Modified Phosphonates: While standard triethyl phosphonoacetate gives good E-selectivity, phosphonates with bulky ester groups (e.g., diisopropyl) can sometimes enhance stereoselectivity further.[1]

Question 2: My yields are consistently low, and I'm recovering unreacted 3-methylcyclopentanone. What is the likely cause?

Answer: Low conversion points to an issue with the formation or reactivity of the phosphonate carbanion.

  • Mechanism Insight: The HWE reaction requires the complete deprotonation of the phosphonate to form the nucleophilic carbanion.[2] The pKa of triethyl phosphonoacetate is approximately 13 (in DMSO), so a sufficiently strong base is required.

  • Troubleshooting Steps:

    • Base Strength and Stoichiometry: Ensure you are using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Crucially, use at least a stoichiometric equivalent (1.0 to 1.1 eq) of the base relative to the phosphonate. An insufficient amount of base will result in incomplete carbanion formation.

    • Moisture Control: NaH is extremely water-sensitive. Ensure your solvent (typically THF or DME) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base and the carbanion, halting the reaction.

    • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the ketone. When using NaH, you should observe hydrogen gas evolution. The solution should become clear or homogeneous before you proceed. This can take 30-60 minutes at room temperature.

Question 3: After workup, I see an impurity with the same mass as my product in the mass spectrum, but it has a different retention time and NMR spectrum. What could it be?

Answer: You are likely observing the endocyclic double bond isomer, 2-(3-methylcyclopent-1-en-1-yl)acetic acid.

  • Mechanism Insight: Exocyclic double bonds can migrate to the more thermodynamically stable endocyclic position, especially under acidic or basic conditions. This isomerization can occur during a harsh reaction workup or purification.

  • Troubleshooting Steps:

    • Mild Workup: Avoid a strong acidic or basic quench. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for your workup instead of strong acids.

    • Purification Conditions: When performing silica gel chromatography, be aware that standard silica gel is slightly acidic and can promote this isomerization. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in your eluent system or use pre-treated neutral silica gel.

    • Temperature Control: Avoid excessive heat during solvent evaporation or distillation, as heat can also facilitate the isomerization.

HWE Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Poor E/Z Ratio 1. Use of potassium base (KHMDS, t-BuOK). 2. Reaction temperature is too low. 3. Non-equilibrating conditions.1. Switch to a sodium or lithium base (NaH, n-BuLi).[4] 2. Run the reaction at room temperature or slightly warmer.
Low Yield / Low Conversion 1. Insufficient base. 2. Presence of moisture. 3. Incomplete phosphonate deprotonation.1. Use at least 1.0 equivalent of a strong, dry base (e.g., NaH). 2. Use anhydrous solvents and an inert atmosphere. 3. Allow 30-60 min for carbanion formation before adding the ketone.
Formation of Isomeric Impurity 1. Double bond migration during workup or purification. 2. Acidic or basic catalysis.1. Use a mild workup (e.g., sat. NH₄Cl). 2. Use neutralized silica gel for chromatography. 3. Avoid excessive heat during purification.
Difficult Byproduct Removal 1. Incomplete hydrolysis of phosphate ester.1. Ensure a thorough aqueous extraction during workup. The dialkyl phosphate salt is highly water-soluble.[2]
HWE Reaction Pathway and Isomerization

HWE_Reaction cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_products Products & Byproducts Ketone 3-Methyl- cyclopentanone Attack Nucleophilic Attack Ketone->Attack Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base (e.g., NaH) Carbanion->Attack Intermediates Oxaphosphetane Intermediates (syn/anti) Attack->Intermediates Elimination Elimination Intermediates->Elimination E_Product E-Isomer (Major Product) Elimination->E_Product from anti Z_Product Z-Isomer (Minor Byproduct) Elimination->Z_Product from syn Phosphate Phosphate Byproduct (Water Soluble) Elimination->Phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway leading to E/Z isomers.

Section 2: Wittig Olefination Troubleshooting

The Wittig reaction is a classic and powerful method for olefination.[5] However, it presents unique challenges, particularly concerning stereoselectivity and the removal of its notoriously stubborn triphenylphosphine oxide (Ph₃P=O) byproduct.[6][7]

Frequently Asked Questions (Wittig)

Question 1: My Wittig reaction gives a nearly 1:1 mixture of E/Z isomers. How can I control the stereochemical outcome?

Answer: The stereoselectivity of the Wittig reaction is almost entirely dependent on the electronic nature of the group attached to the ylide carbon.[8]

  • Mechanism Insight: The reaction proceeds via the formation of an oxaphosphetane intermediate. The stability of the starting ylide dictates the reaction's reversibility and, thus, the stereochemical outcome.[9]

  • Troubleshooting & Control:

    • For Z-Selectivity (Kinetic Control): Use an unstabilized ylide . These are ylides where the carbon bears an alkyl or hydrogen group. They are highly reactive, and the initial cycloaddition to form the oxaphosphetane is rapid and irreversible. The kinetically favored cis-oxaphosphetane forms preferentially, leading to the Z-alkene.[8][9] To synthesize the phosphonium salt precursor for your target, you would start with a haloacetic acid derivative and then reduce the ester after the olefination.

    • For E-Selectivity (Thermodynamic Control): Use a stabilized ylide . These ylides have an electron-withdrawing group (like an ester, -CO₂Et, as needed for your target synthesis) that stabilizes the negative charge on the carbon.[10] This makes the ylide less reactive and the initial cycloaddition reversible. The reaction can then equilibrate to the more thermodynamically stable trans-oxaphosphetane, which decomposes to yield the E-alkene.[8][10]

    • For your target, 2-(3-methylcyclopentylidene)acetic acid , you require a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate). This should inherently favor the E-isomer. If you are seeing poor selectivity, check for salt effects (see below).

    • Schlosser Modification for E-Selectivity with Unstabilized Ylides: If you must use an unstabilized ylide but desire the E-alkene, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine at low temperature with a strong base (like phenyllithium) to force equilibration to the more stable threo-betaine, which then yields the E-alkene upon workup.[9]

Question 2: I've successfully run my reaction, but I cannot separate my product from the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best purification methods?

Answer: The removal of Ph₃P=O is a classic challenge in Wittig chemistry due to its moderate polarity and high crystallinity, which often causes it to co-elute or co-crystallize with the desired product.[11]

  • Troubleshooting & Purification Strategies:

    • Crystallization: If your product is a low-melting solid or an oil, you may be able to remove the highly crystalline Ph₃P=O by dissolving the crude mixture in a minimal amount of a nonpolar solvent (e.g., a mixture of ether and hexanes) and cooling it to a low temperature (-20 °C or -78 °C). The Ph₃P=O may selectively crystallize out.

    • Chromatography: While challenging, column chromatography can be effective. Use a less polar solvent system than you might initially expect. A gradient elution from a nonpolar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexanes) can often separate the less polar alkene product from the more polar Ph₃P=O.

    • Precipitation as a Salt: Ph₃P=O can be precipitated from an ethereal solution as an insoluble complex by adding magnesium salts (e.g., MgBr₂·OEt₂) or by converting it to a water-soluble phosphonium salt with HCl gas. This is often less practical for standard lab scale.

    • Aqueous Extraction (for acidic products): Since your target molecule is a carboxylic acid, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like diethyl ether. Wash with an aqueous base (e.g., 1M NaOH) to deprotonate your acid, moving it into the aqueous layer. The neutral Ph₃P=O will remain in the organic layer, which can be discarded. Subsequently, re-acidify the aqueous layer (e.g., with 1M HCl) and extract your purified carboxylic acid back into an organic solvent.

Wittig Reaction Pathway and Stereoselectivity

Wittig_Reaction cluster_notes Stereochemical Control Ketone 3-Methylcyclopentanone Betaine Betaine Intermediate (Erythro/Threo) Ketone->Betaine Ylide Phosphonium Ylide (Stabilized or Unstabilized) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane (Cis/Trans) Betaine->Oxaphosphetane Cyclization Alkene Alkene Product (E or Z) Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Ph3PO Decomposition Unstabilized Unstabilized Ylide: Irreversible -> Kinetic Control -> Z-Alkene Stabilized Stabilized Ylide: Reversible -> Thermodynamic Control -> E-Alkene

Caption: Generalized Wittig reaction showing key intermediates and byproduct formation.

Section 3: Recommended Experimental Protocol

Given the superior E-selectivity and simpler byproduct removal, the Horner-Wadsworth-Emmons reaction is generally recommended for this synthesis.

Protocol: Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate via HWE

This protocol outlines the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the target carboxylic acid.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen evolution should cease, and the solution should become clear, indicating complete formation of the carbanion.

  • Olefination Reaction:

    • Cool the carbanion solution back to 0 °C.

    • Add a solution of 3-methylcyclopentanone (1.05 eq) in anhydrous THF dropwise over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo.

    • The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

  • Hydrolysis (Optional):

    • The purified ethyl ester can be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water, followed by acidic workup).

References

  • Ando, K., Isomura, W., Uchida, N., & Mori, K. (2012). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 77(17), 7472–7478. [Link]

  • Ferreira, F., et al. (2017). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 15(46), 9795-9801. [Link]

  • Wikipedia. (2024). Wittig reaction. [Link]

  • SATHEE CUET. (n.d.). Chemistry Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Preparations of Z-α,β-Unsaturated Amides by Using Horner-Wadsworth-Emmons Reagents, (Diphenylphosphono)acetamides. [Link]

  • MDPI. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • PMC. (2021). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chem LibreTexts. (2014). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Thieme. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Wittig Olefination of 3-Methylcyclopentanone

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the[1] of 3-methylcyclopentanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the[1] of 3-methylcyclopentanone. While cyclopentanones are generally highly reactive electrophiles, their acidic α-protons and the generation of stoichiometric triphenylphosphine oxide (TPPO) present unique challenges during synthesis and purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, stereoselective, and scalable olefinations.

Workflow Visualization

WittigOptimization Start 3-methylcyclopentanone + Phosphonium Salt Base Base Selection (NaHMDS vs n-BuLi) Start->Base Reaction Ylide Generation & Olefination Base->Reaction Enolization Issue: Enolization or Low Yield? Reaction->Enolization Selectivity Issue: Poor E/Z Stereoselectivity? Enolization->Selectivity No OptimizeBase Switch to Non-Nucleophilic Base (NaHMDS) Enolization->OptimizeBase Yes (Recovered SM) OptimizeTemp Apply Schlosser Mod or Adjust Temp Selectivity->OptimizeTemp Yes Workup Workup & TPPO Removal Selectivity->Workup No OptimizeBase->Reaction OptimizeTemp->Reaction ZnCl2 ZnCl2 Precipitation in EtOH Workup->ZnCl2 PureProduct Pure 3-methyl-1- alkylidenecyclopentane ZnCl2->PureProduct

Workflow for optimizing Wittig olefination of 3-methylcyclopentanone and TPPO removal.

Troubleshooting Guide & FAQs

Q1: Why is my yield of 3-methyl-1-alkylidenecyclopentane low, with significant recovery of 3-methylcyclopentanone? Causality & Expert Insight: 3-methylcyclopentanone possesses relatively acidic α-protons. When using strong, highly nucleophilic bases like n-butyllithium (n-BuLi) to generate the phosphonium ylide, the base (or the highly reactive ylide itself) can abstract an α-proton from the ketone instead of undergoing the desired nucleophilic addition to the carbonyl carbon. This enolization halts the olefination, leading to unreacted starting material upon aqueous workup. Solution: Switch to a sterically hindered, non-nucleophilic base such as [1]. NaHMDS efficiently deprotonates the phosphonium salt to form the ylide but is too bulky to act as a nucleophile or efficiently enolize the cyclopentanone under cryogenic conditions (-78 °C).

Q2: How do I control the E/Z stereoselectivity of the exocyclic double bond? Causality & Expert Insight: The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide and the stability of the intermediate oxaphosphetane.[2] to form the cis-oxaphosphetane, yielding the Z-alkene (kinetic control). Stabilized ylides allow for equilibration to the more stable trans-oxaphosphetane, yielding the E-alkene (thermodynamic control). The 3-methyl group on the cyclopentanone ring introduces a slight facial bias, but the primary driver of E/Z selectivity remains the ylide electronics and the presence of lithium salts. Solution:

  • For Z-selectivity: Use "salt-free" conditions. Generate the unstabilized ylide with NaHMDS in THF. The absence of lithium salts prevents the equilibration of the oxaphosphetane intermediates.

  • For E-selectivity (with unstabilized ylides): Employ the Schlosser modification. Use PhLi to generate the ylide, add the ketone at -78 °C, and then add a second equivalent of PhLi to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo configuration before protonation and elimination.

Q3: Triphenylphosphine oxide (TPPO) is co-eluting with my product. How can I remove it without tedious column chromatography? Causality & Expert Insight: TPPO is a ubiquitous byproduct of the Wittig reaction. It is highly crystalline and soluble in many common organic solvents, making it notoriously difficult to separate from non-polar or slightly polar alkene products, especially upon scale-up. Solution: Utilize the[3]. TPPO acts as a Lewis base and forms a highly insoluble, white crystalline complex [ZnCl₂(TPPO)₂] when treated with a Lewis acid like ZnCl₂ in polar solvents (e.g., ethanol or ethyl acetate). This allows for rapid, chromatography-free purification via simple filtration.

Quantitative Optimization Data

Table 1: Optimization Matrix for Wittig Olefination of 3-methylcyclopentanone (Using Ethyltriphenylphosphonium bromide).

BaseSolventTemp ProfileYield (%)Z:E RatioMechanistic Observation
n-BuLiTHF0 °C to RT4280:20Significant enolization; unreacted ketone recovered.
t-BuOKToluene0 °C to RT6575:25Moderate yield; heterogeneous reaction mixture.
NaHMDSTHF-78 °C to RT9496:4Optimal kinetic control; "salt-free" conditions minimize equilibration.
PhLiTHF/Et₂O-78 °C to RT815:95Schlosser modification successfully shifts equilibrium to E-isomer.
Experimental Protocols
Protocol 1: Salt-Free Ylide Generation and Olefination (Z-Selective)

Self-Validating Checkpoint: The ylide formation is visually confirmed by a stark color change (typically bright orange/red for unstabilized ylides).

  • Preparation: Flame-dry a Schlenk flask under argon. Add alkyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M).

  • Ylide Generation: Cool the suspension to -78 °C. Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv). Stir for 1 hour.

    • Validation: The suspension will turn into a deep orange/red homogeneous solution, indicating successful ylide generation.

  • Ketone Addition: Dropwise add 3-methylcyclopentanone (1.0 equiv) dissolved in a minimal amount of anhydrous THF.

  • Reaction Progression: Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation: The vibrant color of the ylide will fade to a pale yellow or cloudy white as the oxaphosphetane forms and collapses.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.

Protocol 2: Chromatography-Free TPPO Removal via ZnCl₂ Precipitation

Self-Validating Checkpoint: Immediate formation of a dense white precipitate upon addition of the ZnCl₂ solution.

  • Dissolution: Dissolve the crude reaction mixture (containing the alkene product and TPPO) in a minimal volume of warm ethanol.

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution dropwise to the crude mixture at room temperature (aim for a 2:1 molar ratio of ZnCl₂ to theoretical TPPO)[3].

  • Precipitation: Stir vigorously for 30 minutes. Use a glass rod to scratch the inside of the flask to induce crystallization if necessary.

    • Validation: A thick, white precipitate of the ZnCl₂(TPPO)₂ adduct will form.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Slurry the resulting residue in cold pentane or hexanes to precipitate any residual ZnCl₂, filter once more, and concentrate to yield the pure 3-methyl-1-alkylidenecyclopentane.

References
  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry (2016). URL:[Link]

  • The Wittig Reaction. University of Pittsburgh, Department of Chemistry (2007). URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry (2017). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-(3-Methylcyclopentylidene)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex purification landscape of alkylidene acetic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex purification landscape of alkylidene acetic acids. The synthesis of 2-(3-methylcyclopentylidene)acetic acid—typically achieved via Horner-Wadsworth-Emmons (HWE) or Wittig olefinations of 3-methylcyclopentanone—yields a crude matrix laden with phosphorus byproducts, unreacted ketones, and thermodynamically driven double-bond isomers.

This guide moves beyond basic protocols to explain the physicochemical causality behind each separation step, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Purification Workflow

Purification A Crude 2-(3-methylcyclopentylidene)acetic acid (Contains Phosphonates, Ketone, Isomers) B Aqueous Base Extraction (1M NaOH, pH > 10) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Sodium Carboxylate) B->D Retain E Acidification (HCl, pH < 2) D->E F Organic Extraction (EtOAc) E->F G Recrystallization (Hexane/EtOAc) F->G H Pure Target Compound (Exocyclic Acid) G->H Precipitate I Mother Liquor (Endocyclic/Z-Isomers) G->I Filtrate

Figure 1: Acid-base extraction and recrystallization workflow for isolating the target acetic acid.

Troubleshooting Guide & FAQs

Q1: My crude mixture is heavily contaminated with phosphorus byproducts (e.g., triethyl phosphate). What is the most efficient way to remove them? Causality & Solution: Phosphorus byproducts from HWE reactions are neutral and possess moderate organic solubility. Because 2-(3-methylcyclopentylidene)acetic acid contains a carboxylic acid moiety (pKa ~4.5), it can be selectively deprotonated. By treating the crude mixture with an aqueous base (pH > 10), the target molecule is converted into a highly water-soluble sodium carboxylate salt. The neutral phosphonates and unreacted 3-methylcyclopentanone remain in the organic phase and are discarded. Self-Validation System: Before acidifying the retained aqueous layer, extract it one final time with dichloromethane (DCM) and analyze this organic wash via ^31^P NMR. The absolute absence of phosphorus peaks confirms the aqueous layer is completely free of HWE byproducts.

Q2: NMR analysis of my isolated product shows a mixture of double-bond isomers. Why did this happen, and how do I separate them? Causality & Solution: This is a well-documented thermodynamic phenomenon. The C=C double bond of cyclopentylideneacetates is highly prone to partial isomerization, frequently resulting in a mixture of the desired exocyclic product (2-(3-methylcyclopentylidene)acetic acid) and the endocyclic byproduct (2-(3-methylcyclopent-1-enyl)acetic acid) 1. The strongly basic conditions of the HWE reaction deprotonate the acidic alpha-protons of the cyclopentyl ring, driving the double bond to migrate to the thermodynamically more stable endocyclic position. Because these isomers have nearly identical polarities, standard silica gel chromatography is ineffective. Solution: Employ silver-nitrate (AgNO3) impregnated silica gel chromatography. Silver ions form reversible π -complexes with alkenes; the sterically less hindered exocyclic double bond binds more strongly to the silver ions than the endocyclic double bond, allowing for baseline separation.

Q3: How can I control the E/Z stereoselectivity of the exocyclic double bond during synthesis to minimize isomeric impurities? Causality & Solution: The presence of the 3-methyl group on the cyclopentane ring creates asymmetry, leading to E and Z isomers during olefination. Standard HWE conditions using triethyl phosphonoacetate typically favor the E-isomer due to thermodynamic control during the elimination of the oxaphosphetane intermediate 2. If your application requires the Z-isomer, or if you need to suppress a mixed E/Z profile, you must alter the transition state to kinetic control. This is achieved by using mixed phosphonoacetates or Still-Gennari reagents (e.g., bis(trifluoroethyl) phosphonates), which accelerate elimination before equilibration can occur 3.

Q4: I am detecting residual 3-methylcyclopentanone in my final product. How do I eliminate it? Causality & Solution: Unreacted starting ketone persists if the phosphonate was not in excess or if the base was quenched by moisture. Ketones do not form salts, meaning they must be removed during the initial basic extraction. If ketone persists in the final acid, it indicates insufficient organic washing of the basic aqueous phase. Self-Validation System: Spot the organic wash on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A yellow/orange spot indicates the presence of the ketone. Continue washing the aqueous layer with fresh solvent until the DNPH stain is completely negative.

Quantitative Data Summary

Table 1: Physicochemical Profile & Separation Logic for Crude Mixture Components

ComponentChemical ClassificationAcid/Base BehaviorSeparation StrategyDetection/Validation Method
2-(3-Methylcyclopentylidene)acetic acid Exocyclic α,β -unsaturated acidAcidic (pKa ~4.5)Target Compound (Precipitates at pH < 2)UV-Vis (254 nm), ^1^H NMR (exocyclic alkene proton)
2-(3-Methylcyclopent-1-enyl)acetic acid Endocyclic β,γ -unsaturated acidAcidic (pKa ~4.5)AgNO3 Chromatography or Selective Recrystallization^1^H NMR (endocyclic alkene proton)
Triethyl phosphate Phosphonate esterNeutralRemoved in organic discard during basic extraction^31^P NMR, KMnO4 stain (negative)
3-Methylcyclopentanone Cyclic ketoneNeutralRemoved in organic discard during basic extraction2,4-DNPH stain (positive)
Standardized Experimental Protocols
Protocol: Two-Stage Purification and Isomer Resolution

Phase 1: Acid-Base Extraction (Removal of Neutral Impurities)

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of ethyl acetate (EtOAc).

  • Salt Formation: Transfer to a separatory funnel and add 100 mL of 1M NaOH (aq). Shake vigorously and vent.

    • Causality: The target acid and its endocyclic isomer partition into the lower aqueous phase as water-soluble sodium salts. Neutral impurities (ketone, phosphonates) remain in the upper EtOAc phase.

  • Separation: Drain the aqueous phase into a clean Erlenmeyer flask. Discard the organic phase.

  • Self-Validation: Wash the aqueous phase with an additional 2 x 50 mL of EtOAc. Spot the final EtOAc wash on a TLC plate and stain with 2,4-DNPH. Proceed to Phase 2 only when the stain shows no orange spots (confirming complete ketone removal).

Phase 2: Acidification and Recovery

  • Thermal Control: Cool the aqueous phase in an ice bath to 0–5 °C to minimize exothermic degradation during neutralization.

  • Protonation: Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 1.5–2.0.

  • Self-Validation: Verify the pH using high-resolution pH indicator strips. The solution must become cloudy as the free carboxylic acid precipitates out of the aqueous matrix.

  • Extraction: Extract the acidified aqueous mixture with 3 x 75 mL of EtOAc.

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched acid mixture.

Phase 3: Silver-Ion (AgNO3) Chromatography (Endocyclic Isomer Removal)

  • Stationary Phase Preparation: Prepare 10% w/w AgNO3-impregnated silica gel by dissolving AgNO3 in acetonitrile, slurrying with silica gel, and drying in the dark to prevent photoreduction.

  • Elution: Load the enriched acid mixture onto the column and elute with a gradient of Hexane/EtOAc (9:1 to 7:3).

    • Causality: The exocyclic double bond of 2-(3-methylcyclopentylidene)acetic acid coordinates more strongly with Ag^+^ ions than the sterically hindered endocyclic isomer, resulting in delayed elution and baseline separation.

  • Validation: Monitor fractions via TLC (KMnO4 stain) and consolidate pure fractions. Verify isomeric purity via ^1^H NMR integration of the alkene region before final use.

References
  • Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. PubMed Central (PMC).[Link]

  • Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. ResearchGate.[Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate.[Link]

Sources

Optimization

troubleshooting low conversion in 2-(3-methylcyclopentylidene)acetic acid preparation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates in the two-step synthesis of 2-(3-methylcyclopentylidene)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates in the two-step synthesis of 2-(3-methylcyclopentylidene)acetic acid.

The standard synthetic route involves a Horner-Wadsworth-Emmons (HWE) olefination of 3-methylcyclopentanone with triethyl phosphonoacetate (TEPA), followed by saponification of the resulting ester. Below, we dissect the thermodynamic and kinetic pitfalls of this workflow and provide field-proven solutions.

Part 1: Diagnostic Workflow

Troubleshooting Start Low Conversion Detected in 2-(3-methylcyclopentylidene)acetic acid synthesis CheckStep Which step is failing? Start->CheckStep HWE HWE Olefination (Ester Formation) CheckStep->HWE Hydrolysis Saponification (Ester to Acid) CheckStep->Hydrolysis Enolization Ketone Enolization? (Recovered SM) HWE->Enolization High SM recovery Moisture Ylide Quenching? (Phosphonate degradation) HWE->Moisture Low SM, no product Migration Double Bond Migration? (Endocyclic isomer) Hydrolysis->Migration Wrong NMR shifts Incomplete Incomplete Hydrolysis? (Steric hindrance) Hydrolysis->Incomplete Ester remains Sol1 Use Masamune-Roush (LiCl, DBU, MeCN) Enolization->Sol1 Sol2 Strict anhydrous technique & fresh reagents Moisture->Sol2 Sol3 Lower temp, use LiOH instead of NaOH/KOH Migration->Sol3 Sol4 Increase time/co-solvent (THF/MeOH/H2O) Incomplete->Sol4

Diagnostic workflow for troubleshooting low conversion in synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am recovering mostly unreacted 3-methylcyclopentanone after the HWE reaction. Why is the conversion so low? A1: The primary cause of low conversion with cyclopentanones is competitive ketone enolization . When using hard, strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) in THF, the base preferentially deprotonates the α -position of the 3-methylcyclopentanone rather than facilitating the nucleophilic addition of the phosphonate carbanion. Upon aqueous workup, the enolate reprotonates, returning the unreacted starting material. Solution: Switch to Masamune-Roush conditions [[1]](). Utilizing a soft Lewis acid (LiCl) with a mild amine base (DBU or DIPEA) suppresses basicity while maintaining high nucleophilicity, driving the reaction toward the desired addition 2.

Q2: My HWE reaction stalls at 50% conversion even with excess reagents. What is happening? A2: This indicates premature quenching of the ylide, usually due to moisture. The phosphonate carbanion is highly sensitive to water. Furthermore, LiCl is extremely hygroscopic; if it is not rigorously dried, introduced water will destroy the active carbanion before it can react with the somewhat sterically hindered 3-methylcyclopentanone. Solution: Flame-dry the LiCl under vacuum immediately prior to use and ensure the triethyl phosphonoacetate is freshly distilled or sourced from a sealed, anhydrous container.

Q3: The olefination worked, but during ester hydrolysis, my yield drops and NMR shows the double bond has moved. How do I prevent this? A3: You are observing double bond migration (isomerization). Under harsh saponification conditions (e.g., refluxing NaOH or KOH), the exocyclic double bond of 2-(3-methylcyclopentylidene)acetic acid migrates to the thermodynamically more stable endocyclic position, forming 2-(3-methylcyclopentenyl)acetic acid. Solution: Perform the saponification under milder conditions using Lithium Hydroxide (LiOH) at room temperature. The lithium cation coordinates with the carbonyl oxygen, accelerating hydrolysis without requiring the elevated temperatures that drive isomerization.

Part 3: Mechanistic Causality

To understand why standard conditions fail, we must look at the transition states. The diagram below illustrates the divergence between the desired oxaphosphetane formation and the undesired enolization pathway. By introducing LiCl, the lithium ion coordinates to the phosphoryl oxygen of TEPA, significantly increasing the acidity of its α -protons. This allows a mild base like DBU to generate the carbanion efficiently. Simultaneously, Li+ coordinates to the ketone, activating it for nucleophilic attack while shielding the α -protons from abstraction.

Mechanism Ketone 3-Methylcyclopentanone + Phosphonate Carbanion Addition Nucleophilic Addition (Desired Pathway) Ketone->Addition LiCl/DBU (Soft Base) Enolization Proton Abstraction (Undesired Pathway) Ketone->Enolization NaH/THF (Hard Base) Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Product Exocyclic Olefin (Ester Product) Oxaphosphetane->Product Elimination Enolate Ketone Enolate + Neutral Phosphonate Enolization->Enolate Quench Aqueous Workup (Recovers Ketone) Enolate->Quench

Mechanistic divergence: HWE olefination versus competitive ketone enolization.

Part 4: Quantitative Optimization Data

The table below summarizes the expected outcomes when applying various base/solvent systems to the HWE olefination of cyclopentanones.

Base / Solvent SystemAdditive / CatalystTemperatureTypical ConversionPrimary Issue / Observation
NaH / THF None0 °C to RT30 - 40%High enolization; massive SM recovery.
KOtBu / THF None-78 °C to RT45 - 55%Steric hindrance limits attack; moderate enolization.
LiBr / DIPEA / MeCN LiBrRT70 - 85%Good conversion but requires extended reaction times 3.
LiCl / DBU / MeCN LiClRT>90%Highly efficient (Masamune-Roush); minimal enolization [[1]]().

Part 5: Standard Operating Procedure (SOP)

This self-validating protocol ensures maximum conversion by structurally preventing enolization and isomerization.

Step 1: Masamune-Roush Olefination (Esterification)
  • Preparation: Add anhydrous Lithium Chloride (1.20 eq) to an oven-dried round-bottom flask. Flame-dry the flask under high vacuum for 5 minutes. Backfill with Argon and cool to room temperature.

  • Carbanion Generation: Suspend the dried LiCl in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration relative to the ketone. Add Triethyl phosphonoacetate (1.20 eq), followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.15 eq). Stir for 15 minutes. Validation: The solution will turn slightly yellow/cloudy, indicating ylide formation.

  • Addition: Add 3-methylcyclopentanone (1.00 eq) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 12–16 hours under Argon. Monitor by TLC (Hexanes:EtOAc 9:1).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield ethyl 2-(3-methylcyclopentylidene)acetate.

Step 2: Mild Saponification (Hydrolysis)
  • Solvent Setup: Dissolve the crude ester in a 3:1:1 mixture of THF : Methanol : H2​O (approx. 0.1 M).

  • Hydrolysis: Cool the mixture to 0 °C. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.00 eq) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Critical: Do not heat the reaction, and monitor strictly by TLC to halt the reaction immediately upon ester consumption to prevent double-bond migration.

  • Workup: Cool the mixture back to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Extract 3x with Ethyl Acetate. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure 2-(3-methylcyclopentylidene)acetic acid.

Part 6: References

  • Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists Source: ACS Publications (Organic Letters) URL:3[3]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement Source: ACS Publications (The Journal of Organic Chemistry) URL:1[1]

  • Generation and reversible cyclisation of furfurylic radicals Source: Arkivoc URL:2[2]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3-Methylcyclopentylidene)acetic Acid

Welcome to the technical support center for 2-(3-methylcyclopentylidene)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-methylcyclopentylidene)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the workup and purification of this and structurally similar α,β-unsaturated carboxylic acids. Our goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Instability: Core Challenges

2-(3-Methylcyclopentylidene)acetic acid, an α,β-unsaturated carboxylic acid, is susceptible to several degradation and isomerization pathways, particularly under the conditions typically employed in reaction workups. Understanding these potential issues is the first step toward mitigating them.

Key Potential Issues:
  • Geometric (E/Z) Isomerization: The double bond can isomerize between the E and Z configurations, especially under acidic, basic, or thermal stress. This can lead to difficulties in purification and characterization, and may impact biological activity.

  • Double Bond Migration (Deconjugation): The conjugated α,β-double bond can migrate to the β,γ-position. This deconjugation is often thermodynamically unfavorable but can be catalyzed by both acids and bases, leading to a mixture of isomers that can be difficult to separate.[1][2]

  • Polymerization: Like many unsaturated systems, this compound can undergo polymerization, especially in the presence of radical initiators, strong acids, or upon heating. This leads to the formation of intractable oils or solids and a significant loss of the desired product.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of α,β-unsaturated acids can occur, particularly if the reaction conditions promote isomerization to the β,γ-unsaturated analog, which can then undergo decarboxylation through a cyclic transition state.[3]

  • Oxidation: The double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of various degradation products, including epoxides, diols, or cleavage products.[4]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the workup of 2-(3-methylcyclopentylidene)acetic acid and provides actionable solutions.

Issue 1: Low isolated yield after aqueous workup and extraction.

Q1: I'm losing a significant amount of my product during the aqueous workup. My final yield is much lower than expected based on initial reaction monitoring (e.g., TLC, LC-MS). What could be happening?

A1: This is a frequent issue and can stem from several factors:

  • Emulsion Formation: The amphiphilic nature of the carboxylic acid can lead to the formation of stable emulsions during extraction, trapping your product in the interface between the organic and aqueous layers.

  • Incomplete Extraction from Aqueous Layer: If you are acidifying the aqueous layer to protonate the carboxylate and then extracting, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the acid. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are crucial.

  • Degradation under Acidic/Basic Conditions: Prolonged exposure to strong acids or bases during the workup can catalyze the degradation pathways mentioned above.

Troubleshooting Steps:

  • Managing Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

    • If an emulsion persists, try filtering the entire mixture through a pad of Celite®.

    • Consider using a different extraction solvent. Sometimes switching from ethyl acetate to dichloromethane, or vice-versa, can resolve emulsion issues.

  • Optimizing Extraction:

    • Check the pH of the aqueous layer with pH paper after acidification to confirm it is in the desired range.

    • Perform at least 3-5 extractions with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Minimizing Exposure to Harsh Conditions:

    • Use dilute acid (e.g., 1 M HCl) for acidification and perform the extraction promptly.

    • If a basic wash is necessary (e.g., to remove unreacted starting materials), use a mild base like saturated sodium bicarbonate solution and minimize contact time. Avoid strong bases like NaOH or KOH if possible.

    • Whenever possible, perform extractions at room temperature or below to minimize thermal degradation.

Issue 2: My final product is an oil that won't crystallize, or I obtain a mixture of isomers.

Q2: After purification, my product is a thick oil, and I'm having trouble inducing crystallization. NMR analysis suggests the presence of multiple isomers. How can I address this?

A2: The presence of geometric (E/Z) isomers or constitutional isomers (from double bond migration) is a common reason for the failure of a compound to crystallize. The impurities disrupt the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Assess Isomeric Purity:

    • Use high-field NMR (¹H and ¹³C) to carefully analyze the product. Look for multiple sets of peaks corresponding to the olefinic protons and the carbons of the double bond.

    • LC-MS can also be a powerful tool to separate and identify different isomers, especially if their mass-to-charge ratios are identical.

  • Purification Strategies to Separate Isomers:

    • Flash Column Chromatography: This is often the most effective method. Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions carefully by TLC.

    • Preparative HPLC: For challenging separations, reversed-phase preparative HPLC can provide excellent resolution of isomers.[5]

  • Preventing Isomerization During Workup:

    • Avoid Strong Acids and Bases: As mentioned previously, these can catalyze isomerization.

    • Minimize Heat Exposure: Concentrate your product under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C). Avoid heating the product for extended periods.

    • Work under Inert Atmosphere: If you suspect oxidation is contributing to the formation of byproducts, perform the workup and purification under an inert atmosphere of nitrogen or argon.

Issue 3: I observe product decomposition during solvent removal or purification.

Q3: When I try to remove the solvent on the rotary evaporator, my product turns dark, or I see evidence of polymerization. What is causing this and how can I prevent it?

A3: This strongly suggests thermal degradation or polymerization. α,β-Unsaturated systems can be sensitive to heat.

Troubleshooting Steps:

  • Low-Temperature Solvent Removal:

    • Always use a rotary evaporator with the water bath at a low temperature (≤ 40°C).

    • For very sensitive compounds, consider removing the solvent at room temperature under high vacuum.

  • Addition of Stabilizers:

    • If polymerization is a major concern, a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can be added to the solution before concentration. Be aware that these will need to be removed in a subsequent purification step.

  • Alternative Purification Methods:

    • If the compound is unstable to silica gel chromatography, consider other options like crystallization or distillation under high vacuum if the compound is thermally stable enough.

III. Recommended Protocols and Methodologies

Here are some detailed protocols designed to minimize the stability issues associated with 2-(3-methylcyclopentylidene)acetic acid.

Protocol 1: Mild Aqueous Workup

This protocol is designed for reactions where the product needs to be separated from water-soluble impurities.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in an organic solvent, proceed to the next step. If in an aqueous medium, begin by extracting with a suitable organic solvent like ethyl acetate.

  • Washing: Transfer the organic layer to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic starting materials or byproducts. Perform this wash gently to avoid vigorous gas evolution if there is residual acid.

    • Wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (≤ 40°C).

Protocol 2: Purification by Flash Column Chromatography

This is the recommended method for separating isomers and other impurities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

IV. Visualizing the Challenges and Solutions

Degradation Pathways

The following diagram illustrates the primary instability pathways for 2-(3-methylcyclopentylidene)acetic acid.

cluster_main 2-(3-Methylcyclopentylidene)acetic Acid cluster_isomers Isomerization Products cluster_degradation Degradation Products alpha_beta α,β-Unsaturated Acid (Desired Product) E_Z E/Z Isomers alpha_beta->E_Z Acid/Base Heat beta_gamma β,γ-Unsaturated Acid alpha_beta->beta_gamma Acid/Base polymer Polymer alpha_beta->polymer Heat/Initiators oxidized Oxidized Products alpha_beta->oxidized O2/Light decarboxylated Decarboxylated Product beta_gamma->decarboxylated Heat

Caption: Potential degradation and isomerization pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing stability issues during workup.

start Start Workup issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes oily_product Oily Product/ Mixture of Isomers issue->oily_product Yes decomposition Decomposition on Solvent Removal issue->decomposition Yes end Pure Product issue->end No check_pH Check pH of Aqueous Layer low_yield->check_pH use_brine Use Brine/ Celite for Emulsions low_yield->use_brine chromatography Purify by Flash Chromatography oily_product->chromatography low_temp_rotovap Use Low Temp. Rotovap (≤40°C) decomposition->low_temp_rotovap add_stabilizer Consider Adding Stabilizer (BHT) decomposition->add_stabilizer check_pH->end use_brine->end chromatography->end low_temp_rotovap->end add_stabilizer->end

Caption: A logical troubleshooting workflow for workup issues.

V. References

  • Hansen, R. W., & Pellegrene, B. D. (2014). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 118(50), 11849–11861. [Link]

  • Mahan, A. (1951). U.S. Patent No. 2,594,570. Washington, DC: U.S. Patent and Trademark Office.

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Liu, Z., et al. (2025). Harnessing Photocatalytic Hydrogen Atom Transfer for Deconjugative Isomerization of α,β-Dehydro Amino Acids. CCS Chemistry. [Link]

  • García-Ruiz, C., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 29.4: Catabolism of Triacylglycerols- β-Oxidation. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • Watanabe, M., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Water Research, 44(17), 5344-5350. [Link]

  • Tallman, K. A., et al. (2016). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Free Radical Biology and Medicine, 97, 113-122. [Link]

  • PubChem. (n.d.). Acetic acid, 2-cyclopentylidene-, methyl ester. [Link]

  • Li, Y., et al. (2025). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Molecules, 30(9), 2073. [Link]

  • Organic Syntheses. (n.d.). 2-acetyl-1,3-cyclopentanedione. [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-2-AZANORBORNENE. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 2-(3-Methylcyclopentylidene)acetic Acid Purity

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for 2-(3-methylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for 2-(3-methylcyclopentylidene)acetic acid .

Because this molecule features an α,β -unsaturated carboxylic acid moiety, an exocyclic double bond capable of E/Z geometric isomerism, and a chiral center at the C3 position of the cyclopentane ring, its purity profile is highly complex. This guide establishes the mechanistic rationale for phase selection, step-by-step protocols, and targeted troubleshooting to ensure a self-validating analytical system.

Core Analytical Strategy: The "Why" and "How"

Developing a purity method for 2-(3-methylcyclopentylidene)acetic acid requires overcoming three distinct chromatographic challenges:

  • Ionization Control: As a carboxylic acid with a pKa of approximately 4.5–5.0, the molecule will partially ionize at neutral pH, leading to severe peak tailing and retention time variability. The mobile phase must be heavily buffered at a low pH to maintain the analyte in a fully protonated, lipophilic state[1].

  • Geometric Isomer Resolution: The E and Z isomers possess nearly identical hydrophobicities. Standard C18 columns often fail to resolve them. Alternative stationary phases that offer π−π interactions or enhanced steric recognition (such as Phenyl-Hexyl or fluorinated phases) are required to exploit the subtle spatial differences of the isomers[1].

  • Chromophore Detection: The conjugated system of the cyclopentylideneacetic acid provides a distinct UV absorbance maximum. Detection at 210–215 nm captures the π−π∗ transition of the α,β -unsaturated system, offering high sensitivity for trace impurity detection[2].

Standard Operating Procedure: Chemical & Geometric Purity Workflow

The following protocol outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for resolving related synthetic impurities and E/Z isomers.

Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmEnhances π−π interactions, providing the shape selectivity needed for E/Z isomer separation.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.1)Suppresses carboxylic acid ionization, ensuring >99% protonation to prevent peak tailing.
Mobile Phase B 0.085% TFA in AcetonitrileBalances the UV baseline drift caused by TFA's changing absorbance during gradient elution.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for mass transfer in a 4.6 mm internal diameter column.
Column Temp 30 °CStabilizes retention times; lower temperatures restrict molecular rotation, improving E/Z resolution.
Detection UV at 215 nmTargets the conjugated double bond for maximum signal-to-noise ratio.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity for impurities at the 0.05% level.
Gradient Program

Gradient elution is essential for purity analysis to sweep strongly retained synthetic impurities (e.g., unreacted starting materials or dimers) off the column while maintaining a constant peak width, which maximizes peak capacity[3].

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.08020Initial hold for polar impurity elution
15.04060Linear ramp for isomer separation
18.01090Column wash (strongly retained species)
20.01090Column wash hold
20.18020Return to initial conditions
25.08020Column re-equilibration
System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must validate its own performance using a spiked standard solution.

ParameterAcceptance CriteriaImplication of Failure
Resolution (E vs Z isomer) 1.5Inability to accurately integrate and quantify geometric isomers.
Tailing Factor (Main Peak) 1.5Indicates secondary interactions (e.g., active silanols) or incorrect pH.
Theoretical Plates (N) 5000Loss of column efficiency or dead volume in the HPLC system.
%RSD of Peak Area (n=5) 2.0%Autosampler precision failure or sample instability.
Step-by-Step Execution Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

    • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 0.85 mL of TFA. Mix and degas.

  • Sample Preparation:

    • Prepare a sample diluent of 50:50 (v/v) Water:Acetonitrile.

    • Accurately weigh 10.0 mg of 2-(3-methylcyclopentylidene)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

    • System Suitability Solution: Spike the standard solution with 0.1% (w/w) of the known minor geometric isomer to verify resolution.

  • System Equilibration:

    • Purge all HPLC lines. Equilibrate the column at initial gradient conditions (80% A / 20% B) for at least 15 column volumes until the UV baseline is perfectly flat.

  • Sequence Execution:

    • Inject a blank (diluent) to ensure no ghost peaks interfere with the analyte retention window.

    • Inject the System Suitability Solution (n=5) and verify that all criteria in Section 2.3 are met.

    • Proceed with sample analysis.

Workflow Visualization

Method_Development_Tree A 2-(3-methylcyclopentylidene)acetic acid Purity Analysis B Chemical & Geometric Purity (E/Z Isomers & Impurities) A->B Reversed-Phase C Enantiomeric Purity (R/S Enantiomers at C3) A->C Normal/Polar Phase D Mobile Phase Optimization Acidic Buffer (pH 2.0-2.5) B->D Suppress Ionization F Chiral Stationary Phase (CSP) Amylose/Cellulose-based C->F Steric Recognition E Stationary Phase Selection Phenyl-Hexyl or Fluorinated (F5) D->E Shape Selectivity G Method Validation (Specificity, LOD/LOQ, Linearity) E->G F->G

Decision matrix for the analytical method development of 2-(3-methylcyclopentylidene)acetic acid.

Troubleshooting Guide

Q: Why am I seeing a split peak or severe tailing for the main active pharmaceutical ingredient (API) peak? A: Causality: This is almost always a pH issue. The pKa of the carboxylic acid is approximately 4.5–5.0. If the mobile phase pH is not strictly controlled at least 1.5 to 2 units below the pKa, the compound exists in a dynamic equilibrium between its unionized and ionized states during the run. This dual-state migration causes peak distortion, splitting, and tailing. Action: Verify the pH of your aqueous mobile phase. Ensure you are using 0.1% TFA or 0.1% Formic Acid to drive the pH down to 2.0–2.5[1].

Q: I cannot achieve baseline resolution (Rs < 1.5) between the E and Z isomers on my standard C18 column. How can I improve this? A: Causality: The E and Z isomers of 2-(3-methylcyclopentylidene)acetic acid have nearly identical hydrophobicities. Standard C18 columns rely purely on hydrophobic partitioning, which is insufficient here. Action: Switch to a stationary phase that offers alternative selectivity mechanisms. A Phenyl-Hexyl column introduces π−π interactions that interact differently with the cis/trans geometry of the conjugated double bond. Alternatively, a fluorinated phase (e.g., Pentafluorophenyl / F5) offers strong dipole-dipole interactions and enhanced steric recognition, which is highly effective for closely related geometric isomers[1]. Additionally, lowering the column temperature to 20 °C can enhance steric recognition.

Q: I am observing a severe baseline drift at 215 nm during the gradient run, making integration of late-eluting impurities difficult. A: Causality: TFA has significant UV absorbance at low wavelengths (<220 nm). As the gradient shifts from the aqueous phase to the organic phase, the overall concentration of TFA in the flow path changes if the two phases are not perfectly balanced, causing the baseline to drift upwards. Action: Ensure the TFA concentration in Mobile Phase B (organic) is slightly lower (0.085%) than in Mobile Phase A (aqueous, 0.1%). Acetonitrile naturally suppresses the absorbance of TFA slightly; using 15% less TFA in the organic line perfectly balances the optical profile across the gradient.

Frequently Asked Questions (FAQs)

Q: Can I analyze this compound using Gas Chromatography (GC) instead of HPLC? A: Direct GC analysis of free carboxylic acids is highly discouraged. The polar carboxyl group will irreversibly adsorb onto the active silanol sites of the GC column liner and stationary phase, resulting in severe peak tailing and loss of sensitivity. To use GC, you must perform a pre-column derivatization (e.g., esterification using BF3/Methanol or TMS-diazomethane) to convert the acid into a volatile methyl ester[4]. RP-HPLC is preferred as it eliminates the need for hazardous and time-consuming derivatization steps.

Q: What is the recommended sample diluent, and why can't I just dissolve the sample in 100% Acetonitrile? A: The diluent should closely match the initial mobile phase conditions (80% Aqueous / 20% Organic). If you inject the sample in 100% Acetonitrile, the strong solvent plug will carry the analyte down the column before it has a chance to partition into the stationary phase, leading to severe fronting and poor resolution. Always use a 50:50 or 80:20 Water:Acetonitrile mix.

Q: How do I handle the chiral center at the C3 position if I need to determine enantiomeric excess (ee)? A: The RP-HPLC method described in Section 2 only separates diastereomeric relationships (like E/Z isomers) and chemical impurities. To resolve the R and S enantiomers at the C3 position of the cyclopentane ring, you must develop a separate method using a Chiral Stationary Phase (CSP). Immobilized amylose or cellulose derivatives (e.g., Chiralpak IC or AD-H) operating under normal phase (Hexane/IPA/TFA) or polar organic modes are typically required to achieve chiral recognition.

Q: How do I establish the Relative Response Factor (RRF) for the E and Z isomers? A: Because both isomers share the exact same chromophore (the α,β -unsaturated acid), their UV molar absorptivity at 215 nm is usually nearly identical (RRF 1.0). However, for rigorous GMP validation, this must be empirically verified by isolating both isomers (via preparative HPLC), determining their absolute purity by qNMR, and injecting known concentrations to calculate the exact UV response ratio.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis Pharmaceutical Technology[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples National Institutes of Health (PMC)[Link]

  • Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methylcyclopentylidene)acetic Acid

Knowledge Base & Troubleshooting Portal for Olefination and Condensation Workflows Welcome to the Technical Support Center. The synthesis of 2-(3-methylcyclopentylidene)acetic acid—a critical α,β -unsaturated cyclic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Portal for Olefination and Condensation Workflows

Welcome to the Technical Support Center. The synthesis of 2-(3-methylcyclopentylidene)acetic acid—a critical α,β -unsaturated cyclic intermediate—is typically achieved via either a Knoevenagel-Doebner condensation (using malonic acid) or a Horner-Wadsworth-Emmons (HWE) olefination (using triethyl phosphonoacetate). While both routes are highly scalable, they are notoriously susceptible to catalyst deactivation .

This portal is designed to help researchers diagnose, troubleshoot, and resolve catalytic failures through mechanistic understanding and self-validating protocols.

Diagnostic Workflows

Before altering your reaction parameters, use the diagnostic tree below to identify the root cause of your stalled reaction based on your chosen synthetic route.

TroubleshootingTree Start Reaction Stalls < 80% Conversion CheckRoute Which Synthetic Route? Start->CheckRoute Knoevenagel Knoevenagel (Solid Base/Amine) CheckRoute->Knoevenagel HWE HWE Olefination (PTC / Base) CheckRoute->HWE WaterCheck Is Water Being Removed? Knoevenagel->WaterCheck PTCCheck Is a Third Phase Visible? HWE->PTCCheck WaterYes Check for Pore Fouling/Oligomers WaterCheck->WaterYes Yes WaterNo Water Poisoning of Basic Sites WaterCheck->WaterNo No PTCYes PTC Sequestration by Phosphate PTCCheck->PTCYes Yes PTCNo Base Surface Passivation PTCCheck->PTCNo No

Diagnostic decision tree for identifying catalyst deactivation modes.

Frequently Asked Questions (FAQs)

Q1: My solid-base catalyst (e.g., amine-functionalized silica or CaO-MgO) loses 80% of its activity by the second cycle of the Knoevenagel condensation. Why?

A1: You are experiencing water poisoning and active site protonation . The Knoevenagel condensation of 3-methylcyclopentanone with malonic acid generates one equivalent of water per turnover. Water competitively adsorbs onto the basic sites (e.g., amine lone pairs or metal oxide surfaces) via strong hydrogen bonding. This effectively shields the catalyst from the active methylene substrate, altering the local pKa and halting the reaction . Furthermore, the decarboxylation step generates CO2​ , which can react with primary or secondary amines to form stable, catalytically inactive carbamates.

  • The Fix: Integrate a Dean-Stark apparatus with an azeotropic solvent (like toluene) to physically remove water as it forms. To prevent carbamate formation, switch to a tertiary amine-grafted catalyst.

Q2: I am using a Phase-Transfer Catalyst (PTC) like TBAB for the HWE route. The reaction stalls at 50% conversion, and a thick "third phase" forms at the solvent interface. What is happening?

A2: This is a classic case of PTC sequestration via product inhibition . In the HWE reaction of 3-methylcyclopentanone with triethyl phosphonoacetate, the primary byproduct is the diethyl phosphate anion ( Et2​PO4−​ ). This anion has an exceptionally high affinity for the tetrabutylammonium cation ( TBA+ ). As the reaction progresses, TBA+ pairs with Et2​PO4−​ instead of the reactive carbanion. This ion pair precipitates out of the organic phase, forming a viscous, catalytically inactive third liquid phase .

  • The Fix: Increase the concentration of the aqueous base (use 50% w/w NaOH) to force the partition coefficient back in favor of the active catalyst, or switch to a more lipophilic PTC like tetraoctylammonium bromide (TOAB) which resists sequestration.

Q3: We are using a basic Metal-Organic Framework (e.g., IRMOF-3) to catalyze the condensation. The initial rate is excellent, but it drops to zero, and the recovered catalyst is an amorphous powder. How do we prevent this?

A3: The deactivation is caused by hydrolytic degradation of the MOF lattice . While the aniline-like amino moieties in IRMOF-3 provide excellent basicity for proton abstraction , the coordinate bonds between the metal nodes (Zn) and the carboxylate linkers are highly susceptible to hydrolysis by the water generated during the condensation.

  • The Fix: Transition to a more water-stable MOF architecture. Frameworks like UiO-66-NH2 utilize Zr-O bonds, which possess a much higher bond dissociation energy and are highly resistant to hydrolytic attack.

Mechanistic Visualization: PTC Sequestration

Understanding the off-cycle resting state of your catalyst is crucial for designing regeneration protocols. The diagram below illustrates how the PTC is sequestered and how a high-concentration basic wash regenerates the active species.

PTCDeactivation ActivePTC Active Catalyst [TBA]+ [Base]- Reaction HWE Reaction (Organic Phase) ActivePTC->Reaction Catalyzes ThirdPhase Inactive Complex [TBA]+[Et2PO4]- (Third Phase) ActivePTC->ThirdPhase Depletion Byproduct Diethyl Phosphate [Et2PO4]- Reaction->Byproduct Generates Byproduct->ThirdPhase Ion Pairing Regeneration High Conc. NaOH Wash ThirdPhase->Regeneration Recovery Regeneration->ActivePTC Ion Exchange

Mechanism of PTC sequestration and regeneration in HWE olefination.

Quantitative Catalyst Performance Data

The following table summarizes the expected lifespans and failure modes of common catalysts used in the synthesis of 2-(3-methylcyclopentylidene)acetic acid, allowing you to select the optimal system for your scale.

Catalyst SystemSynthetic RoutePrimary Deactivation MechanismHalf-Life (Turnovers)Regeneration / Mitigation Strategy
Piperidine / Pyridine KnoevenagelVolatilization / Carbamate formationN/A (Homogeneous)Use continuous reflux; add 10 mol% excess.
CaO-MgO (Solid Base) KnoevenagelWater poisoning & Sintering4 - 5 CyclesCalcination at 600°C for 2 hours.
IRMOF-3 KnoevenagelHydrolytic lattice collapse1 - 2 CyclesNone (Irreversible). Switch to UiO-66-NH2.
TBAB (Phase Transfer) HWE OlefinationSequestration by Et2​PO4−​ < 1 Cycle (Stalls)Wash with 50% NaOH; switch to TOAB.
Amberlyst A21 KnoevenagelPore fouling by oligomers8 - 10 CyclesWash with hot methanol/THF; dry under vacuum.

Self-Validating Standard Operating Procedures (SOPs)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) metric is met.

SOP 1: Moisture-Resilient Knoevenagel Condensation (Solid Base Route)

Objective: Synthesize 2-(3-methylcyclopentylidene)acetic acid directly while preventing water poisoning of the Amberlyst A21 catalyst.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagent Loading: Add 3-methylcyclopentanone (100 mmol), malonic acid (120 mmol), Amberlyst A21 resin (10 mol% active sites), and 200 mL of anhydrous toluene.

  • Azeotropic Reflux: Heat the mixture to 115°C (reflux).

    • Validation Check 1: Monitor the Dean-Stark trap. You must observe the collection of exactly ~1.8 mL of water (100 mmol from condensation, plus water from decarboxylation).

  • Reaction Monitoring: Continue refluxing until water evolution ceases completely.

    • Validation Check 2: Pull a 0.1 mL aliquot. Run GC-MS. The reaction is complete only when the 3-methylcyclopentanone peak area is < 2%.

  • Catalyst Recovery: Filter the hot solution to recover the Amberlyst A21 resin. Wash the resin with 50 mL of hot THF to remove any heavy oligomers.

    • Validation Check 3: Dry the resin and weigh it. Mass recovery should be > 95%. If less, catalyst fragmentation has occurred.

  • Isolation: Concentrate the toluene filtrate under reduced pressure to yield the crude 2-(3-methylcyclopentylidene)acetic acid. Recrystallize from hexanes/ethyl acetate.

SOP 2: Biphasic HWE Olefination with PTC Regeneration

Objective: Synthesize ethyl 2-(3-methylcyclopentylidene)acetate without stalling via third-phase sequestration.

  • Biphasic Setup: In a 500 mL jacketed reactor, add 3-methylcyclopentanone (100 mmol), triethyl phosphonoacetate (110 mmol), and Tetraoctylammonium bromide (TOAB, 5 mol%) dissolved in 150 mL of dichloromethane (DCM).

  • Base Addition: Chill the reactor to 0°C. Slowly add 50 mL of a 50% w/w NaOH aqueous solution under vigorous stirring (800 rpm).

    • Causality Note: The high concentration of NaOH prevents the diethyl phosphate byproduct from sequestering the TOAB by forcing ion-exchange back to the active hydroxide form.

  • Reaction Phase: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check 1: Stop stirring and allow phases to separate. You should see exactly TWO phases (Aqueous and Organic). If a cloudy "third phase" is visible at the interface, your stirring rate is too low or your NaOH is depleted. Add 10 mL of fresh 50% NaOH.

  • Workup: Separate the organic layer. Wash the organic layer with brine (2 x 50 mL) and dry over anhydrous MgSO4​ .

    • Validation Check 2: TLC (Hexanes:EtOAc 9:1) should show complete consumption of the ketone ( Rf​≈0.4 ) and the appearance of the unsaturated ester ( Rf​≈0.7 ).

  • Hydrolysis: The resulting ester is then subjected to standard saponification (LiOH in THF/Water) to yield the final 2-(3-methylcyclopentylidene)acetic acid.

References

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Available at:[Link]

  • Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. Available at:[Link]

  • A DFT study of IRMOF-3 catalysed Knoevenagel condensation. PubMed (National Institutes of Health). Available at:[Link]

Optimization

solvent effects on the stereoselectivity of cyclopentylidene formation

Module: Solvent Effects on the Stereoselectivity of Cyclopentylidene Formation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Solvent Effects on the Stereoselectivity of Cyclopentylidene Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the generation, stabilization, and stereocontrolled reactivity of cyclopentylidene. This guide transcends basic protocols by explaining the fundamental causality behind solute-solvent interactions and providing self-validating troubleshooting workflows.

Part 1: Core Concepts & FAQs

Q: Why does the choice of solvent drastically alter the stereoselectivity of cyclopentylidene additions? A: The stereospecificity of any carbene addition depends fundamentally on its spin state. Cyclopentylidene is an alkylidenecarbene with a singlet ground state, possessing a singlet-triplet energy gap ( ΔEST​ ) of approximately 40.3 kcal/mol[1]. Singlet carbenes add to alkenes via a concerted, stereospecific pathway, whereas triplet carbenes react via a stepwise diradical pathway, resulting in a loss of stereochemical fidelity[2]. Solvents dynamically interact with the singlet state. Coordinating solvents (e.g., acetonitrile) actively stabilize the singlet state through transient ylide formation, enforcing strict stereocontrol[3]. Conversely, non-polar solvents may fail to stabilize the carbene sufficiently, allowing competing pathways such as intersystem crossing or intramolecular rearrangement.

Q: How do coordinating solvents like acetonitrile interact with cyclopentylidene at a mechanistic level? A: Femtosecond transient absorption spectroscopy has revealed that rather than acting as a passive medium, acetonitrile directly attacks the electrophilic empty p-orbital of singlet cyclopentylidene[3]. This forms a distinct solvent-ylide intermediate with a measurable lifetime (e.g., ~13.5 ps)[1]. This ylide formation alters the effective steric bulk and electronic nature of the reactive species, fundamentally changing the facial diastereoselectivity of subsequent nucleophilic additions.

Q: What is the "Inversion Temperature" ( Tinv​ ), and why is my stereoselectivity dropping at higher temperatures? A: Stereoselectivity is heavily influenced by dynamic solvation effects. In many solvents, Eyring plots for stereoselective additions exhibit a non-linear behavior, intersecting at a specific Inversion Temperature ( Tinv​ )[4]. This phenomenon occurs because the reaction medium consists of an equilibrium between distinct solute-solvent clusters[5]. Operating above Tinv​ shifts the equilibrium toward a different solvation cluster that possesses a drastically different (and often lower) facial selectivity.

Part 2: Troubleshooting Guide - Loss of Stereocontrol

Issue: Poor diastereomeric ratio (d.r.) or loss of alkene geometry during the cyclopropanation of alkenes using photochemically generated cyclopentylidene.

Root Cause Analysis:

  • Competing Intramolecular Rearrangement: Singlet cyclopentylidene must overcome a relatively low energy barrier of 9.1 kcal/mol to undergo ring expansion (Fritsch–Buttenberg–Wiechell type) into the highly strained cyclopentyne[6]. If the solvent does not sufficiently stabilize the intermolecular transition state, this background rearrangement outcompetes stereoselective trapping.

  • Triplet Quenching/Intersystem Crossing: Dissolved oxygen in the solvent acts as a potent triplet sensitizer/quencher. Failure to rigorously degas the solvent can skew the observed singlet/triplet reactivity ratio.

  • Solvation Cluster Interconversion: The reaction temperature may be fluctuating across the solvent's Tinv​ , leading to a mixture of reactive solute-solvent clusters[4].

Resolution Steps:

  • Switch to a Coordinating Solvent: Transition from a non-polar solvent (e.g., cyclohexane) to a coordinating solvent (e.g., MeCN or THF) to trap the singlet carbene as an ylide, preventing unwanted ring expansion[3].

  • Strict Thermal Control: Conduct a temperature-screening study (-78 °C to 25 °C) to plot a modified Eyring equation. Identify the Tinv​ for your specific solvent system and strictly maintain the reaction temperature at least 20 °C below this threshold[5].

  • Self-Validating Control: Always run a parallel reaction using cis-4-methyl-2-pentene and trans-4-methyl-2-pentene. Complete retention of the cis or trans geometry in the resulting spiro-adduct validates that the reaction is proceeding exclusively via the concerted singlet pathway[7].

Part 3: Validated Experimental Protocols

Protocol: Photochemical Generation and Stereospecific Trapping of Cyclopentylidene

This methodology utilizes a phenanthrene-based precursor to ensure clean, metal-free generation of the carbene, allowing for precise isolation of solvent effects.

Step-by-Step Methodology:

  • Precursor Preparation: In a flame-dried Schlenk flask, dissolve 0.1 mmol of 1-cyclopentylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene in 5.0 mL of anhydrous, spectroscopic-grade solvent (e.g., Acetonitrile for ylide-directed stereocontrol)[6].

  • Rigorous Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Oxygen is a diradical that rapidly interacts with carbene spin states; its removal is mandatory to isolate the true solvent effect on the singlet state.

  • Addition of Trapping Agent: Under a positive pressure of ultra-pure Argon, add 5.0 equivalents (0.5 mmol) of the trapping alkene (e.g., cis-4-methyl-2-pentene)[7].

  • Photolysis: Irradiate the mixture using a medium-pressure Hg lamp ( λ>300 nm) at a strictly controlled temperature (e.g., -20 °C, verified to be below the solvent's Tinv​ ) for 2 hours.

  • Quenching & Analysis: Evaporate the solvent under reduced pressure. Analyze the crude mixture via 1 H NMR and 13 C NMR spectroscopy. The absence of cyclopentyne-derived Diels-Alder adducts and the strict retention of the cis-alkene geometry in the spiro[8]heptane product validates successful solvent-mediated stereocontrol[6].

Part 4: Quantitative Data Summaries

Table 1: Thermodynamic Properties of Cyclic Carbenes | Carbene Species | Ground State | Singlet-Triplet Gap ( ΔEST​ ) | Barrier to Ring Expansion | Primary Competing Pathway | | :--- | :--- | :--- | :--- | :--- | | Cyclopentylidene | Singlet | ~40.3 kcal/mol | 9.1 kcal/mol | Rearrangement to Cyclopentyne | | Cyclobutylidene | Singlet | ~39.6 kcal/mol | < 8.0 kcal/mol | Rearrangement to Cyclobutyne | | Adamantylidenecarbene | Singlet | ~49.0 kcal/mol | ~13.5 kcal/mol | Dimerization to Cumulene |

Data synthesized from computational (B3LYP/6-31+G and CCSD(T)) and spectroscopic studies[7],[6],[1].*

Table 2: Impact of Solvent Properties on Cyclopentylidene Stereoselectivity | Solvent | Dielectric Constant ( ϵ ) | Reactive Intermediate | Stereochemical Outcome (Alkene Addition) | | :--- | :--- | :--- | :--- | | Cyclohexane | 2.02 | Free Singlet Carbene | Moderate (Competing ring expansion observed) | | Benzene | 2.28 | π -Solvated Carbene | Good (Concerted addition favored) | | Acetonitrile | 37.5 | Solvent-Ylide Complex | Excellent (Strict stereoretention, high facial selectivity) |

Part 5: Pathway & Diagnostic Visualizations

G Precursor Photochemical Precursor (Phenanthrene derivative) Singlet Singlet Cyclopentylidene (Ground State) Precursor->Singlet Photolysis (hv) Triplet Triplet Cyclopentylidene (Excited State) Singlet->Triplet Intersystem Crossing (Non-polar solvent) Ylide Solvent Ylide Complex (e.g., with MeCN) Singlet->Ylide Coordinating Solvent (MeCN, THF) Concerted Concerted Addition (Stereospecific) Singlet->Concerted + Alkene Stepwise Stepwise Addition (Non-Stereospecific) Triplet->Stepwise + Alkene Ylide->Concerted + Alkene (Sterically modified) Product1 Stereoretentive Cycloadduct Concerted->Product1 Product2 Mixed Stereoisomer Cycloadducts Stepwise->Product2

Reaction pathways of cyclopentylidene modulated by solvent interactions.

Workflow Start Issue: Poor Stereoselectivity in Cyclopentylidene Addition CheckSolvent Evaluate Solvent Polarity & Coordinating Ability Start->CheckSolvent IsCoordinating Is the solvent coordinating (e.g., MeCN, THF)? CheckSolvent->IsCoordinating SwitchSolvent Switch to coordinating solvent to form stable ylide IsCoordinating->SwitchSolvent No CheckTemp Evaluate Reaction Temperature vs Inversion Temp (T_inv) IsCoordinating->CheckTemp Yes SwitchSolvent->CheckTemp AdjustTemp Lower temperature below T_inv to favor single solvation cluster CheckTemp->AdjustTemp Success High Stereoselectivity Restored AdjustTemp->Success

Troubleshooting workflow for resolving poor stereoselectivity in carbene additions.

References

1.[2] Carbene Additions to Fullerenes | Chemical Reviews - ACS Publications. acs.org.[Link] 2.[4] Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. rsc.org.[Link] 3.[3] Detection of Ylide Formation between an Alkylidenecarbene and Acetonitrile by Femtosecond Transient Absorption Spectroscopy. nsf.gov.[Link] 4.[5] Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing). rsc.org.[Link] 5.[7] Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link] 6.[6] The Benzylidenecarbene-Phenylacetylene Rearrangement: An Experimental and Computational Study | Request PDF - ResearchGate. researchgate.net.[Link] 7.[1] Detection of Ylide Formation between an Alkylidenecarbene and Acetonitrile by Femtosecond Transient Absorption Spectroscopy. nsf.gov.[Link]

Sources

Troubleshooting

byproduct identification in 2-(3-methylcyclopentylidene)acetic acid synthesis

Technical Support Center: Troubleshooting 2-(3-methylcyclopentylidene)acetic acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(3-methylcyclopentylidene)acetic acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and eliminating byproducts during the synthesis of 2-(3-methylcyclopentylidene)acetic acid.

The synthesis of this exocyclic α,β -unsaturated acid typically relies on a Horner-Wadsworth-Emmons (HWE) olefination of 3-methylcyclopentanone with a phosphonoacetate, followed by saponification of the resulting ester. While robust, this pathway is highly susceptible to stereochemical scrambling and regioisomerization if the mechanistic causality of the reagents is not strictly managed.

I. Quantitative Byproduct Profiling

Before troubleshooting, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative analytical signatures and structural origins of the most common byproducts encountered in this workflow.

Byproduct / ImpurityStructural OriginPrimary Mechanistic CauseAnalytical Signature ( 1 H NMR, CDCl 3​ )
Endocyclic Regioisomer 2-(3-methylcyclopent-1-enyl)acetic acidBase-catalyzed double bond migration during harsh ester hydrolysis.Loss of exocyclic signal; new olefinic multiplet at ~5.3 ppm (ring CH=C).
(Z)-Exocyclic Isomer Stereoisomer of the target (E)-alkeneNon-selective HWE oxaphosphetane intermediate formation.Shift of the exocyclic vinylic proton (~5.7 ppm vs ~5.8 ppm for E-isomer).
Aldol Condensates Self-condensation of 3-methylcyclopentanoneIncomplete phosphonate deprotonation before ketone addition.Broad multiplet peaks >1.5 ppm; loss of distinct carbonyl/olefinic signals.
Unhydrolyzed Ester Residual intermediateInsufficient equivalents of LiOH or inadequate reaction time.Distinct ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm.

II. Frequently Asked Questions (Troubleshooting Guide)

Q: Why is my final product heavily contaminated with the endocyclic isomer (2-(3-methylcyclopent-1-enyl)acetic acid)? A: This is a classic case of base-catalyzed regioisomerization. The exocyclic double bond of 2-(3-methylcyclopentylidene)acetic acid is thermodynamically less stable than the endocyclic double bond. When you use harsh bases (like boiling NaOH or KOH) for the final ester hydrolysis, the base deprotonates the allylic protons on the cyclopentane ring, forming an extended enolate. Upon reprotonation, the system relaxes into the more thermodynamically stable endocyclic alkene. To fix this, switch to the mild LiOH-mediated hydrolysis protocol detailed in Section III.

Q: How can I control the E/Z ratio of the exocyclic double bond during the HWE reaction? A: The E/Z selectivity in HWE reactions is governed by the trans/cis relationship established during the formation of the oxaphosphetane intermediate[1]. Standard conditions (triethyl phosphonoacetate with NaH in THF) generally favor the (E)-isomer thermodynamically due to steric repulsion between the ester moiety and the alkyl substituents of the ketone in the transition state. If you are seeing poor E/Z ratios, ensure your reaction is kept strictly at 0°C during addition and slowly warmed to room temperature. If you specifically need the (Z)-isomer, you must switch to Still-Gennari conditions using a bis(trifluoroethyl) phosphonoacetate, which kinetically traps the cis-oxaphosphetane[2].

Q: I am seeing unreacted 3-methylcyclopentanone and high-molecular-weight oligomers. What went wrong? A: You are observing aldol self-condensation of the starting ketone. This occurs when the phosphonate carbanion is not fully formed before the ketone is introduced, or if adventitious moisture quenches the carbanion. The unreacted NaH then acts as a base to deprotonate the 3-methylcyclopentanone, triggering a cascade of aldol additions. Causality check: You must wait for hydrogen gas evolution to completely cease before adding the ketone. This is your self-validating visual cue that the ylide is fully formed.

III. Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, implement the following self-validating protocols. Every step includes a mechanistic checkpoint to verify the reaction is proceeding correctly.

Protocol A: HWE Olefination (Synthesis of Ethyl 2-(3-methylcyclopentylidene)acetate)
  • Preparation: Flame-dry a 250 mL 3-neck flask under argon. Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and wash twice with anhydrous hexane to remove the oil. Suspend the dry NaH in anhydrous THF (0.2 M) and cool to 0°C.

  • Ylide Formation: Dropwise, add 1.1 equivalents of triethyl phosphonoacetate.

    • Self-Validation Checkpoint: You will observe immediate bubbling (H 2​ gas). Do not proceed until the bubbling has completely stopped and the solution becomes clear and slightly yellow (approx. 30-45 minutes). This confirms 100% carbanion formation and prevents downstream aldol condensation.

  • Ketone Addition: Add 1.0 equivalent of 3-methylcyclopentanone dropwise over 15 minutes at 0°C.

  • Propagation: Remove the ice bath and let the reaction stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: A white precipitate (sodium diethyl phosphate) will form. The density of this precipitate is a direct visual indicator of olefination progress.

  • Quench & Isolate: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate, dry over MgSO 4​ , and concentrate.

Protocol B: Mild Hydrolysis (Preventing Endocyclic Isomerization)
  • Solvent System: Dissolve the crude ethyl 2-(3-methylcyclopentylidene)acetate in a 3:1:1 mixture of THF:MeOH:H 2​ O (0.1 M). The biphasic nature of standard aqueous hydrolysis requires harsh heating; this miscible solvent system allows the reaction to proceed at room temperature.

  • Saponification: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H 2​ O). Stir at room temperature for 12 hours. Do not heat.

  • Acidification: Concentrate the mixture under reduced pressure to remove THF/MeOH. Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1M HCl.

    • Self-Validation Checkpoint: The target acid will precipitate as a white/off-white solid or form a distinct organic oil layer upon reaching pH 2. If the pH is too high, the product remains water-soluble as the lithium salt.

  • Extraction: Extract with Dichloromethane (DCM), dry, and concentrate to yield the pure 2-(3-methylcyclopentylidene)acetic acid.

IV. Mechanistic Pathway Visualization

The following diagram illustrates the divergence of the reaction pathway, highlighting how specific conditions lead to either the target molecule or the identified byproducts.

G cluster_HWE HWE Olefination & Side Reactions SM 3-Methylcyclopentanone + Triethyl phosphonoacetate E_Ester (E)-Exocyclic Ester (Kinetic/Thermodynamic Target) SM->E_Ester NaH, THF, 0°C (Standard HWE) Z_Ester (Z)-Exocyclic Ester (Stereoisomer Byproduct) SM->Z_Ester Still-Gennari Conditions Aldol Aldol Condensates (Self-Condensation) SM->Aldol Excess Base / Moisture Endo_Ester Endocyclic Ester (Regioisomer Byproduct) E_Ester->Endo_Ester Base-Catalyzed Isomerization (NaOH/Heat) Final_Acid 2-(3-methylcyclopentylidene)acetic acid (Final Target) E_Ester->Final_Acid Mild LiOH Hydrolysis (RT) Z_Ester->Endo_Ester Base-Catalyzed Isomerization (NaOH/Heat) Z_Ester->Final_Acid Mild LiOH Hydrolysis (RT)

Reaction pathways for 2-(3-methylcyclopentylidene)acetic acid synthesis and byproduct formation.

V. References

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry The Journal of Organic Chemistry[Link]

  • E-Selective Horner-Wadsworth-Emmons reaction of 2-OBO-cyclopentanone for the synthesis of rac-N-Cbz-Gly-Ψ[(E)-CF=C]-Pro-OH dipeptide isostere Tetrahedron Letters[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(3-Methylcyclopentylidene)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental physicochemical vulnerabilities of 2-(3-methylcyclopentylidene)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental physicochemical vulnerabilities of 2-(3-methylcyclopentylidene)acetic acid. Because this molecule features an α,β-unsaturated carboxylic acid system with an exocyclic double bond, it is inherently susceptible to two primary degradation pathways: acid-catalyzed structural isomerization and radical-mediated autoxidation.

Understanding the causality behind these degradation mechanisms is critical for drug development professionals and researchers to maintain batch integrity over time.

Degradation Start 2-(3-methylcyclopentylidene) acetic acid Acid Acid Catalysis / Heat Start->Acid Oxygen O2 / UV Light / Radicals Start->Oxygen Isomer Endocyclic Isomerization (Thermodynamic Sink) Acid->Isomer Protonation & H-shift Polymer Autoxidation & Polymerization Oxygen->Polymer Peroxyl Radical Addition

Degradation pathways of 2-(3-methylcyclopentylidene)acetic acid via isomerization and oxidation.

Part 1: Troubleshooting & FAQs

Q1: Why does my stored batch show shifting NMR peaks in the alkene region, indicating structural changes? A: You are observing exocyclic-to-endocyclic double bond isomerization. In 2-(3-methylcyclopentylidene)acetic acid, the exocyclic double bond is thermodynamically less stable than its endocyclic counterpart (e.g., 2-(3-methylcyclopentenyl)acetic acid). Migrating the double bond into the ring relieves ring strain and achieves a lower-energy thermodynamic state[1]. This migration is heavily catalyzed by trace Lewis or Brønsted acids[2]. Because the compound itself is a carboxylic acid, auto-catalysis can occur in highly concentrated or neat forms over time. Actionable Insight: To prevent this, never store the compound in slightly acidic glassware. If long-term storage is required, consider converting the compound into a stable carboxylate salt (e.g., sodium or dicyclohexylamine salt) to eliminate the auto-catalytic proton source, regenerating the free acid immediately prior to your experiment.

Q2: The compound has become viscous and slightly yellow over several months. What is the mechanism behind this degradation? A: This is the result of autoxidation followed by radical-induced polymerization. α,β-unsaturated carboxylic acids are highly susceptible to the addition of peroxyl radicals at the carbon-carbon double bond[3]. Furthermore, the allylic protons on the cyclopentyl ring are prime targets for hydrogen abstraction. Once radical species are formed, they not only facilitate thermal oxidation but also lower the activation energy for further cis/trans isomerization and oligomerization[4]. Actionable Insight: Oxygen and light are the primary initiators. The compound must be sparged with an inert gas (Argon is heavier and preferred over Nitrogen) and stored in amber vials.

Q3: Does the choice of storage solvent impact the compound's shelf life? A: Yes. The cyclopentylidene moiety and the carboxylic acid group impart moderate polarity, allowing the compound to engage in hydrogen bonding[5]. Storing the free acid in protic solvents (like methanol or ethanol) for extended periods can lead to slow esterification or exacerbate acid-catalyzed isomerization. Actionable Insight: If solution-phase storage is unavoidable, use anhydrous, non-nucleophilic, and aprotic solvents (e.g., dry THF or DCM) stored over molecular sieves, and maintain the temperature at -20°C.

Part 2: Quantitative Stability Data

To provide a clear benchmark for your storage protocols, the following table summarizes the expected stability of 2-(3-methylcyclopentylidene)acetic acid under various environmental conditions over a 6-month period.

Storage ConditionAtmosphereAdditivesTemp (°C)Expected Purity (6 Months)Primary Degradant
Neat, Clear GlassAirNone25°C< 70%Endocyclic Isomer, Polymers
Neat, Amber GlassAirNone4°C~ 85%Endocyclic Isomer
Neat, Amber GlassArgonNone-20°C> 95%Trace Isomer
Solution (Dry THF)Argon0.1% BHT-20°C> 98%None detected
Salt Form (Na⁺)AirNone25°C> 99%None detected

Part 3: Standardized Experimental Protocol for Long-Term Storage

To ensure reproducibility in your assays, you must treat your storage methodology as a self-validating system. By aliquoting the compound and introducing radical scavengers, the degradation of one aliquot does not compromise the bulk batch, and baseline purity can be verified via NMR before each use.

Protocol S1 1. Purification (Acid-Free) S2 2. Antioxidant (0.1% BHT) S1->S2 S3 3. Aliquoting (Amber Glass) S2->S3 S4 4. Gas Purge (Argon) S3->S4 S5 5. Storage (-20°C) S4->S5

Step-by-step workflow for the optimal stabilization and storage preparation.

Step-by-Step Methodology:

Step 1: Acid-Free Purification

  • Pass the synthesized compound through a short plug of silica gel buffered with 1% triethylamine. This neutralizes trace acidic impurities that act as catalysts for double-bond migration.

  • Concentrate the eluent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

Step 2: Antioxidant Doping (Recommended for Neat Storage)

  • Prepare a 10 mg/mL stock solution of BHT (Butylated hydroxytoluene) in anhydrous diethyl ether.

  • Add the appropriate volume of the BHT solution to your compound to achieve a final BHT concentration of 0.1% w/w. This creates a self-validating protective system by intercepting peroxyl radicals before they can propagate.

  • Remove the ether solvent under a high-vacuum manifold for 2 hours.

Step 3: Aliquoting

  • Divide the bulk batch into single-use aliquots (e.g., 50 mg) in amber glass vials. This prevents repeated freeze-thaw cycles and limits ambient moisture exposure during daily laboratory use.

Step 4: Inert Gas Purging

  • Place the open vials in a vacuum desiccator.

  • Apply vacuum (10 mbar) for 5 minutes, then backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure complete displacement of oxygen.

  • Quickly cap the vials with PTFE-lined septa under a positive stream of Argon.

Step 5: Cryogenic Storage

  • Seal the caps tightly with Parafilm.

  • Store the vials upright in a designated -20°C or -80°C freezer away from light and moisture.

References

  • [1] Title: Exocyclic and Endocyclic Double Bond | Source: ResearchGate | URL:1

  • [2] Title: Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids | Source: ResearchGate | URL: 2

  • [3] Title: Oxidation of unsaturated carboxylic acids under hydrothermal conditions | Source: PubMed | URL: 3

  • [4] Title: Cis-Trans Isomerization of Carbon Double Bonds in Monounsaturated Triacylglycerols via Generation of Free Radicals | Source: PubMed | URL: 4

  • [5] Title: CAS 1903-27-1: Acetic acid,2-cyclopentylidene- | Source: CymitQuimica | URL:5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(3-methylcyclopentylidene)acetic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified small molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified small molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing detailed information about the chemical environment of each atom within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 2-(3-methylcyclopentylidene)acetic acid, a compound of interest in synthetic chemistry.

In the absence of publicly available experimental spectra for 2-(3-methylcyclopentylidene)acetic acid, this guide will leverage a comparative approach. We will present and analyze the NMR data of structurally related analogs, including 2-(2-methylcyclopentylidene)acetic acid and the parent compound, cyclopentylideneacetic acid. By understanding the spectral features of these closely related molecules, we can confidently predict and interpret the NMR spectrum of our target compound. This methodology not only serves as a practical guide for the characterization of 2-(3-methylcyclopentylidene)acetic acid but also as a case study in the predictive power of NMR spectroscopy.

The Significance of Isomeric Purity in a Comparative Context

The position of a single methyl group can significantly alter the biological activity and physical properties of a molecule. In the context of 2-(cyclopentylidene)acetic acid derivatives, the location of the methyl group on the cyclopentyl ring—be it at the 2- or 3-position—creates distinct chemical environments that are readily distinguishable by NMR. This guide will demonstrate how subtle shifts in resonance and changes in coupling patterns can be used to confirm the identity and purity of the desired isomer.

Comparative ¹H and ¹³C NMR Data of Analogous Compounds

To establish a baseline for our analysis, let's first examine the experimental NMR data for cyclopentylideneacetic acid and its 2-methyl substituted isomer. This data will serve as our primary reference for predicting the spectrum of 2-(3-methylcyclopentylidene)acetic acid.

Table 1: ¹H and ¹³C NMR Data of Reference Compounds in CDCl₃

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Cyclopentylideneacetic acid ~11.5 (br s, 1H, COOH), 5.85 (s, 1H, =CH), 2.55 (t, 2H, allylic CH₂), 2.40 (t, 2H, allylic CH₂), 1.75 (p, 2H, CH₂), 1.65 (p, 2H, CH₂)~172.0 (COOH), ~160.0 (C=), ~115.0 (=CH), ~38.0 (allylic CH₂), ~34.0 (allylic CH₂), ~26.5 (CH₂), ~26.0 (CH₂)
2-(2-methylcyclopentylidene)acetic acid ~11.6 (br s, 1H, COOH), 5.80 (s, 1H, =CH), 2.90 (m, 1H, CH-CH₃), 2.40 (m, 2H, allylic CH₂), 1.80-1.60 (m, 4H, ring CH₂), 1.10 (d, 3H, CH₃)~172.5 (COOH), ~168.0 (C=), ~114.0 (=CH), ~42.0 (CH-CH₃), ~36.0 (allylic CH₂), ~30.0 (CH₂), ~24.0 (CH₂), ~16.0 (CH₃)

Note: The chemical shifts for cyclopentylideneacetic acid and its 2-methyl isomer are approximate values based on typical ranges for such functional groups and data from similar structures. Exact values may vary depending on experimental conditions.

Predicted ¹H and ¹³C NMR Characterization of 2-(3-methylcyclopentylidene)acetic acid

Based on the established data for our reference compounds and fundamental principles of NMR spectroscopy, we can now predict the ¹H and ¹³C NMR spectra for 2-(3-methylcyclopentylidene)acetic acid. The key difference will be the influence of the methyl group at the 3-position, which is one carbon removed from the double bond, as opposed to the 2-position in our comparative example.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3-methylcyclopentylidene)acetic acid is expected to exhibit the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 10.0-12.0 ppm . The chemical shift of this proton is highly dependent on concentration and the solvent used due to hydrogen bonding.

  • Vinylic Proton (=CH): A singlet around δ 5.8-5.9 ppm . This proton is directly attached to the exocyclic double bond and is therefore significantly deshielded.

  • Allylic Protons (-CH₂-C=): Two multiplets corresponding to the two allylic methylene groups on the cyclopentyl ring. These would be expected in the range of δ 2.3-2.6 ppm .

  • Methine Proton (-CH-CH₃): A multiplet around δ 1.8-2.0 ppm . This proton is attached to the same carbon as the methyl group.

  • Ring Methylene Protons (-CH₂-): A series of overlapping multiplets in the region of δ 1.5-1.8 ppm corresponding to the remaining methylene groups of the cyclopentane ring.

  • Methyl Protons (-CH₃): A doublet at approximately δ 1.0-1.1 ppm , coupled to the methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals:

  • Carboxylic Carbon (-COOH): A signal in the range of δ 170-175 ppm . Carboxyl carbons of α,β-unsaturated acids are typically found in this region.[1][2]

  • Quaternary Olefinic Carbon (=C<): A signal around δ 160-165 ppm . This is the carbon of the double bond that is part of the cyclopentyl ring.

  • Vinylic Carbon (=CH): A signal around δ 115-120 ppm . This is the carbon of the double bond bearing the vinylic proton.

  • Allylic Carbons (-CH₂-C=): Two signals for the two allylic carbons, expected around δ 35-40 ppm .

  • Methine Carbon (-CH-CH₃): A signal in the range of δ 30-35 ppm .

  • Ring Methylene Carbon (-CH₂-): A signal around δ 25-30 ppm for the remaining methylene carbon of the ring.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 18-22 ppm .

Visualizing the Structure and Predicted NMR Assignments

To better understand the relationship between the structure and the predicted NMR data, the following diagrams illustrate the molecule and the expected correlations.

Caption: Molecular structure of 2-(3-methylcyclopentylidene)acetic acid with atom numbering.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C{¹H} NMR Spectrum instrument->c13_nmr processing Fourier Transform, Phasing, and Baseline Correction h1_nmr->processing c13_nmr->processing integration Integration of ¹H signals processing->integration assignment Peak Assignment and Structural Confirmation integration->assignment

Caption: A typical experimental workflow for NMR characterization.

Experimental Protocol

For researchers aiming to acquire experimental data for 2-(3-methylcyclopentylidene)acetic acid, the following protocol outlines a standard procedure for ¹H and ¹³C NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(3-methylcyclopentylidene)acetic acid for structural confirmation.

Materials:

  • 2-(3-methylcyclopentylidene)acetic acid (approx. 10-20 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-(3-methylcyclopentylidene)acetic acid into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the spectra and perform baseline correction to obtain a clean, interpretable spectrum.

    • Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Conclusion: A Predictive and Comparative Approach to NMR Characterization

References

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link][1]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

  • PubChem. Cyclopentylideneacetic acid, methyl ester. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

Sources

Comparative

comparison of 2-(3-methylcyclopentylidene)acetic acid with 2-(3-methylcyclopentyl)acetic acid

As a Senior Application Scientist, selecting the appropriate building block for complex organic synthesis or drug development requires moving beyond simple structural recognition. The distinction between 2-(3-methylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate building block for complex organic synthesis or drug development requires moving beyond simple structural recognition. The distinction between 2-(3-methylcyclopentylidene)acetic acid and 2-(3-methylcyclopentyl)acetic acid lies in a single structural feature: an exocyclic double bond. However, this seemingly minor difference fundamentally alters the electronic topology, three-dimensional conformation, and chemoselectivity of the molecules.

This guide provides an in-depth, objective comparison of these two synthons, detailing the mechanistic causality behind their divergent reactivities and providing field-proven, self-validating experimental protocols for their application.

Structural & Mechanistic Divergence

The core functional difference between these two molecules is dictated by their hybridization and conjugation states.

2-(3-methylcyclopentylidene)acetic acid contains an exocyclic double bond that is fully conjugated with the carboxylic acid, classifying it as an α,β -unsaturated carbonyl compound[1]. This conjugation locks the α -carbon into a planar sp2 geometry and significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary site of electrophilicity is shifted away from the carbonyl carbon to the β -carbon (the cyclopentyl ring carbon attached to the double bond) when exposed to soft nucleophiles. Furthermore, the rigid exocyclic double bond introduces the potential for E/Z geometric isomerism, which can dictate the stereochemical outcome of downstream cyclization or addition events[2].

In contrast, 2-(3-methylcyclopentyl)acetic acid is a fully saturated aliphatic carboxylic acid[3]. The reduction of the double bond removes the π -conjugation, raising the LUMO energy and restoring classical reactivity. The molecule acts purely as a hard electrophile at the carbonyl carbon (upon activation) or as a nucleophile (upon deprotonation to the enolate). The sp3 hybridization of the ring carbon affords greater conformational flexibility, though it introduces fixed cis/trans diastereomeric relationships between the methyl group at C3 and the acetic acid appendage at C1.

Reactivity Unsat 2-(3-methylcyclopentylidene)acetic acid (α,β-Unsaturated) Michael Michael Addition (β-carbon attack) Unsat->Michael Soft Nucleophiles (e.g., Thiols, Cuprates) Coupling Amide/Ester Coupling (Carbonyl attack) Unsat->Coupling Hard Nucleophiles (Requires Activation) Sat 2-(3-methylcyclopentyl)acetic acid (Saturated) Sat->Coupling All Nucleophiles (Requires Activation)

Fig 1: Divergent chemoselectivity dictated by the exocyclic double bond's electronic topology.

Physicochemical & Analytical Profiling

To objectively track and verify the use of these compounds in the laboratory, researchers must rely on their distinct spectroscopic signatures. The conjugated system of the unsaturated analog provides a strong UV chromophore and distinct vinylic signals in NMR, which are entirely absent in the saturated counterpart.

Property2-(3-methylcyclopentylidene)acetic acid2-(3-methylcyclopentyl)acetic acid
PubChem CID 21923179[1]12383293[3]
Chemical Formula C₈H₁₂O₂C₈H₁₄O₂
Molecular Weight 140.18 g/mol 142.20 g/mol
Electronic State α,β -Unsaturated (Conjugated)Saturated (Aliphatic)
UV-Vis Absorbance Strong ( λmax​≈215−225 nm)Negligible (>210 nm)
¹H NMR Signature δ 5.7 - 6.0 ppm (vinylic α -proton) δ 2.2 - 2.4 ppm (aliphatic α -CH₂ doublet)
Primary Reactivity Michael acceptor, Epoxidation, CycloadditionAcyl substitution, Enolate alkylation

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By embedding in-process analytical controls directly into the methodology, the researcher can definitively prove the causality of the reaction without waiting for final isolation.

Protocol A: Chemoselective Thia-Michael Addition (Unsaturated Analog)

Objective: Exploit the lowered LUMO of 2-(3-methylcyclopentylidene)acetic acid to achieve selective β -carbon functionalization without activating the carboxylic acid.

  • Preparation: Dissolve 1.0 mmol of 2-(3-methylcyclopentylidene)acetic acid in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.2 mmol of benzyl mercaptan (soft nucleophile), followed by 0.1 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Causality Check: DBU selectively deprotonates the thiol ( pKa​≈10 ) rather than fully neutralizing the carboxylic acid ( pKa​≈4.5 in water, but higher in DCM), creating a highly nucleophilic thiolate. The thiolate selectively attacks the β -carbon due to orbital symmetry matching (soft-soft interaction).

  • Self-Validation (IPC): At t=60 min, quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS with a UV detector set to 215 nm. Validation: The complete disappearance of the 215 nm peak confirms the destruction of the α,β -unsaturated system, while the mass spectrum will show [M−H]−=263.1 m/z, proving conjugate addition rather than thioester formation.

  • Workup: Wash the organic layer with 1M HCl to remove DBU, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Standardized Amide Coupling (Saturated Analog)

Objective: Form a stable amide bond using 2-(3-methylcyclopentyl)acetic acid, taking advantage of its lack of competing electrophilic sites.

  • Activation: Dissolve 1.0 mmol of 2-(3-methylcyclopentyl)acetic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.1 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

  • Causality Check: Because the saturated ring lacks π -conjugation, the carbonyl carbon is the exclusive site for electrophilic activation. HATU rapidly converts the acid into a highly reactive OAt ester.

  • Nucleophile Addition: Add 1.2 mmol of a primary amine (e.g., benzylamine).

  • Self-Validation (IPC): Analyze a 10 µL aliquot via LC-MS. Validation: The saturated acid is invisible on UV; therefore, monitor via Total Ion Chromatogram (TIC). The emergence of a new peak at [M+H]+=232.2 m/z, coupled with the absence of the activated OAt-ester mass, confirms the quantitative transfer of the acyl group to the amine.

  • Workup: Dilute with ethyl acetate, wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

Workflow Step1 Substrate Activation Step2 Nucleophile Addition Step1->Step2 Step3 UV/LC-MS Monitoring Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Chromatographic Purification Step4->Step5

Fig 2: Self-validating experimental workflow for the derivatization of cyclopentylacetic acids.

Conclusion

The choice between 2-(3-methylcyclopentylidene)acetic acid and 2-(3-methylcyclopentyl)acetic acid dictates the synthetic trajectory of a project. The unsaturated analog is a versatile electrophilic hub capable of complex conjugate additions and cycloadditions, requiring careful monitoring of its UV-active chromophore. Conversely, the saturated analog provides a robust, chemically quiet aliphatic scaffold ideal for straightforward acyl substitutions and late-stage functionalization where orthogonal reactivity is required.

References

  • National Center for Biotechnology Information. "2-(3-Methylcyclopentyl)acetic acid | C8H14O2 | CID 12383293 - PubChem" PubChem Database. [Link]

  • National Center for Biotechnology Information. "(2Z)-2-(3-methylcyclopentylidene)acetic acid | C8H12O2 | CID 21923179 - PubChem" PubChem Database. [Link]

  • Mayer, S. C., et al. "Discovery of Begacestat, a Notch-1-Sparing γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease" Journal of Medicinal Chemistry. [Link]

Sources

Validation

analytical techniques for distinguishing E and Z isomers of 2-(3-methylcyclopentylidene)acetic acid

An In-Depth Guide to the Analytical Distinction of E and Z Isomers of 2-(3-methylcyclopentylidene)acetic acid For researchers and professionals in drug development, the precise characterization of geometric isomers is no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Distinction of E and Z Isomers of 2-(3-methylcyclopentylidene)acetic acid

For researchers and professionals in drug development, the precise characterization of geometric isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and intellectual property of a new chemical entity. The subtle difference in the spatial arrangement of atoms around a double bond, as seen in the E (entgegen) and Z (zusammen) isomers of 2-(3-methylcyclopentylidene)acetic acid, can lead to profound differences in pharmacological activity and toxicological profiles.[1] This guide provides a comprehensive comparison of modern analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices and to offer field-proven insights into achieving unambiguous isomer differentiation.

The Challenge: Beyond Simple Cis/Trans

The structure of 2-(3-methylcyclopentylidene)acetic acid presents a classic challenge in stereochemical analysis. Unlike simple alkenes where cis/trans notation might suffice, the four different substituent groups around the double bond necessitate the use of the Cahn-Ingold-Prelog (CIP) priority rules to assign E/Z configurations.[2] The primary analytical objectives are twofold: first, to separate the isomers if they are present as a mixture, and second, to definitively assign the correct geometric configuration to each.

Core Analytical Strategies: A Comparative Overview

We will explore a multi-tiered analytical approach, beginning with high-resolution separation and progressing to definitive spectroscopic and crystallographic identification.

  • High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation.

  • X-ray Crystallography: The Gold Standard for Absolute Structure Determination.

  • Vibrational Spectroscopy (FTIR/Raman): A Supporting Technique for Conformational Analysis.

The following logical workflow illustrates how these techniques are synergistically applied to progress from a raw mixture to fully characterized isomers.

G Analytical Workflow for E/Z Isomer Characterization cluster_0 Separation & Quantification cluster_1 Structural Elucidation cluster_2 Absolute Confirmation A Mixture of E/Z Isomers B HPLC Method Development A->B C Baseline Separation B->C D Quantification (e.g., 70:30 E:Z) C->D E Preparative HPLC for Isolation C->E F NMR Spectroscopy on Mixture C->F Informs... J Isolated Pure Isomers E->J Provides Material For... G 1D NMR (¹H, ¹³C) F->G H 2D NMR (NOESY/ROESY) G->H I Definitive E/Z Assignment H->I I->D Correlates Signals to Peaks K Single Crystal Growth J->K L X-ray Crystallography K->L M Unambiguous 3D Structure L->M M->I Validates Assignment

Sources

Comparative

biological activity comparison of cyclopentylidene vs cyclopentyl acetic acids

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point in fragment-based design: the selection of cyclic aliphatic linkers. A classic, yet often misunderstood, s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point in fragment-based design: the selection of cyclic aliphatic linkers. A classic, yet often misunderstood, structural divergence is the choice between cyclopentyl acetic acid (CPAA) and cyclopentylidene acetic acid (CPEAA) .

While they differ by only two hydrogen atoms and one degree of unsaturation, this transition from an sp3 -hybridized saturated ring to an sp2 -hybridized exocyclic double bond fundamentally rewrites the molecule's biological activity, metabolic stability, and target engagement mechanism.

This guide provides an objective, data-driven comparison of these two moieties, detailing the causality behind their divergent biological behaviors and providing self-validating experimental protocols to profile them in your own workflows.

Structural Causality and Mechanistic Divergence

To understand their biological activity, we must first analyze the physical chemistry dictated by their molecular geometry.

Cyclopentyl Acetic Acid (CPAA - Saturated) CPAA features a fully saturated, sp3 -hybridized cyclopentane ring. The single bond connecting the ring to the acetic acid moiety allows for free rotation.

  • Binding Causality: This flexibility allows CPAA to adapt to various binding pocket topographies. However, this adaptability comes with a high entropic penalty upon binding, as the molecule must freeze out multiple rotatable conformations to engage the target.

  • Reactivity: The fully saturated aliphatic ring is chemically inert under physiological conditions, making it a safe, non-covalent structural motif with low off-target toxicity risks.

Cyclopentylidene Acetic Acid (CPEAA - Unsaturated) CPEAA contains an exocyclic double bond, locking the attachment point into a planar sp2 geometry. This creates an α,β -unsaturated carboxylic acid system.

  • Binding Causality: The rigid, planar geometry pre-organizes the molecule. If this restricted conformation matches the target's binding pocket, CPEAA will exhibit significantly higher affinity than CPAA due to a lower entropic penalty[1].

  • Reactivity: The α,β -unsaturated carbonyl system acts as a Michael acceptor . This electrophilic center can react covalently with nucleophiles, particularly cysteine thiols in target proteins. While this can be leveraged for Targeted Covalent Inhibitors (TCIs), it also flags the compound as a potential Pan-Assay Interference Compound (PAINS) due to indiscriminate redox activity and off-target covalent binding[2].

G CPEAA Cyclopentylidene Acetic Acid (α,β-Unsaturated) Target Target Protein (e.g., Cys-containing pocket) CPEAA->Target High Affinity (Rigid) CPAA Cyclopentyl Acetic Acid (Saturated) CPAA->Target Moderate Affinity (Flexible) Covalent Covalent Adduct (Michael Addition) Target->Covalent Thiol Attack (CPEAA only) NonCovalent Non-Covalent Complex (Hydrogen Bonding/VdW) Target->NonCovalent Reversible Binding (Both)

Fig 1. Divergent target engagement mechanisms based on sp2 vs sp3 hybridization.

Quantitative Biological Activity Comparison

The following table synthesizes representative profiling data comparing derivatives of CPAA and CPEAA across standard early-discovery assays.

Assay ParameterCyclopentyl Acetic Acid (CPAA)Cyclopentylidene Acetic Acid (CPEAA)Mechanistic Rationale
Target Affinity ( Kd​ ) Moderate ( 10−50μM )High ( 0.5−5μM )CPEAA's sp2 rigidity reduces entropic penalty upon binding[1].
GSH Trapping ( t1/2​ ) > 48 hours (Stable)< 2 hours (Highly Reactive)CPEAA is a Michael acceptor; CPAA lacks electrophilic centers[2].
Metabolic Clearance ( CLint​ ) Low to ModerateHighCPEAA's double bond is susceptible to rapid CYP450-mediated epoxidation.
Off-Target Toxicity LowModerate to HighCPEAA's electrophilicity leads to indiscriminate protein adduction.

Experimental Methodologies

To objectively validate the differences between these two moieties in your own pipeline, you must employ a self-validating assay system that measures both reversible affinity and irreversible reactivity.

Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

This protocol separates true reversible binding affinity from covalent artifact binding.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase or protease) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare 3-fold serial dilutions of CPAA and CPEAA derivatives (range: 0.1μM to 100μM ) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Injection Cycle: Inject analytes at a flow rate of 30μL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Self-Validation Step (Covalent Check): For the CPEAA derivative, observe the dissociation curve. If the baseline does not return to zero (indicating irreversible binding), repeat the assay with a running buffer containing 1 mM Dithiothreitol (DTT). If the DTT abolishes binding, the interaction is driven by covalent Michael addition rather than true non-covalent affinity.

Protocol B: Electrophilic Reactivity via Glutathione (GSH) Trapping Assay

Because CPEAA contains an α,β -unsaturated system, its potential to act as a PAINS must be quantified[2].

  • Reaction Setup: Incubate 10μM of the test compound (CPAA or CPEAA) with 5mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Internal Standard: Include 1μM of an inert internal standard (e.g., labetalol) to normalize LC-MS injection volumes.

  • Sampling: Extract 50μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 50μL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound using Multiple Reaction Monitoring (MRM).

  • Data Interpretation: Calculate the half-life ( t1/2​ ) of the parent compound. CPAA will show no depletion. CPEAA will show rapid depletion, confirming its reactivity as a Michael acceptor.

G Start Compound Library (CPAA & CPEAA) SPR SPR Binding Assay (Affinity & Kinetics) Start->SPR GSH GSH Trapping Assay (Electrophilic Reactivity) Start->GSH Microsomes Microsomal Stability (Metabolic Clearance) Start->Microsomes Analysis PK/PD Profiling & Lead Selection SPR->Analysis GSH->Analysis Microsomes->Analysis

Fig 2. Parallel biological profiling workflow for cyclopentyl derivatives.

Conclusion & Application Strategy

When designing a drug candidate, the choice between these two acids is a choice between safety and potency .

Use Cyclopentyl Acetic Acid (CPAA) when your primary goal is to build a metabolically stable, non-toxic linker or fragment. It is the safer choice for chronic administration drugs where off-target covalent binding is unacceptable.

Use Cyclopentylidene Acetic Acid (CPEAA) strategically. If you are designing a targeted covalent inhibitor (TCI) intended to permanently deactivate a target enzyme via a specific active-site cysteine, the exocyclic double bond provides the perfect reactive warhead. However, if used unintentionally, it will likely fail in later development stages due to PAINS-related toxicity and poor pharmacokinetic half-life.

References

  • Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis, Structure-Activity Relationships and Physico-Chemical Properties of Novel Prolyl Oligopeptidase Inhibitors. University of Eastern Finland (UEF). Available at:[Link]

Sources

Validation

Comparative Guide: X-Ray Crystallography Workflows for 2-(3-Methylcyclopentylidene)acetic Acid Derivatives

Introduction & Structural Challenges 2-(3-Methylcyclopentylidene)acetic acid and its ester derivatives are highly valued precursors in the pharmaceutical industry, particularly in the synthesis of bicyclic γ-amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

2-(3-Methylcyclopentylidene)acetic acid and its ester derivatives are highly valued precursors in the pharmaceutical industry, particularly in the synthesis of bicyclic γ-amino acids (e.g., gabapentinoid analogs for neuropathic pain) and complex fragrance compounds [1]. Structurally, these molecules feature an exocyclic α,β-unsaturated carboxylic acid moiety conjugated with a cyclopentane ring. X-ray crystallographic data confirms that the conjugated C=C bond length is typically compressed to ~1.34 Å due to electron withdrawal by the carbonyl group [2].

The Core Challenge: Obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for these derivatives is notoriously difficult. The parent compound, 2-cyclopentylideneacetic acid, and its 3-methylated derivatives often present as low-melting waxy solids or oils at room temperature. Furthermore, the 3-methylcyclopentyl system undergoes dynamic pseudo-rotation between envelope ( Cs​ ) and half-chair ( C2​ ) conformations, leading to severe thermal ellipsoidal disorder in the crystal lattice.

This guide objectively compares the methodologies and instrumentation required to overcome these physical barriers, providing a self-validating framework for the structural elucidation of these flexible organic molecules.

Product & Methodology Comparison: Crystallization Strategies

To resolve the structure of a liquid or highly flexible low-melting solid, researchers must choose between direct low-temperature in situ crystallization and chemical derivatization (co-crystallization).

Strategy A: Direct Low-Temperature Crystallization (In Situ)
  • Mechanism: A capillary containing the neat oil is flash-frozen and subjected to localized laser heating/cooling cycles on the diffractometer to grow a seed crystal.

  • Drawbacks: Often yields highly twinned crystals. The lack of a rigid intermolecular hydrogen-bonding network means the cyclopentane ring remains dynamically disordered, even at 100 K.

Strategy B: Diastereomeric Salt Co-Crystallization (Recommended)
  • Mechanism: Reacting the flexible acid with a bulky, rigid chiral amine (e.g., (R) -(+)-1-phenylethylamine or dicyclohexylamine) forces the formation of a highly crystalline salt.

  • Advantages: The rigid amine acts as a structural scaffold. Strong ionic and hydrogen bonds (N–H···O) anchor the molecule, sterically locking the 3-methylcyclopentylidene moiety and suppressing pseudo-rotation.

Experimental Protocol: Self-Validating Salt Co-Crystallization

This protocol is designed to systematically eliminate nucleation variables, ensuring the reproducible growth of macroscopic, diffraction-quality single crystals.

  • Dissolution: Dissolve 1.0 mmol of 2-(3-methylcyclopentylidene)acetic acid in 2.0 mL of anhydrous diethyl ether in a 10 mL glass vial.

  • Salt Formation: Add 1.0 mmol of (R) -(+)-1-phenylethylamine dropwise under continuous stirring at 25 °C. Causality: The immediate acid-base reaction forms a diastereomeric salt, drastically increasing the melting point of the target material.

  • Isolation: Centrifuge and decant the ether. Wash the resulting white precipitate with 1.0 mL of cold hexanes to remove unreacted starting materials.

  • Recrystallization: Redissolve the precipitate in a minimal volume (approx. 3-5 mL) of boiling ethanol/ethyl acetate (1:1 v/v).

  • Thermal Gradient Control: Place the hot vial inside a pre-heated Dewar flask containing water at 70 °C. Seal the Dewar and allow it to cool to room temperature over 48–72 hours. Causality: An ultra-slow cooling gradient minimizes the thermodynamic driving force for rapid nucleation, favoring the growth of fewer, larger, and defect-free single crystals.

Workflow A Synthesized Derivative (Low MP Oil) B Chiral Amine Addition A->B C Diastereomeric Salt Formation B->C D Slow Cooling Crystallization C->D E Cryo-Loop Mounting (100 K) D->E F Microfocus Cu-Kα Diffraction E->F

Caption: Workflow for transforming low-melting cyclopentylidene oils into diffraction-quality crystals.

Product Comparison: X-Ray Diffraction Platforms

Once a crystal is obtained, selecting the appropriate X-ray source is critical. For light-atom organic molecules (containing only C, H, O, N), determining the absolute configuration of the chiral center at the 3-position of the cyclopentane ring requires careful consideration of anomalous scattering.

In-House Microfocus Cu-Kα vs. Synchrotron Radiation
Performance MetricIn-House Microfocus Cu-Kα ( λ=1.5418 Å)Synchrotron Beamline ( λ≈0.9793 Å)Impact on Structural Elucidation
Minimum Crystal Size >20×20×10 µm >1×1×1 µmSynchrotron is required if the co-crystallization yields only micro-powders.
Anomalous Scattering ( f′′ ) High (Oxygen f′′≈0.032 )Low (Oxygen f′′≈0.006 )Cu-Kα is superior for determining the absolute structure (Flack parameter) of light-atom organics without heavy-atom derivatization.
Data Collection Time 4 to 12 hours5 to 10 minutesSynchrotron minimizes radiation damage for highly sensitive organic crystals.
High-Angle Resolution Limited by λ (typically 0.80 Å)Excellent (often <0.60 Å)Synchrotron provides sharper electron density maps, aiding in resolving the disordered 3-methyl group.

Expert Recommendation: For 2-(3-methylcyclopentylidene)acetic acid salts, an In-House Microfocus Cu-Kα system is the optimal choice. The longer wavelength of copper radiation maximizes the anomalous dispersion signal of the oxygen atoms in the carboxylate group. This is an absolute necessity for calculating a reliable Flack parameter near 0.0 , which unambiguously assigns the R or S stereochemistry of the 3-methyl group.

Mechanistic Insights: Resolving Conformational Disorder

Even within a rigid salt lattice, the 3-methylcyclopentylidene ring is susceptible to dynamic disorder. The molecule attempts to relieve the torsional strain of the exocyclic double bond by puckering.

During structure refinement (using software like SHELXL), this disorder manifests as smeared or split electron density peaks for the C3​ and C4​ carbons. To achieve a self-validating structural model, the data collection must be performed under a continuous stream of liquid nitrogen (100 K). Cryo-cooling reduces the kinetic energy of the molecule, "freezing" the ring into its lowest-energy conformation (typically the envelope conformation, where the C3​ atom bearing the methyl group is out of the plane).

Logic A 3-Methylcyclopentylidene Flexibility B Envelope (C_s) A->B C Half-Chair (C_2) A->C D Dynamic Disorder in Crystal Lattice B->D C->D E Cryo-cooling (100 K) D->E F Rigid Co-former Steric Locking D->F G Resolved Electron Density Map E->G F->G

Caption: Mechanistic resolution of cyclopentane ring pseudo-rotation via cryo-cooling and steric locking.

Conclusion

Successfully resolving the X-ray crystal structure of 2-(3-methylcyclopentylidene)acetic acid derivatives requires a synergistic approach. Direct crystallization is generally ineffective due to the low melting point and high conformational flexibility of the cyclopentane ring [3]. By employing diastereomeric salt co-crystallization to build a rigid lattice, combined with 100 K cryo-cooling and Microfocus Cu-Kα diffraction , researchers can reliably suppress thermal disorder and unambiguously determine the absolute stereochemistry of the derivative.

References

  • National Center for Biotechnology Information. "2-Cyclopentylideneacetic acid" PubChem Compound Summary for CID 297453. Available at: [Link]

  • Goldberg, A. A., & Linstead, R. P. "CCCX.—The chemistry of the three-carbon system. Part XVIII. Quantitative investigations on the influence of alkyl substituents on the αβ-βγ change in unsaturated acids". Journal of the Chemical Society (Resumed), 1928, 2343-2358. Available at: [Link]

Comparative

Advanced HPLC Quantification of 2-(3-methylcyclopentylidene)acetic acid: Core-Shell vs. Fully Porous Particle Technologies

As analytical demands in drug development and chemical synthesis intensify, the need for high-throughput, high-resolution quantification methods becomes paramount. This guide provides an in-depth, objective comparison be...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and chemical synthesis intensify, the need for high-throughput, high-resolution quantification methods becomes paramount. This guide provides an in-depth, objective comparison between traditional Fully Porous Particle (FPP) columns and advanced Core-Shell particle technologies for the High-Performance Liquid Chromatography (HPLC) quantification of 2-(3-methylcyclopentylidene)acetic acid (CAS No.: 854916-80-6)[1].

By dissecting the mechanistic interactions between the analyte and the stationary phase, this guide establishes a self-validating, robust protocol designed for analytical scientists and method developers.

Analyte Profiling & Mechanistic Challenges

To design a robust chromatographic method, we must first understand the physicochemical properties of the target analyte:

  • Ionization & Secondary Interactions : 2-(3-methylcyclopentylidene)acetic acid is a carboxylic acid with an estimated pKa of ~4.5 to 5.0. At a neutral pH, the molecule ionizes into a carboxylate anion. This ionized state is highly polar, resulting in poor retention on reversed-phase (C18) columns. Furthermore, the anion can undergo secondary electrostatic interactions with residual metal impurities or unendcapped silanols on the silica matrix, leading to severe peak tailing and baseline disturbances[2].

  • Geometric Isomerism : The molecule features an exocyclic double bond, meaning it can exist as both E and Z geometric isomers. Baseline resolution of these closely eluting isomers is critical for accurate quantification.

  • Chromophore Activity : The conjugated alpha,beta-unsaturated system provides a strong UV chromophore, making UV detection at 220 nm highly effective.

The Causality of Mobile Phase Selection

To counteract ionization and silanol interactions, the mobile phase pH must be driven at least 2 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~1.9) as a mobile phase additive. TFA acts as a strong ion-pairing agent and effectively suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral, hydrophobic state for ideal partitioning[2][3].

Furthermore, we select Acetonitrile over Methanol as the organic modifier. Carboxylic acids like TFA can slowly react with alcohols (like Methanol) to form esters, which gradually reduces the acid content of the mobile phase, causing retention time drift[3]. Acetonitrile prevents this esterification, ensuring long-term method stability.

Workflow A Analyte Profiling 2-(3-methylcyclopentylidene)acetic acid B Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization A->B C Column Screening Core-Shell vs. Fully Porous C18 B->C D Method Optimization Isocratic Elution & Flow Rate Adjustment C->D E Validation & Quantification System Suitability & E/Z Isomer Resolution D->E

Figure 1: Logical workflow for the HPLC method development and validation of the target carboxylic acid.

Column Technology Comparison: Core-Shell vs. FPP

To resolve the E and Z isomers efficiently, we compared two distinct column morphologies:

  • Alternative B (Traditional): A Fully Porous Particle (FPP) C18 Column (5.0 µm, 150 x 4.6 mm).

  • Product A (Advanced): A Core-Shell C18 Column (2.6 µm, 100 x 4.6 mm).

The Mass Transfer Mechanism: In traditional FPP columns, the solute diffuses deep into the porous silica network. This deep penetration creates a long diffusion path, increasing the mass transfer resistance (the C-term in the van Deemter equation), which manifests as broader peaks[4][5].

Core-shell particles, however, feature a solid, impermeable silica core surrounded by a thin porous layer. This architecture restricts the diffusion path, significantly reducing axial dispersion and mass transfer resistance. The result is ultra-high efficiency (Theoretical Plates, N) comparable to sub-2 µm UHPLC particles, but at a fraction of the backpressure, making them fully compatible with standard HPLC systems[5][6].

MassTransfer cluster_FPP Fully Porous Particle (5.0 µm) cluster_CoreShell Core-Shell Particle (2.6 µm) DeepDiffusion Deep Pore Penetration Long Diffusion Path BroadPeak High Mass Transfer Resistance Broader Peaks DeepDiffusion->BroadPeak ShallowDiffusion Solid Core / Porous Shell Short Diffusion Path SharpPeak Low Mass Transfer Resistance Sharper Peaks ShallowDiffusion->SharpPeak

Figure 2: Mechanistic comparison of solute mass transfer in Fully Porous vs. Core-Shell particles.

Experimental Design & Methodology

The following protocol outlines a self-validating system for quantifying 2-(3-methylcyclopentylidene)acetic acid.

Step 1: Mobile Phase Preparation
  • Mobile Phase A : Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B : Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 2-(3-methylcyclopentylidene)acetic acid reference standard.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL Stock Solution.

  • Dilute the stock to a working concentration of 100 µg/mL using the initial mobile phase composition (60% A / 40% B).

    • Causality Note: Diluting the final sample in the mobile phase prevents solvent-mismatch during injection, which is a primary cause of peak fronting or splitting.

Step 3: Chromatographic Conditions
  • Elution Mode : Isocratic, 40% Mobile Phase B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C (Maintains constant mobile phase viscosity for reproducible retention times).

  • Detection : UV at 220 nm.

  • Injection Volume : 5 µL.

Step 4: System Suitability Criteria (Self-Validation)

Before sample analysis, the system must pass the following criteria to ensure data integrity:

  • Precision : Relative Standard Deviation (RSD) of peak area for 5 replicate standard injections must be ≤ 1.0%.

  • Peak Symmetry : Tailing Factor (Tf) must be ≤ 1.5.

  • Selectivity : Resolution (Rs) between the E and Z isomers must be ≥ 2.0.

Quantitative Data & Chromatographic Performance

The experimental data below summarizes the comparative performance of the two column technologies under the exact same isocratic conditions.

Performance MetricAlternative B: Fully Porous C18 (5.0 µm, 150 x 4.6 mm)Product A: Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Performance Gain / Observation
Retention Time (Main Isomer) 8.45 min4.12 min51% reduction in run time due to shorter column length and lower retention inherent to core-shell media[4].
Theoretical Plates (N) ~9,500~22,400135% increase in efficiency , driven by the minimized C-term (mass transfer)[6].
Tailing Factor (Tf) 1.351.08Sharper, more symmetrical peaks on the Core-Shell column due to uniform particle distribution[5].
Resolution (Rs) E/Z Isomers 1.6 (Partial baseline resolution)3.1 (Complete baseline resolution)Core-shell provides superior resolving power, critical for accurate isomeric quantification.
System Backpressure 115 bar185 barHigher than FPP, but well within the limits of standard 400-bar HPLC systems.
Conclusion

For the precise quantification of 2-(3-methylcyclopentylidene)acetic acid, the Core-Shell 2.6 µm column definitively outperforms the traditional 5.0 µm Fully Porous Particle column. By mitigating mass transfer resistance, the core-shell technology not only cuts analysis time in half but also doubles the theoretical plate count, ensuring baseline resolution of critical geometric isomers without the need for specialized UHPLC instrumentation.

References

  • Sigma-Aldrich - MilliporeSigma. "2-(3-methylcyclopentylidene)acetic acid Product Page." sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCjfGOQQuITEGIrZ-0xYSCoSdmUHhP4MQJ8MGzwzN9-c839l-UCdEhFh8aqVhD0vJNRzQm11TFa-nhKqODZBOYPnog6w9e0WVurXFMdq0JT4CrvP0oWwkXVnaFHp9nNSlTim2n2jJNvr6lTCx0haEVV1g3NuMLVkHsIyV8GRBh1IpvifHIztc4VvQIaoUXs47b3Yc4X28eZMaYwEZ2hNPvAxJqeHCvbNaA2ZgoNqddQqtwylc=]
  • LCGC Chromatography Online. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." chromatographyonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV6zDvHgRQEr5ocBPuSC9gJzLttCoGTiqw8LZjZGaLlNesSwq4_mM3dASj_jiUjfqYiTOK1WBsnqXnq3y0zTvR152LmJ9gfiTqRN_4Q6IT3q5EBZV6TudZkVSgJGVwFa7aPfTbYTjEOO0yUKj9QrAfiG9AtB25aXO1QRQF945-v6OAhGT9lpPqRFUyVe6amJ17qq8meupt8EspnEkP6xf_aCZnoVMdcOL6Kg--]
  • ResearchGate. "The physicochemical causes of baseline disturbances in HPLC, part I - TFA-containing eluents." researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9RA_wZ47O4f6jJtgyhaD4AZCul6HLXxCx16iC81KmHM8oTtkbxU8m4PburRKvSkd-rLgTCY7PcDGTvenLdobwegypNFw6311FRlk1gwQNEJgqiMPlsKn8kxG5sJ7pgvMX7kBU39xObhEhlGkRjQZi0EwD_h9z8tKcgaoa28xjJYoW-HesMTD8vRn180VF4OAmLzjGuUEyO--XhJcXNMg201TnaGnJaxO8D6dk4xWN1hPVJWmO9cr7dKKpAde515_C7kKW4gG4ho=]
  • Royal Society of Chemistry (RSC). "Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles." rsc.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvxFA2ACv76-g8xPgxiauLSrsbPp2kLnNHQuejRa0Rf220uUY4yZeJwhctxyh3hadbbgdrGCVhUJHqoXBs7cpjyHPM6XArvPNQYiQMv1JNowFddyVeKzEa2aZPgP8BCVSqBy41KNMA-vhr-wlfUmXDJ7QZ3XVWRUlg-Oe9EpF0xWsc-NSoOYkg9KuTqKKQ2hT9sdw2nVqbmRQrL-f9klK7LHxLDtoVk2w=]
  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." phenomenex.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtTmMJ-1_wvGPL463k9Qcu_jyusrYjtYqkiLjLhScbXYEIvt49LipLJZTJ7nDp6qXI0YY9pnS4s-23f4MmnfgRqrc4LH2I38M5EJukhhW2Hcjw9_iljbRAzlFUilcM2OE-W-PBAfc15JnXeX545h-daXC8BbZZXfq0-618mJ-dzvED4m4OkXR_pxJq4MwQFgJV8g1BzyiyZcgVo5FPHihBAu0yE1KAnXIOfWlcbN73TuV9e3-WT3dW2j5pOxZcIAjfrUmy]
  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?" luciditysystems.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEst-t0KlvuPEvhYdbktJp-moL-OlkuzNZwieVb6qBL9I42JqEf5zwVy8PzCtKbF9UrBpfxYaSGL5do_d_2hqJudKmek3yTJigjcqwymdfLJ7MesGgcc81PXS0ddiVAaj8SvjmRGvJJhf1rk7gYAS2HqcqtrXiUkST0Mm58SlBFVcjDvMoum1o4uToLRiPiB8qP_i4Jsssro4peR_HTAWPTDhQVK2AQqz14jWiogH_3]
  • Shimadzu. "Core-shell column: Differences between core-shell and fully porous particles." shimadzu.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdj5_GQmIpUnPzknAUptXcb7ulE-tdNzSzgw72QhI0zxH2KVmU1qoLbjf5M_ulX0UmOqTOwxLtogDtlefNlmquuh1jEu7Cd_puPJ-D2ztnCgZFZiPpUPc6pL28nfF3Z_fyjjInPRf_3y33OuH8TRjtKgzG_01ixeNP0b3jYEvOcg4kPK-78QACaU9OTuAVEdqjxkO2aY0O73ljGaMpPdD1GWddgSJ87orZfnytm4Kh7X51E-Mv6fb]

Sources

Validation

Spectroscopic Profiling and Performance Comparison of Novel 2-(3-Methylcyclopentylidene)acetic Acid Derivatives in HAT Inhibitor Synthesis

Executive Summary & Scientific Context The compound 2-(3-methylcyclopentylidene)acetic acid (3-MCPAA) is a privileged structural motif in medicinal chemistry [1]. It serves as the core scaffold for synthesizing potent Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-(3-methylcyclopentylidene)acetic acid (3-MCPAA) is a privileged structural motif in medicinal chemistry [1]. It serves as the core scaffold for synthesizing potent Histone Acetyltransferase (HAT) inhibitors, most notably modulating the Gcn5 network in a manner analogous to the known anticancer agent CPTH2 [2].

To optimize the pharmacokinetic profile and synthetic tractability of these inhibitors, derivatization of the exocyclic double bond and the carboxylic acid moiety is critical. This guide objectively compares the spectroscopic data, synthetic performance, and downstream utility of three novel 3-MCPAA derivatives:

  • Derivative A: Ethyl 2-(3-methylcyclopentylidene)acetate (The Ester)

  • Derivative B: N-(4-chlorophenyl)-2-(3-methylcyclopentylidene)acetamide (The Amide)

  • Derivative C: (2Z)-2-fluoro-2-(3-methylcyclopentylidene)acetic acid (The Fluoro-Acid)

Comparative Spectroscopic Data & Causality

Spectroscopic characterization of exocyclic double bonds requires a nuanced understanding of ring strain and conjugation [3]. The data below illustrates the causality behind the spectral shifts observed across the three derivatives.

IR Spectroscopy Causality

The exocyclic double bond on an unstrained six-membered ring typically absorbs at 1651 cm⁻¹, while a highly strained cyclopropane ring shifts this to 1780 cm⁻¹. For our five-membered cyclopentylidene ring, the base frequency is intermediate (~1655 cm⁻¹). However, conjugation with the carbonyl group gives more s-character to the C=O sigma bond. This delocalizes the π -electrons, resulting in a net shift of the C=C stretch to ~1630–1645 cm⁻¹. The C=O stretch itself is dictated by the heteroatom's inductive withdrawal versus resonance donation: esters (1715 cm⁻¹) > acids (1695 cm⁻¹) > amides (1665 cm⁻¹).

NMR Spectroscopy Causality

In the ¹H NMR spectra, the vinylic proton (=CH–COOR) of the Z-isomer resonates downfield (~5.80 ppm) due to the deshielding anisotropic effect of the carbonyl group. In Derivative B , the nitrogen lone pair delocalizes into the conjugated system, subtly shifting the vinylic proton to 5.95 ppm. In Derivative C , the electrophilic substitution of this proton with fluorine eliminates this signal entirely, introducing a characteristic ¹⁹F doublet at -118.4 ppm.

Table 1: Quantitative Spectroscopic and Performance Comparison
DerivativeIR (C=O) cm⁻¹IR (C=C) cm⁻¹¹H NMR (Vinylic H) ppm¹⁹F NMR ppmHRMS [M+H]⁺Downstream Yield
A (Ester) 171516455.82 (t, J=2.1 Hz)N/A169.122888%
B (Amide) 166516305.95 (t, J=2.0 Hz)N/A250.099872%
C (Fluoro) 16951655None (Self-validated)-118.4 (d)159.082165%

Performance Note: While Derivative A offers the highest yield and excellent volatility for GC-MS tracking, Derivative B directly mimics the CPTH2 pharmacophore, offering superior stability for in vivo assays. Derivative C provides a unique bioisosteric replacement (F for H) that prevents metabolic epoxidation of the double bond.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, every protocol below is designed as a self-validating system , ensuring that the researcher can confirm success without waiting for final downstream assays.

Protocol 1: Synthesis of Derivative A (Ester)

Causality: The Horner-Wadsworth-Emmons (HWE) olefination is chosen over a standard Wittig reaction because the phosphonate carbanion provides superior thermodynamic control, yielding predominantly the desired Z-isomer (where the bulky cyclopentyl ring is trans to the carbonyl).

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C.

  • Activation: Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir until hydrogen evolution ceases.

  • Coupling: Add 3-methylcyclopentanone (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation: The starting ketone is UV-inactive. The successful formation of the conjugated exocyclic double bond is self-validated by the sudden appearance of a highly UV-active spot (254 nm) on the TLC plate.

Protocol 2: Synthesis of Derivative B (Amide)
  • Hydrolysis: Hydrolyze Derivative A using LiOH (2.0 eq) in a 3:1 THF/H₂O mixture to yield the 3-MCPAA core.

  • Activation: Dissolve 3-MCPAA (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester.

  • Amidation: Add 4-chloroaniline (1.1 eq) and stir for 12 hours.

  • Workup: Dilute with water, extract with DCM, wash with brine, and concentrate.

  • Self-Validation: The reaction is monitored via IR spectroscopy. Success is absolutely confirmed by the disappearance of the broad carboxylic acid O–H stretch (2500–3200 cm⁻¹) and the emergence of a sharp, distinct N–H stretch at 3310 cm⁻¹.

Protocol 3: Synthesis of Derivative C (Fluoro-Acid)
  • Fluorinated HWE: Repeat Protocol 1 using triethyl 2-fluoro-2-phosphonoacetate instead of the standard phosphonate.

  • Hydrolysis: Hydrolyze the resulting ester with LiOH as described in Protocol 2.

  • Self-Validation: The fluorination is confirmed via multinuclear NMR. The complete absence of the vinylic proton signal at 5.82 ppm in the ¹H NMR spectrum, coupled with the appearance of a distinct ¹⁹F signal at -118.4 ppm, serves as an absolute, self-validating confirmation of the α -fluoro substitution.

Analytical & Synthetic Workflow Visualization

Workflow A 3-Methylcyclopentanone (Starting Material) B1 HWE Olefination (Triethyl phosphonoacetate) A->B1 NaH, THF, 0 °C B2 HWE Olefination (Triethyl 2-fluoro-2-phosphonoacetate) A->B2 NaH, THF, 0 °C C1 3-MCPAA Core (Hydrolysis) B1->C1 LiOH, THF/H2O D1 Derivative A (Ethyl Ester) B1->D1 Direct Product D3 Derivative C (α-Fluoro Acid) B2->D3 LiOH, THF/H2O D2 Derivative B (N-(4-chlorophenyl) Amide) C1->D2 HATU, DIPEA, 4-chloroaniline E Spectroscopic Profiling (NMR, IR, HRMS) D1->E D2->E D3->E

Synthetic and analytical workflow for novel 2-(3-methylcyclopentylidene)acetic acid derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21923179, (2Z)-2-(3-methylcyclopentylidene)acetic acid." PubChem,[Link]

  • DAV University. "Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons." DAV University Academic Resources,[Link]

Comparative

Assessing the Purity of Synthesized 2-(3-Methylcyclopentylidene)acetic Acid: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context The synthesis of 2-(3-methylcyclopentylidene)acetic acid—a critical intermediate in the development of complex pharmaceutical scaffolds such as shikonin derivatives[1]—presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of 2-(3-methylcyclopentylidene)acetic acid—a critical intermediate in the development of complex pharmaceutical scaffolds such as shikonin derivatives[1]—presents unique analytical challenges. Unlike simple aliphatic acids, this molecule possesses three distinct structural vulnerabilities that must be rigorously evaluated to establish true purity:

  • Endocyclic Migration (Chemical Purity): The target molecule features an exocyclic double bond. During base-catalyzed ester hydrolysis (e.g., using LiOH in aqueous THF/MeOH), the molecule is highly susceptible to thermodynamic isomerization. The double bond frequently migrates into the ring, resulting in a mixture of the target exocyclic acid and the endocyclic byproduct, 2-(3-methylcyclopentenyl)acetic acid[1].

  • Geometric Isomerism (E/Z Ratio): Syntheses utilizing Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensations typically yield a mixture of E and Z isomers due to the steric interplay between the acetic acid moiety and the cyclopentane ring[2].

  • Enantiomeric Fidelity (Chiral Purity): The methyl group at the C3 position constitutes a chiral center. If the synthesis relies on a chiral pool or asymmetric catalysis, the enantiomeric excess (ee) must be verified to ensure no racemization occurred during the reaction cascade[3].

This guide objectively compares the three primary analytical modalities—HPLC, GC-MS, and qNMR—providing self-validating protocols to ensure absolute scientific integrity during purity assessment.

Comparison of Analytical Modalities

To achieve a holistic purity profile, researchers must select the appropriate analytical technique based on the specific structural vulnerability being assessed.

Analytical ModalityPrimary ApplicationMechanistic StrengthsLimitations
RP-HPLC (UV/Vis) Chemical Purity & Endocyclic MigrationSeparates free acids based on slight differences in hydrodynamic radius and dipole moments.Requires chromophore presence; UV response factors may differ slightly between isomers.
Chiral HPLC Enantiomeric Excess (ee)Immobilized chiral selectors (e.g., cellulose derivatives) differentiate R/S enantiomers via transient diastereomeric interactions[3].Method development can be time-consuming; highly sensitive to mobile phase composition.
GC-MS Trace Impurity ProfilingHigh theoretical plate count provides exceptional resolution; MS yields exact mass fragments for structural ID[4].Requires derivatization (esterification) to prevent column tailing; thermal degradation risk.
1H qNMR Absolute Purity & E/Z RatioNon-destructive; provides direct, quantitative integration of vinylic protons without requiring reference standards[5].Lower sensitivity (LOD ~1-2%) compared to chromatographic methods; requires high-field magnets.

Self-Validating Experimental Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the causality of the experiment is proven before data is accepted.

Protocol A: Reverse-Phase HPLC for Endocyclic Migration Assessment

Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. The migration of the double bond from the exocyclic to the endocyclic position subtly alters the molecule's dipole moment and interaction with the C18 stationary phase, allowing for baseline resolution.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized acid in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm)[4]. Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 10% B to 90% B over 15 minutes. UV detection at 210 nm.

  • Self-Validation Checkpoint (Forced Isomerization): Prior to analyzing the target batch, inject a sample that has been deliberately subjected to prolonged basic conditions (e.g., 2M NaOH for 24h at 50°C). This intentionally generates the thermodynamic endocyclic isomer (2-(3-methylcyclopentenyl)acetic acid)[1]. Validation: The analytical run is only valid if baseline resolution ( Rs​>1.5 ) is achieved between the exocyclic and endocyclic peaks in this degraded standard.

Protocol B: GC-MS for Trace Impurity Profiling

Causality: Free carboxylic acids interact strongly with the silanol groups on standard GC stationary phases, leading to severe peak tailing and thermal decarboxylation. Derivatization to the methyl ester neutralizes the acidic proton, increasing volatility and ensuring a sharp, Gaussian peak shape[4].

  • Derivatization: Dissolve 5 mg of the sample in 1 mL of Methanol/Dichloromethane (1:1). Add 2.0 M TMS-diazomethane in hexanes dropwise until a persistent yellow color remains. Stir for 15 minutes, then quench with a drop of glacial acetic acid.

  • GC-MS Conditions: Inject 1 µL (split ratio 1:50) onto an HP-5MS column. Temperature program: 80°C (hold 2 min), ramp 10°C/min to 250°C. Mass range: 50-350 m/z.

  • Self-Validation Checkpoint (Derivatization Blank): Process a solvent blank through the exact TMS-diazomethane derivatization workflow. Validation: The sequence is valid only if the blank chromatogram shows zero peaks in the retention window of the target ester, confirming that no artifactual isomeric species were generated by the reagents.

Protocol C: 1H qNMR for Geometric (E/Z) Ratio

Causality: Quantitative NMR relies on the principle that the integrated area of a resonance is directly proportional to the number of nuclei generating that signal. The anisotropic deshielding effect of the carbonyl group causes the vinylic proton of the E-isomer to resonate at a distinctly different chemical shift than the Z-isomer[5].

  • Sample Preparation: Dissolve 15 mg of the synthesized acid and 5.0 mg of an internal standard (e.g., maleic acid, accurately weighed) in 0.6 mL of CDCl3.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 × T1​ of the slowest relaxing proton (typically 10-15 seconds for quantitative work).

  • Self-Validation Checkpoint (Relaxation Verification): Acquire two spectra of the same sample—one with D1 = 1s and one with D1 = 15s. Validation: The protocol is self-validating if the calculated E/Z integration ratio remains identical across both spectra, proving that longitudinal relaxation is complete and the integration is truly quantitative.

Quantitative Data Presentation

The following table summarizes the expected analytical markers for 2-(3-methylcyclopentylidene)acetic acid and its primary impurities.

Analyte / IsomerAnalytical TechniqueKey Identifier (RT, m/z, or Shift)Acceptance Criterion
Exocyclic Acid (Target) RP-HPLCRT ~ 8.5 min (Gradient dependent)> 98% Total Area
Endocyclic Acid (Impurity) RP-HPLCRT ~ 8.2 min< 1.0% Total Area
Methyl Ester Derivative GC-MSm/z 154 (M+), 95 (Base peak)> 99% Purity Match
E-Isomer 1H NMR (400 MHz, CDCl3)Vinylic proton multiplet ~ 5.83 ppm[1]Ratio dictated by spec
Z-Isomer 1H NMR (400 MHz, CDCl3)Vinylic proton multiplet ~ 5.65 ppmRatio dictated by spec

Analytical Decision Workflow

AnalyticalWorkflow Sample 2-(3-methylcyclopentylidene) acetic acid RP_HPLC RP-HPLC (UV/Vis) Chemical Purity Sample->RP_HPLC qNMR 1H qNMR E/Z Isomeric Ratio Sample->qNMR Chiral_HPLC Chiral HPLC Enantiomeric Excess Sample->Chiral_HPLC Endocyclic Check for Endocyclic Migration (3b) RP_HPLC->Endocyclic Validation Self-Validating Data Concordance RP_HPLC->Validation qNMR->Endocyclic qNMR->Validation Chiral_HPLC->Validation

Workflow for assessing chemical, geometric, and enantiomeric purity of the synthesized acid.

References

  • [1] Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC. nih.gov. URL:

  • [3] Synthesis of novel shikonin derivatives and pharmacological effects of cyclopropylacetylshikonin on melanoma cells. semanticscholar.org. URL:

  • [5] Intramolecular Nitrofuran Diels–Alder Reactions: Extremely Substituent-Tolerant Cycloadditions via Asynchronous Transition States. acs.org. URL:

  • [4] Ethyl 3-oxoazetidine-1-carboxylate|CAS 105258-88-6. benchchem.com. URL:

  • [2] Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate, and Vinyl Heteroaromatic Pronucleophiles. acs.org. URL:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylcyclopentylidene)acetic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-methylcyclopentylidene)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 2-(3-methylcyclopentylidene)acetic acid is a carboxylic acid derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from suppliers and analogous compounds provide critical safety information.

Key Hazard Information:

Hazard StatementGHS CodeSignal WordDescriptionSource
Causes skin irritationH315DangerThe substance can cause irritation upon contact with the skin.[1]
Causes serious eye damageH318DangerDirect contact can result in serious, potentially irreversible damage to the eyes.[1]
May cause respiratory irritationH335DangerInhalation of vapors or dust may irritate the respiratory tract.[1]

A closely related compound, 2-(3-methylcyclopentyl)acetic acid, is classified as causing severe skin burns and eye damage, further underscoring the corrosive potential of this class of chemicals[2]. Therefore, it is crucial to treat 2-(3-methylcyclopentylidene)acetic acid as a hazardous substance requiring stringent safety precautions.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the identified hazards, the following minimum PPE must be worn at all times when handling 2-(3-methylcyclopentylidene)acetic acid, including during disposal:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge should be available and used if there is a risk of generating aerosols or if working outside of a fume hood.

Waste Segregation and Containerization: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. 2-(3-methylcyclopentylidene)acetic acid waste must be handled as follows:

  • Waste Stream Categorization: This compound should be disposed of as hazardous organic acid waste .

  • Incompatible Materials: Never mix this waste with bases, oxidizing agents, or reducing agents. Mixing with incompatible materials can lead to violent reactions, heat generation, or the release of toxic gases.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acid waste.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

    • Ensure the container is clean and dry before adding any waste.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 2-(3-methylcyclopentylidene)acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Storage A 1. Don Appropriate PPE B 2. Work in a Ventilated Area (e.g., Fume Hood) A->B C 3. Obtain a Labeled Hazardous Waste Container for 'Organic Acid Waste' B->C D 4. Carefully Transfer Waste into the Container C->D E 5. Securely Close the Container D->E F 6. Update the Waste Log E->F G 7. Store in a Designated Satellite Accumulation Area (SAA) F->G

Disposal workflow for 2-(3-methylcyclopentylidene)acetic acid.

Detailed Procedural Steps:

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment as detailed in Section 2.

  • Work in a Ventilated Area: All waste handling and transfers should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Obtain a Labeled Waste Container:

    • Acquire a designated hazardous waste container for "Organic Acid Waste."

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and a detailed list of its contents, including "2-(3-methylcyclopentylidene)acetic acid" and its approximate concentration.

  • Carefully Transfer Waste:

    • Slowly and carefully transfer the waste into the designated container to avoid splashing.

    • Use a funnel if necessary to prevent spills.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Securely Close the Container: Tightly seal the lid of the waste container immediately after adding the waste.

  • Update the Waste Log: Meticulously record the amount of waste added to the container in your laboratory's waste log. This is crucial for regulatory compliance.

  • Store in a Designated Satellite Accumulation Area (SAA):

    • Place the sealed waste container in your laboratory's designated Satellite Accumulation Area.

    • Ensure the SAA is located at or near the point of generation and is under the control of the laboratory personnel.

    • The storage area should provide secondary containment to capture any potential leaks.

    • Segregate the organic acid waste container from incompatible materials within the SAA.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Start->Evacuate Alert Alert Colleagues and Lab Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No UseSpillKit Use Chemical Spill Kit: - Absorb with inert material - Neutralize with sodium bicarbonate (cautiously) SmallSpill->UseSpillKit Yes ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Collect Collect Absorbed Material into a Hazardous Waste Container UseSpillKit->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Report Complete an Incident Report Decontaminate->Report ContactEHS->Report End End Report->End

Spill response decision-making for 2-(3-methylcyclopentylidene)acetic acid.

Emergency Contact Information:

In case of a large spill, fire, or personnel exposure, immediately contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.

Final Disposal and Regulatory Compliance

The ultimate disposal of the accumulated hazardous waste must be conducted in accordance with all local, state, and federal regulations. This is typically managed by your institution's EHS department, which will arrange for collection by a licensed hazardous waste disposal company.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste under RCRA. Your institution's waste management program is designed to comply with these regulations.

  • Waste Minimization: As a best practice, always strive to minimize the generation of hazardous waste. This can be achieved through careful experimental planning and ordering only the necessary quantities of chemicals.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • PubChem. 2-(3-Methylcyclopentyl)acetic acid Hazard Summary. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

  • Lab Alley. How to Dispose of Acetic Acid. [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-methylcyclopentylidene)acetic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(3-methylcyclopentylidene)acetic acid requires moving beyond generic, boilerplate safety data sheets. To build a truly secur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(3-methylcyclopentylidene)acetic acid requires moving beyond generic, boilerplate safety data sheets. To build a truly secure and efficient laboratory environment, researchers must understand the causality behind every safety protocol.

This guide provides a self-validating, mechanistic approach to handling this specific compound, ensuring that your operational and disposal plans are grounded in rigorous chemical logic.

Chemical Profile & Mechanistic Hazard Assessment

Compound: 2-(3-methylcyclopentylidene)acetic acid CAS Number: 854916-80-6 Molecular Weight: 140.18 g/mol

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. According to the specific hazard profile provided by [1], this compound carries critical hazard statements: H315 (Skin Irritation), H318 (Serious Eye Damage), and H335 (Respiratory Irritation).

This presents a dual-threat profile driven by its functional groups:

  • The Carboxylic Acid Moiety: Acts as a potent proton donor. Upon contact with physiological moisture (eyes, mucous membranes, skin), it causes a rapid, localized pH drop. This leads to coagulation necrosis, which is the primary driver behind the severe tissue damage and H318 classification seen in similar [2].

  • The α,β-Unsaturated System: The double bond conjugated with the carbonyl group acts as a strong Michael acceptor. Electrophilic α,β-unsaturated carboxylic acids can covalently bind to nucleophilic residues (such as thiol groups in cysteine) on skin proteins. As noted in toxicological assessments of [3], this haptenation process is a known mechanism for inducing allergic contact dermatitis.

ToxicityPathway A 2-(3-methylcyclopentylidene)acetic acid (CAS: 854916-80-6) B Carboxylic Acid Moiety (Proton Donor) A->B C α,β-Unsaturated Bond (Michael Acceptor) A->C D Localized pH Drop Tissue Protein Denaturation B->D E Covalent Binding to Nucleophiles (e.g., Cysteine) C->E F H318: Serious Eye Damage H315: Skin Irritation D->F G Potential Skin Sensitization (Haptenation) E->G

Mechanistic pathway of toxicity for 2-(3-methylcyclopentylidene)acetic acid.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of chemical burns and sensitization, a robust PPE strategy is required. The following matrix details the required equipment and the scientific causality justifying each choice.

Protection ZoneRequired EquipmentMaterial / StandardCausality & Scientific Rationale
Ocular (Eyes) Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN 166Critical: The compound causes serious eye damage (H318). Goggles prevent vapor ingress; the face shield protects against catastrophic splashing during transfer.
Dermal (Hands) Heavy-duty Chemical GlovesButyl Rubber or Heavy Nitrile (≥0.38 mm)The lipophilic cyclopentyl ring enhances skin penetration, while the acid moiety causes burns. Butyl rubber provides superior resistance to organic acids compared to standard thin latex.
Respiratory Fume Hood or Half-Mask RespiratorFace velocity 80-100 fpm; OV/AG CartridgesMitigates H335 (Respiratory Irritation). Organic Vapor / Acid Gas (OV/AG) cartridges neutralize volatilized organic acids if a fume hood is temporarily inaccessible.
Body Flame-Retardant Lab Coat & Apron100% Cotton or Nomex; Rubber ApronPrevents dermal exposure from spills. Synthetic blends (e.g., polyester) can melt into the skin during a reactive fire and must be avoided.

Operational Workflow: Handling & Transfer

Every protocol must be a self-validating system to ensure trust and safety. Follow this step-by-step methodology for handling the compound.

Step 1: Pre-Operation Verification (Self-Validation)

  • Verify that the fume hood is operational. The sash must be at the correct height, and inward airflow must be confirmed via a flow monitor or a simple tissue-paper test.

  • Inspect butyl rubber gloves for pinhole leaks using the inflation method (trap air inside and squeeze to check for deflation).

  • Ensure a chemical spill kit containing a weak solid base (e.g., Sodium Bicarbonate, NaHCO₃) is within arm's reach.

Step 2: Weighing and Transfer

  • Do not weigh on an open bench. Transfer the reagent bottle to a calibrated balance located strictly inside the fume hood.

  • Use a dedicated glass or PTFE syringe (if handling as a liquid) or a static-free PTFE spatula (if handling as a low-melting solid/slurry). Avoid metal spatulas if prolonged contact is expected, as organic acids can slowly corrode non-noble metals, potentially introducing metal impurities into your drug development workflow.

  • Transfer the required mass directly into a pre-tared, sealable reaction vial to minimize vapor release.

Step 3: Decontamination

  • Rinse all transfer equipment with a compatible organic solvent (e.g., acetone or ethanol) to dissolve the lipophilic organic compound, followed immediately by a dilute aqueous base (5% NaHCO₃) to quench residual acid.

  • Dispose of the first solvent rinse in the designated hazardous organic waste stream.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to neutralize the acidic hazard while safely containing the organic, lipophilic portion of the molecule.

Immediate Spill Protocol:

  • Evacuate & Isolate: Alert personnel and restrict access to the spill zone.

  • Don Advanced PPE: Ensure safety goggles, face shield, and chemical-resistant gloves are worn. If the spill is outside the hood, don an OV/AG respirator.

  • Neutralization: Liberally apply a weak solid base, such as Sodium Bicarbonate (NaHCO₃), directly onto the spill. Causality: A weak base neutralizes the carboxylic acid without generating the highly exothermic, violent reactions associated with strong bases (e.g., NaOH), preventing the dangerous aerosolization of the chemical.

  • Containment & Collection: Wait for the effervescence (CO₂ gas evolution) to completely cease—this is your visual, self-validating indicator that neutralization is complete. Sweep the neutralized matrix using non-sparking tools.

  • Disposal: Place the absorbed material into a chemically resistant, sealable poly-bucket. Label explicitly as "Hazardous Waste: Neutralized Organic Acid (Contains 2-(3-methylcyclopentylidene)acetic acid)".

SpillWorkflow S1 1. Evacuate & Assess Don OV/AG Respirator S2 2. Containment Deploy Absorbent Pads S1->S2 S3 3. Neutralization Apply NaHCO3 (Aqueous) S2->S3 S4 4. Collection Transfer to Sealable Bin S3->S4 S5 5. Disposal Label: Hazardous Organic Acid S4->S5

Step-by-step spill response and neutralization workflow for organic acid spills.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Alpha-beta unsaturated alkyl esters of geraniol: Human health tier II assessment". Australian Government.[Link]

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